3,4',5-Tribromosalicylanilide
Descripción
Tribromsalan is a salicylanilide derivative with antibacterial and antifungal activities banned by FDA due to its photosensitizing effect. Tribromsalan is used as disinfectant in medicated soaps.
germicide; structure
Structure
3D Structure
Propiedades
IUPAC Name |
3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSKGMLNBAPGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026181 | |
| Record name | Tribromsalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-10-5, 1322-38-9 | |
| Record name | 3,4′,5-Tribromosalicylanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribromsalan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylanilide, tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribromsalan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 3,5-dibromo-N-(4-bromophenyl)-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribromsalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromsalan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBROMSALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MCE3VTF0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tribromsalan: A Multifaceted Modulator of Cellular Function and Target for Drug Repurposing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Tribromsalan (3,4',5-tribromosalicylanilide), a halogenated salicylanilide, has a storied history, from its widespread use as a potent antimicrobial agent in consumer products to its subsequent prohibition due to significant photosensitizing effects. While its initial application was curtailed, the unique biological activities of Tribromsalan continue to make it a subject of scientific inquiry. This technical guide provides a comprehensive exploration of the multifaceted biological functions of Tribromsalan, delving into its mechanisms of action as an antimicrobial agent, an uncoupler of oxidative phosphorylation, an inhibitor of NF-κB signaling, and a photosensitizer. We will explore the causality behind its biological effects, provide detailed experimental protocols for its study, and discuss its emerging potential for drug repurposing, particularly in the context of infectious diseases. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the complex pharmacology of salicylanilides and the potential for repurposing established compounds for new therapeutic applications.
Introduction: The Dichotomy of a Potent Biocide
Tribromsalan emerged in the mid-20th century as a highly effective bacteriostatic agent, incorporated into a wide array of personal care products, including soaps and detergents, to reduce microbial contamination.[1][2] Its broad-spectrum antimicrobial activity made it a popular choice for topical applications. However, this widespread use was abruptly halted following numerous reports of severe photosensitivity and photoallergic contact dermatitis in individuals exposed to sunlight after using products containing Tribromsalan.[3] The U.S. Food and Drug Administration (FDA) ultimately banned its use in cosmetic products, classifying it as a deleterious substance.[3]
Despite its ban from consumer goods, the very properties that led to its downfall as a topical antiseptic have made it a compelling molecule for scientific investigation. Its ability to interact with fundamental cellular processes provides a rich area for research. This guide will dissect the known biological activities of Tribromsalan, offering insights into its potential for carefully controlled therapeutic applications where its potent bioactivities can be harnessed.
Antimicrobial Activity: A Renewed Perspective
Tribromsalan exhibits potent antimicrobial activity against a range of microorganisms, including bacteria and fungi.[4] Recent research has reignited interest in its potential as an anti-mycobacterial agent.
Mechanism of Antimicrobial Action
The antimicrobial effects of Tribromsalan are multifaceted, involving the disruption of cellular respiration and the modulation of key signaling pathways.
-
Inhibition of Mycobacteria: A 2024 study demonstrated that Tribromsalan inhibits the growth of Mycobacterium tuberculosis and Mycobacterium abscessus in vitro.[4] The transcriptional response of these mycobacteria to Tribromsalan indicated stress on the respiratory pathway and dysregulation of fatty acid metabolism.[4] This suggests that Tribromsalan's antimycobacterial effect may stem from its ability to disrupt energy production and cell envelope synthesis.
-
Inhibition of NF-κB Signaling: Tribromsalan has been identified as an inhibitor of the NF-κB signaling pathway.[1] It achieves this by preventing the phosphorylation of IκBα, a critical step in the activation of NF-κB.[1] The NF-κB pathway is a key regulator of immune and inflammatory responses, and its inhibition can have downstream effects on pathogen survival and host-pathogen interactions.
-
Disruption of Bacterial Membranes: While the precise mechanism against other bacteria like Staphylococcus aureus is less defined for Tribromsalan specifically, related salicylanilides are known to perturb bacterial membranes. This can lead to a loss of membrane integrity, dissipation of ion gradients, and ultimately, cell death. It is plausible that Tribromsalan shares this mechanism of action.
Quantitative Antimicrobial Activity
The potency of Tribromsalan against mycobacteria has been quantified, providing valuable data for potential therapeutic development.
| Microorganism | IC50 (μM) | IC90 (μM) | Reference |
| Mycobacterium tuberculosis H37Rv | 67.16 | 76.92 | [4][5] |
| Mycobacterium abscessus ATCC 19977 | 99.75 | 147.4 | [4][5] |
Table 1: In vitro inhibitory concentrations of Tribromsalan against Mycobacterium species.[4][5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Tribromsalan against a bacterial strain.
Materials:
-
Tribromsalan
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Tribromsalan in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the Tribromsalan stock solution in CAMHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well containing the Tribromsalan dilutions and control wells with the prepared bacterial suspension.
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Tribromsalan that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination.
Uncoupling of Oxidative Phosphorylation: A Protonophoric Mechanism
A key biological function of Tribromsalan and other salicylanilides is their ability to act as uncouplers of oxidative phosphorylation in mitochondria.
Mechanism of Uncoupling
Uncouplers disrupt the coupling between the electron transport chain and ATP synthesis. They achieve this by dissipating the proton gradient across the inner mitochondrial membrane that is essential for driving ATP synthase. Weakly acidic uncouplers, like salicylanilides, are thought to act as protonophores. They are lipid-soluble and can diffuse across the inner mitochondrial membrane in both their protonated and deprotonated forms. They pick up a proton from the intermembrane space (where the proton concentration is high) and release it into the mitochondrial matrix (where the proton concentration is low), thereby short-circuiting the proton motive force.
References
3,4',5-Tribromosalicylanilide CAS number 87-10-5.
An In-Depth Technical Guide to 3,4',5-Tribromosalicylanilide (CAS No. 87-10-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as Tribromsalan, is a halogenated salicylanilide with a history of use as a potent antimicrobial agent.[1][2] This guide provides a comprehensive technical overview of Tribromsalan, including its physicochemical properties, synthesis, multifaceted mechanism of action, antimicrobial spectrum, and critical safety and toxicology data. Historically used in topical disinfectants and soaps, its use in consumer products was ultimately banned by regulatory agencies due to severe photosensitization effects.[1][3] Despite its toxicity, Tribromsalan remains a compound of interest for research, particularly in the study of antimicrobial resistance and specific cellular signaling pathways. This document is intended to serve as a detailed resource for professionals in research and drug development, offering insights into its scientific background and practical considerations for its handling and study.
Physicochemical Properties
This compound is an organic compound characterized by a salicylanilide core with three bromine substituents on its aromatic rings.[2] These structural features, particularly the halogenation, are crucial to its biological activity.[2]
| Property | Value | Source |
| CAS Number | 87-10-5 | [1] |
| Molecular Formula | C₁₃H₈Br₃NO₂ | [1] |
| Molecular Weight | 449.92 g/mol | [1] |
| IUPAC Name | 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | [4] |
| Synonyms | Tribromsalan, Temasept IV, Trisanil | [1][4] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Practically insoluble in water; soluble in hot acetone and dimethylformamide. | [6] |
Synthesis and Characterization
The synthesis of salicylanilides, including Tribromsalan, generally involves the condensation of a substituted salicylic acid with a substituted aniline.[7][8] A common and efficient method utilizes a coupling agent to facilitate the formation of the amide bond.
Synthetic Pathway
A plausible synthetic route for this compound involves the reaction of 3,5-dibromosalicylic acid with 4-bromoaniline in the presence of a dehydrating agent such as phosphorus trichloride (PCl₃) in an inert solvent like xylene.[7][9]
Experimental Protocol: Synthesis
This protocol is a general guideline and should be adapted and optimized under appropriate laboratory safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromosalicylic acid and an equimolar amount of 4-bromoaniline in dry xylene.
-
Coupling Agent Addition: Slowly add phosphorus trichloride (approximately 0.4 equivalents) to the stirred solution at room temperature. The addition of PCl₃ in situ forms the more reactive acyl chloride, which readily couples with the aniline.[9]
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is quenched with water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., O-H, N-H, C=O).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Mechanism of Action
Tribromsalan exhibits its biological effects through multiple mechanisms, primarily by disrupting cellular energy metabolism and interfering with inflammatory signaling pathways.
Uncoupling of Oxidative Phosphorylation
One of the most well-documented effects of salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria.[10][11] Tribromsalan, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane.[12] It acts as a protonophore, transporting protons from the intermembrane space back into the mitochondrial matrix, thereby dissipating the proton motive force that is essential for ATP synthesis.[12] This uncoupling leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being released as heat.[12]
Inhibition of NF-κB Signaling
More recent research has identified Tribromsalan as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[13] It has been shown to inhibit the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[13] By preventing IκBα phosphorylation, Tribromsalan blocks the degradation of this inhibitor, thereby keeping NF-κB inactive and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.
Antimicrobial Activity
Tribromsalan has demonstrated a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and certain fungi.[1][5] Its efficacy against organisms like Mycobacterium tuberculosis has been a subject of research.[13][14] The antimicrobial action is linked to its ability to disrupt cellular membranes and energy production.
| Organism Type | Activity Level | Notes | Source |
| Gram-positive bacteria | High | Includes activity against methicillin-resistant Staphylococcus aureus (MRSA). | [15][16] |
| Mycobacteria | High | Effective against Mycobacterium tuberculosis. | [13][14] |
| Gram-negative bacteria | Low to moderate | Generally less susceptible than Gram-positive bacteria. | [15][17] |
| Fungi | Moderate | Antifungal properties have been documented. | [1][5] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of Tribromsalan using the broth microdilution method.
-
Preparation of Stock Solution: Prepare a stock solution of Tribromsalan in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate: Dispense sterile growth medium (e.g., Mueller-Hinton broth for bacteria) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the Tribromsalan stock solution across the wells of the plate to create a range of concentrations.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include positive (microorganism with no drug) and negative (medium only) controls.
-
Incubation: Incubate the plate under conditions appropriate for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of Tribromsalan that completely inhibits visible growth of the microorganism.
Safety and Toxicology
WARNING: this compound is a hazardous substance and should be handled with extreme caution in a laboratory setting.
Photosensitization
The most significant toxicological concern with Tribromsalan is its potential to cause severe photoallergic contact dermatitis.[3][18] Upon exposure to ultraviolet (UV) light, the compound can be activated, leading to skin reactions that can be severe and persistent.[3] This profound photosensitizing effect led to its ban in cosmetic and drug products by the U.S. Food and Drug Administration (FDA).[3]
Regulatory Status
In the United States, the FDA has deemed any cosmetic product containing halogenated salicylanilides, including Tribromsalan, to be adulterated and injurious to users.[3] Its use in consumer products is prohibited.[6]
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling Tribromsalan.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemicals.
-
Acute Toxicity: The compound is harmful if swallowed, with a reported oral LD50 in rats of 410 mg/kg.[19]
Conclusion
This compound is a compound with potent biological activities, most notably its antimicrobial effects and its ability to uncouple oxidative phosphorylation. While its clinical and commercial use has been curtailed due to significant safety concerns, particularly severe photosensitization, it remains a valuable tool for researchers. Its well-defined mechanisms of action make it a useful probe for studying mitochondrial function, NF-κB signaling, and the development of antimicrobial resistance. For professionals in drug development, the story of Tribromsalan serves as a critical case study in the importance of thorough toxicological evaluation. Any future research involving this compound must be conducted with a full understanding of its hazardous properties and under strict safety protocols.
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 87-10-5: 3,4′,5-Tribromosalicylanilide | CymitQuimica [cymitquimica.com]
- 3. eCFR :: 21 CFR 700.15 -- Use of certain halogenated salicylanilides as ingredients in cosmetic products. [ecfr.gov]
- 4. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Salicylanilide - Wikipedia [en.wikipedia.org]
- 6. 3,5,4'-TRIBROMOSALICYLANILIDE | 87-10-5 [chemicalbook.com]
- 7. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The stoichiometry and site specificity of the uncoupling of mitochondrial oxidative phosphorylation by salicylanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tribromsalan | TargetMol [targetmol.com]
- 14. medkoo.com [medkoo.com]
- 15. mdpi.com [mdpi.com]
- 16. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Solubility of 3,4',5-Tribromosalicylanilide for Researchers and Drug Development Professionals
Introduction: Understanding the Significance of 3,4',5-Tribromosalicylanilide and its Solubility
This compound, also known as Tribromsalan, is a halogenated salicylanilide that has historically been used as an antimicrobial agent in a variety of consumer products, including soaps and disinfectants.[1] Its molecular structure, characterized by three bromine atoms on the salicylanilide backbone, contributes to its biological activity and its physicochemical properties.[1] For researchers and professionals in drug development, a thorough understanding of a compound's solubility in common laboratory solvents is a critical first step in preclinical research. Solubility dictates the feasibility of in vitro assays, formulation development, and ultimately, the bioavailability of a potential therapeutic agent.
This guide provides a comprehensive overview of the solubility of this compound, offering both qualitative and quantitative data in common laboratory solvents. Furthermore, it delves into the causality behind its solubility profile, provides a detailed, field-proven protocol for solubility determination, and explores its mechanism of action through the inhibition of the NF-κB signaling pathway.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.
| Property | Value | Source |
| CAS Number | 87-10-5 | [2] |
| Molecular Formula | C₁₃H₈Br₃NO₂ | [2] |
| Molecular Weight | 449.92 g/mol | [2] |
| Appearance | White to light yellow/orange powder/crystal | [3] |
| Melting Point | 227-228 °C | [4] |
Solubility Profile of this compound
The solubility of this compound is highly dependent on the polarity of the solvent. Its structure, containing both polar (hydroxyl, amide) and nonpolar (brominated aromatic rings) moieties, results in poor aqueous solubility and better solubility in organic solvents.
| Solvent | Type | Solubility | Source |
| Water | Polar Protic | Practically Insoluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 8 mg/mL (17.78 mM) | [5] |
| Dimethylformamide (DMF) | Polar Aprotic | Readily Soluble | [4] |
| Acetone | Polar Aprotic | Soluble (especially when hot) | [4] |
| Ethanol | Polar Protic | Predicted to be sparingly soluble | |
| Methanol | Polar Protic | Predicted to be sparingly soluble | |
| Acetonitrile | Polar Aprotic | Predicted to be slightly soluble | |
| Chloroform | Nonpolar | Predicted to be slightly soluble |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1] This protocol is based on the United States Pharmacopeia (USP) guidelines and provides a self-validating system for obtaining reliable solubility data.[6][7]
Principle: An excess of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, DMSO, ethanol, phosphate buffer pH 7.4)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of this compound into a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment. A visual excess is typically sufficient.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-250 rpm).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally adequate for most compounds.[1] To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are consistent.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the calibration standards by a validated analytical method, typically HPLC-UV.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the filtered sample using the calibration curve. This concentration represents the thermodynamic solubility.
-
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated, a prerequisite for determining thermodynamic solubility.
-
Prolonged Agitation: Guarantees that the system has reached a state of dynamic equilibrium.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
-
Filtration: Removes any undissolved microparticles that would lead to an erroneously high solubility value.
-
Validated Analytical Method: Ensures the accuracy and reliability of the concentration measurement.
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its biological effects, at least in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of IκBα (inhibitor of kappa B alpha).[5]
The NF-κB Pathway:
The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[8] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by binding to IκB proteins, most notably IκBα.
Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNFα, IL-1) or pathogen-associated molecular patterns (PAMPs), a cascade of events leads to the activation of the IκB kinase (IKK) complex.[8][9] The activated IKK complex then phosphorylates IκBα on specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby activating their transcription. These target genes include those encoding pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[1][3][10]
Inhibition by this compound:
By inhibiting the phosphorylation of IκBα, this compound prevents its degradation. Consequently, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of its target genes. This suppression of NF-κB signaling likely underlies the antimicrobial and anti-inflammatory properties of this compound.
Signaling Pathway Diagram: Inhibition of NF-κB by this compound
Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound in common laboratory solvents, grounded in its fundamental physicochemical properties. The provided shake-flask protocol offers a robust methodology for researchers to determine solubility with high confidence. Furthermore, the elucidation of its mechanism of action as an inhibitor of the NF-κB signaling pathway provides crucial context for its biological activity. For scientists and professionals in drug development, this comprehensive understanding of solubility and mechanism is indispensable for the rational design of experiments and the advancement of research programs involving this and similar compounds.
References
- 1. Modulation of NF-κB signalling by microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activators and target genes of Rel/NF-kappaB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5,4'-TRIBROMOSALICYLANILIDE | 87-10-5 [chemicalbook.com]
- 5. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 6. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. NF-kB Target Genes » NF-kB Transcription Factors | Boston University [bu.edu]
A Technical Guide to the Molecular Formula and Weight of Tribromsalan
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Defining Tribromsalan
Tribromsalan is a halogenated salicylanilide, a class of compounds historically recognized for their potent antimicrobial properties.[1] Specifically, its chemical structure is 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide.[2][3] It was previously employed as a bacteriostatic agent in consumer products like medicated soaps and detergents.[2][4] However, its clinical and commercial use has been largely discontinued in many regions due to findings that it can act as a potent photosensitizing agent, leading to disabling skin disorders upon exposure to light.[2][5] Despite its restricted use, Tribromsalan remains a significant reference compound in dermatological research, toxicology, and in the study of antimicrobial mechanisms. Accurate knowledge of its molecular formula and weight is the foundational starting point for any quantitative scientific investigation, from analytical method development to stoichiometric calculations in mechanistic studies.
Core Chemical Identifiers
For unambiguous identification in research and regulatory contexts, a compound is defined by several key identifiers. The primary identifiers for Tribromsalan are consolidated below.
| Identifier | Value | Source(s) |
| IUPAC Name | 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | [2][3] |
| CAS Number | 87-10-5 | [2][3][4] |
| Molecular Formula | C₁₃H₈Br₃NO₂ | [2][3][6][7] |
| Synonyms | 3,4',5-Tribromosalicylanilide, Temasept IV, Trisanil | [2] |
Elucidation of the Molecular Formula
The molecular formula, C₁₃H₈Br₃NO₂ , provides the exact count of each constituent atom within a single molecule of Tribromsalan.[6][7] This empirical data is derived from elemental analysis and confirmed by mass spectrometry. The formula dictates that each molecule is composed of:
-
13 Carbon atoms (C)
-
8 Hydrogen atoms (H)
-
3 Bromine atoms (Br)
-
1 Nitrogen atom (N)
-
2 Oxygen atoms (O)
This composition is visually represented by its chemical structure, which consists of a salicylanilide core with bromine substituents at positions 3 and 5 of the salicylate ring and position 4 of the anilide ring.[2]
Visualization of the Molecular Structure
The logical relationship between the atoms as described by the IUPAC name and molecular formula is best understood through a structural diagram. The following diagram illustrates the covalent bonding and arrangement of the constituent atoms.
Caption: Chemical structure of Tribromsalan (C₁₃H₈Br₃NO₂).
Protocol: Calculation of Molecular Weight
The molecular weight (MW) of a compound is a fundamental physical property representing the mass of one mole of the substance, expressed in grams per mole ( g/mol ). It is calculated by summing the atomic weights of all atoms in the molecular formula. The choice to use standard atomic weights, which are averaged over isotopic abundances, is critical for laboratory applications involving macroscopic quantities, such as preparing solutions of a specific molarity.
Methodology:
-
Identify Constituent Elements: Deconstruct the molecular formula (C₁₃H₈Br₃NO₂) into its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O).
-
Determine Atom Count: Quantify the number of atoms for each element as given by the subscripts in the formula.
-
Obtain Standard Atomic Weights: Use the standard atomic weights for each element as published by the International Union of Pure and Applied Chemistry (IUPAC).
-
C: ~12.011 u
-
H: ~1.008 u
-
Br: ~79.904 u
-
N: ~14.007 u
-
O: ~16.000 u
-
-
Calculate Total Mass per Element: For each element, multiply its atom count by its standard atomic weight.
-
Sum for Molecular Weight: Sum the total masses of all constituent elements to obtain the final molecular weight.
The following table provides a detailed breakdown of this calculation.
| Element | Symbol | Atom Count (from C₁₃H₈Br₃NO₂) | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 13 | 12.011 | 156.143 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Bromine | Br | 3 | 79.904 | 239.712 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 16.000 | 32.000 |
| Total | Molecular Weight | 449.926 |
The calculated molecular weight of 449.93 g/mol (rounded) is consistent with the values reported in major chemical databases.[2][3]
Summary of Physicochemical Data
Accurate molecular data is paramount for both theoretical and practical applications in drug development and research. The table below summarizes the core physicochemical properties of Tribromsalan.
| Property | Value | Description | Source(s) |
| Molecular Formula | C₁₃H₈Br₃NO₂ | The elemental composition of one molecule. | [2][3][6][8] |
| Molecular Weight | 449.92 g/mol | The mass of one mole of the substance, based on standard atomic weights. | [2][3][4][6][7] |
| Monoisotopic Mass | 446.81052 Da | The mass of a molecule with the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), crucial for high-resolution mass spectrometry. | [2][8] |
| Percent Composition | C: 34.70%, H: 1.79%, Br: 53.28%, N: 3.11%, O: 7.11% | The relative mass contribution of each element to the total molecular weight. | [4] |
Conclusion
The precise molecular formula (C₁₃H₈Br₃NO₂) and molecular weight (449.92 g/mol ) of Tribromsalan are indispensable parameters for the scientific community. This data underpins the ability to perform accurate analytical quantification, design toxicological studies, prepare solutions with precise molar concentrations, and interpret high-resolution mass spectrometry data. As a self-validating system, the molecular weight is directly and reproducibly calculable from the elemental composition defined by the molecular formula, ensuring a trusted foundation for further research into the properties and effects of this compound.
References
- 1. Salicylanilide - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tribromsalan [webbook.nist.gov]
- 4. Tribromsalan [drugfuture.com]
- 5. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Compound: TRIBROMSALAN (CHEMBL24944) - ChEMBL [ebi.ac.uk]
- 8. PubChemLite - Tribromsalan (C13H8Br3NO2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Photosensitization Mechanism of Brominated Salicylanilides
Foreword: From Antimicrobials to Potent Photosensitizers
Brominated salicylanilides, such as the well-documented 3,4',5-tribromosalicylanilide (TBSA), were first introduced as highly effective antimicrobial agents in soaps and topical products.[1] However, their widespread use was curtailed by an alarming incidence of photoallergic and phototoxic reactions, manifesting as severe photocontact dermatitis.[1][2][3][4] This adverse effect propelled a generation of research into the fundamental mechanisms by which these compounds, upon absorbing ultraviolet (UV) light, transform from therapeutic agents into potent toxins and allergens. This guide provides a detailed exploration of the photophysical and photochemical pathways that underpin the photosensitizing action of brominated salicylanilides, offering field-proven insights for researchers in toxicology, dermatology, and drug development.
The Primary Photophysical Event: Absorption and Intersystem Crossing
The journey of photosensitization begins when a brominated salicylanilide molecule absorbs a photon of light, typically in the UVA range (320-400 nm).[5] This absorption elevates the molecule from its stable ground state (S₀) to an electronically excited singlet state (S₁).
The S₁ state is highly unstable and short-lived. For photosensitization to occur, the molecule must efficiently transition to a more stable, longer-lived excited triplet state (T₁) via a process called intersystem crossing (ISC). The presence of heavy atoms like bromine in the molecular structure significantly enhances the rate of ISC due to spin-orbit coupling. This "heavy-atom effect" is a cornerstone of why brominated salicylanilides are particularly potent photosensitizers. The high efficiency of T₁ state formation is the critical prerequisite for the subsequent damaging photochemical reactions.
Caption: Initial photophysical events in salicylanilide photosensitization.
The Mechanistic Crossroads: Type I vs. Type II Pathways
Once populated, the energetic triplet state (T₁) of the brominated salicylanilide serves as the starting point for two distinct, and often competing, photochemical pathways that generate reactive species.[6][7][8] The specific pathway that predominates depends on the local concentration of oxygen and other biological substrates.
The Type I Mechanism: A Radical-Driven Pathway
The Type I mechanism is characterized by electron or hydrogen transfer reactions involving the triplet-state photosensitizer and a substrate molecule, or by the homolytic cleavage of the molecule itself. For brominated salicylanilides, a key event is the photodebromination—the cleavage of the carbon-bromine (C-Br) bond.[9]
This homolytic fission generates a highly reactive aryl radical and a bromine radical (Br•).[9] These radical species can then initiate a cascade of damaging reactions:
-
Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from surrounding molecules, such as lipids or amino acid residues in proteins, leading to the formation of lipid peroxides and damaged proteins.
-
Protein Haptenation: The aryl radical can covalently bind to skin proteins (e.g., albumin, keratin), forming a novel chemical structure. This modified protein is a "photoantigen" that can be recognized by the immune system, leading to a photoallergic response.[10][11]
Caption: The Type I radical-mediated photosensitization pathway.
The Type II Mechanism: The Singlet Oxygen Assault
The Type II mechanism is dominant in oxygen-rich environments. It involves the direct transfer of energy from the triplet-state photosensitizer (T₁) to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer process, known as triplet-triplet annihilation, excites the oxygen molecule to its highly reactive singlet state (¹O₂).[7]
Singlet oxygen is a potent and indiscriminate oxidizing agent.[12] It has a short lifetime in biological systems but can diffuse far enough to react with and oxidize critical cellular components, including:
-
Lipids: Oxidation of unsaturated fatty acids in cell membranes, compromising their integrity.
-
Proteins: Oxidation of amino acids like histidine, tryptophan, and methionine, leading to enzyme inactivation and protein cross-linking.
-
Nucleic Acids: Damage to DNA bases, particularly guanine, which can be mutagenic.
The combined cellular damage from both Type I and Type II mechanisms results in inflammation, cell death (necrosis or apoptosis), and the clinical manifestations of phototoxicity.[13]
Experimental Elucidation of the Mechanism
Validating these mechanistic pathways requires specialized experimental techniques. The choice of experiment is critical for isolating and identifying the transient and highly reactive species involved.
Protocol: Detecting Radical Intermediates via ESR Spin Trapping
Causality: To definitively prove the formation of free radicals in the Type I pathway, Electron Spin Resonance (ESR) spectroscopy coupled with spin trapping is the gold standard.[9] Short-lived, reactive radicals are themselves ESR-silent or produce signals too broad to detect. A "spin trap" molecule reacts with the transient radical to form a much more stable radical adduct, which has a characteristic and easily detectable ESR spectrum.
Methodology:
-
Sample Preparation: Prepare a solution of the brominated salicylanilide (e.g., 1 mM TBSA) in a suitable solvent (e.g., buffered 50% ethanol). Add a spin trapping agent, such as 2-methyl-2-nitrosopropane (MNP), to a final concentration of 50 mM.
-
ESR Sample Loading: Transfer the solution to a flat quartz ESR cell suitable for in-situ irradiation.
-
Deoxygenation (Optional but Recommended): For unambiguous detection of photoproduct radicals, purge the sample with nitrogen gas for 15-20 minutes to minimize competing Type II reactions and oxygen-related signal quenching.
-
Irradiation and Data Acquisition: Place the ESR cell within the cavity of the ESR spectrometer. Irradiate the sample directly in the cavity using a filtered light source (e.g., a Xenon lamp with a >300 nm cut-off filter).
-
Spectral Acquisition: Record the ESR spectrum during and immediately after irradiation. Typical spectrometer settings are: microwave frequency ~9.5 GHz, microwave power 10-20 mW, modulation frequency 100 kHz, and a scan range of 100 Gauss centered at ~3400 G.
-
Data Analysis: Analyze the resulting spectrum. The hyperfine splitting constants (e.g., aN for the nitrogen atom in the MNP adduct) are diagnostic for the type of radical that was trapped, allowing for the identification of the aryl radical.[9]
Caption: Workflow for ESR spin trapping to detect radical intermediates.
Protocol: Quantifying Singlet Oxygen Generation
Causality: To assess the efficiency of the Type II pathway, it is essential to quantify the singlet oxygen quantum yield (ΦΔ). This is achieved by monitoring the bleaching of a chemical trap that reacts specifically with singlet oxygen.
Methodology:
-
Reagent Preparation: Prepare solutions of the brominated salicylanilide (photosensitizer), a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal), and a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF) in a suitable solvent (e.g., ethanol). DPBF is ideal as its reaction with ¹O₂ destroys its chromophore, allowing for easy spectrophotometric monitoring.
-
Spectrophotometric Measurement: In a quartz cuvette, mix the salicylanilide solution with the DPBF solution. The concentrations should be adjusted so that the sensitizer has a significant absorbance at the irradiation wavelength while the DPBF absorbance (monitored around 415 nm) is in a measurable range (~1.0).
-
Irradiation: Irradiate the solution with a monochromatic light source (e.g., a laser or filtered lamp) at a wavelength where only the photosensitizer absorbs.
-
Monitoring: At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum, paying close attention to the decrease in DPBF absorbance at its maximum.
-
Calculation: Plot the rate of DPBF bleaching against time. Repeat the experiment under identical conditions using the reference photosensitizer. The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) Where 'k' is the rate of DPBF bleaching and 'I_abs' is the rate of light absorption by the sensitizer.
The Immunological Consequence: Photoantigen Formation
The ultimate biological outcome of photoallergic contact dermatitis is an adaptive immune response. This response is not to the drug itself, but to the photoantigen formed in the skin.[14]
-
Haptenation: As described in the Type I mechanism, the photochemically generated aryl radical acts as a "hapten"—a small molecule that is not immunogenic on its own. It covalently binds to endogenous skin proteins, forming a hapten-carrier conjugate.[11]
-
Immune Processing: These modified proteins are recognized as foreign by antigen-presenting cells (APCs) in the skin, such as Langerhans cells.
-
Sensitization: The APCs process the photoantigen and migrate to local lymph nodes, where they present it to T-lymphocytes. This leads to the clonal expansion of T-cells that are specifically sensitized to the photoantigen.
-
Elicitation: Upon subsequent exposure to both the brominated salicylanilide and UV light, the memory T-cells are rapidly activated, orchestrating an inflammatory response at the site of exposure, which is observed clinically as dermatitis.[14]
Summary and Outlook
The photosensitization mechanism of brominated salicylanilides is a multifaceted process initiated by UV light absorption and driven by the efficient formation of a reactive triplet state. This triplet state can then proceed via two damaging pathways: a Type I mechanism involving photodebromination and the generation of highly reactive free radicals, and a Type II mechanism that produces cytotoxic singlet oxygen. The radicals generated in the Type I pathway are crucial for the formation of photoantigens, which trigger the photoallergic immune response.
Understanding these core mechanisms is paramount for drug development professionals. It informs the design of safer molecules by identifying and eliminating the structural motifs responsible for photosensitization (e.g., photolabile C-Br bonds). Furthermore, the experimental protocols detailed herein provide a robust framework for screening new chemical entities for photosensitizing potential, ensuring greater safety and efficacy in therapeutic design.
References
- 1. Photocontact dermatitis to halogenated salicylanilides and related compounds. Our experience between 1967 and 1975 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocontact dermatitis to halogenated salicylanilides and related compounds. A clinical and histological review of 26 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delayed reactions in positive photopatch tests to halogenated salicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoallergic contact dermatitis due to halogenated salicylanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action spectrum of photocontact dermatitis caused by halogenated salicylanilide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photosensitization Reactions of Biomolecules: Definition, Targets and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular mechanism of drug photosensitization. 7. Photocleavage of DNA sensitized by suprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectroscopic studies of cutaneous photosensitizing agents--XIV. The spin trapping of free radicals formed during the photolysis of halogenated salicylanilide antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. scilit.com [scilit.com]
- 12. Dark Dynamic Therapy: Photosensitization without Light Excitation Using Chemiluminescence Resonance Energy Transfer in a Dioxetane–Erythrosin B Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Photosensitization in Animals - Integumentary System - Merck Veterinary Manual [merckvetmanual.com]
- 14. Mechanisms of contact photosensitivity in mice. IV. Antigen-specific suppressor T cells induced by preirradiation of photosensitizing site to UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Unlocking the Therapeutic Potential of 3,4',5-Tribromosalicylanilide: Future Research Directives
Executive Summary
3,4',5-Tribromosalicylanilide (TBS), also known as Tribromsalan, is a molecule of significant historical interest and untapped therapeutic potential. Initially utilized as a potent topical antiseptic and disinfectant, its promising antimicrobial properties were quickly overshadowed by a significant adverse effect: severe photosensitization.[1][2] This led to a regulatory ban by the U.S. Food and Drug Administration (FDA) on its use in cosmetic products, effectively halting its clinical development.[2] However, in the context of modern drug discovery, which is characterized by the urgent need for novel antimicrobial agents, anticancer therapies, and broad-spectrum antivirals, a molecule with established biological activity like TBS warrants a sophisticated re-evaluation.
This guide eschews a retrospective analysis and instead provides a forward-looking roadmap for researchers, scientists, and drug development professionals. We posit that the very characteristics that led to TBS's initial success—its potent biological activity—can be strategically harnessed. By leveraging contemporary medicinal chemistry, advanced screening platforms, and a deeper understanding of molecular toxicology, the liabilities of the TBS scaffold can be systematically addressed. This document outlines three core research pillars for the reinvestigation of TBS: as a next-generation anti-infective, a novel anticancer agent, and a broad-spectrum antiviral. For each area, we present the core scientific rationale, detail key research questions, and provide actionable, high-level experimental protocols to guide future work. The central thesis is that this compound should be viewed not as a failed compound, but as a highly potent, albeit unoptimized, lead structure poised for rediscovery.
Chemical and Biological Profile of this compound
Physicochemical Properties
A foundational understanding of a compound's properties is critical for designing experiments and interpreting results. TBS is a halogenated salicylanilide, a chemical class known for a wide range of biological activities.[3][4]
| Property | Value | Source |
| IUPAC Name | 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | [5] |
| Synonyms | Tribromsalan, Tribromosalicylanilide, TBS | [1][6] |
| CAS Number | 87-10-5 | [5] |
| Molecular Formula | C₁₃H₈Br₃NO₂ | [6] |
| Molecular Weight | 449.92 g/mol | [6] |
| Appearance | Solid powder | [3] |
| Oral LD50 (Rat) | 410 mg/kg | [7] |
Established Biological Activities
The initial development of TBS was driven by its efficacy as a germicide.[1][8] Its primary established activities include:
-
Antibacterial Activity: TBS demonstrates potent activity against various bacteria, particularly Gram-positive strains.[4] Mechanistic insights suggest that, like other salicylanilides, it may function by inhibiting two-component regulatory systems in bacteria.[4] More specifically, it has been shown to be an inhibitor of Mycobacterium tuberculosis through the suppression of NF-κB signaling via inhibition of IκBα phosphorylation.[9]
-
Antifungal Activity: The compound also possesses antifungal properties, contributing to its broad utility as a disinfectant.[1][10][11]
The Critical Hurdle: Photosensitization
The primary factor that curtailed the widespread use of TBS is its capacity to act as a potent photosensitizer.[12] Upon exposure to UV radiation, the molecule can induce phototoxic and photoallergic reactions, leading to severe and sometimes persistent skin disorders.[2] This adverse effect is the single most significant challenge that must be overcome for any potential therapeutic revival of this compound. Any proposed research must have a clear strategy to either mitigate this effect or target indications where photosensitization is not a clinical concern.
Proposed Research Area 1: Re-evaluation as an Anti-Infective Agent
Rationale
The escalating crisis of antimicrobial resistance (AMR) has created an urgent need for new chemical entities with novel mechanisms of action. Salicylanilides have demonstrated activity against problematic pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][13] TBS, with its proven antimicrobial effects and a partially elucidated mechanism involving inhibition of essential bacterial signaling, represents a valuable chemical scaffold to develop next-generation antibiotics.[9]
Key Research Questions
-
Spectrum of Activity: What is the minimal inhibitory concentration (MIC) of TBS against a contemporary panel of high-priority, multidrug-resistant pathogens, such as the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)?
-
Mechanism of Action: Beyond NF-κB, what other bacterial targets does TBS modulate? Does it disrupt cell membrane potential, inhibit key metabolic enzymes like isocitrate lyase, or interfere with biofilm formation?[14]
-
Resistance Mitigation: What is the frequency of spontaneous resistance development to TBS in key pathogens compared to standard-of-care antibiotics?
-
Photosafety Decoupling: Can the TBS molecule be chemically modified to ablate photosensitivity while retaining or enhancing antimicrobial potency?
Proposed Experimental Workflows
Caption: Workflow for re-evaluating TBS as an anti-infective agent.
Protocol 3.3.1: High-Throughput Screening against ESKAPE Pathogens
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of TBS against a panel of clinically relevant ESKAPE pathogens.
-
Materials: this compound (TBS), DMSO, Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial strains (MRSA, VRE, etc.), positive control antibiotics (e.g., Vancomycin, Colistin), Resazurin dye.
-
Methodology:
-
Prepare a stock solution of TBS in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of TBS in CAMHB to achieve a concentration range of 128 µg/mL to 0.125 µg/mL. Include a vehicle control (DMSO) and a no-drug growth control.
-
Inoculate each well with a standardized bacterial suspension (final concentration of 5 x 10⁵ CFU/mL).
-
Incubate plates at 37°C for 18-24 hours.
-
Determine the MIC by adding Resazurin dye and identifying the lowest concentration of TBS that prevents a color change (blue to pink), indicating inhibition of bacterial respiration.
-
To determine the MBC, plate 10 µL from each well that showed no visible growth onto nutrient agar plates.
-
Incubate agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.
-
-
Self-Validation: The protocol is validated by the inclusion of positive control antibiotics with known MICs for the tested strains, ensuring the assay is performing to standard.
Proposed Research Area 2: Exploration of Anticancer Potential
Rationale
The salicylanilide scaffold is a "privileged structure" in medicinal chemistry, with members like Niclosamide being actively repurposed for oncology.[15] These compounds are known to modulate multiple, critical cancer-related signaling pathways, including NF-κB, Wnt/β-catenin, mTOR, and autophagy.[15][16] Given that TBS is a known NF-κB inhibitor, there is a strong scientific premise for evaluating its potential as an anticancer agent.[9]
Key Research Questions
-
Antiproliferative Activity: What is the IC₅₀ of TBS across a diverse panel of human cancer cell lines (e.g., NCI-60)? How does its cytotoxicity in cancer cells compare to non-cancerous cell lines (i.e., what is its therapeutic index)?
-
Molecular Targets: Does TBS inhibit kinases, proteases (like TMPRSS4), or other enzymes critical for tumor survival?[17]
-
Cellular Mechanism: Does TBS induce apoptosis (e.g., caspase activation, PARP cleavage) or autophagy-mediated cell death (e.g., LC3-II conversion)?[15]
-
In Vivo Efficacy: Can TBS inhibit tumor growth in a relevant preclinical animal model, such as a human tumor xenograft model?
Proposed Experimental Workflows
Caption: Workflow for evaluating the anticancer potential of TBS.
Protocol 4.3.1: In Vitro Cytotoxicity and Selectivity Profiling
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TBS in various cancer cell lines and a non-cancerous control cell line to establish a selectivity index.
-
Materials: TBS, DMSO, cancer cell lines (e.g., U87 glioblastoma, MCF-7 breast cancer)[15], non-cancerous cell line (e.g., hTERT-immortalized fibroblasts), appropriate cell culture media, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[18]
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a serial dilution of TBS (e.g., from 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO).
-
After incubation, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC₅₀ value by plotting a dose-response curve using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells).
-
-
Self-Validation: The assay includes a positive control (e.g., Doxorubicin) to confirm the chemosensitivity of the cell lines. A high SI value (typically >10) suggests cancer-selective cytotoxicity, validating the potential for a therapeutic window.
Proposed Research Area 3: Investigation of Broad-Spectrum Antiviral Activity
Rationale
Several salicylanilide derivatives have reported antiviral activity against a range of viruses, including Coronaviruses, HIV, and Hepatitis C virus.[19] The mechanisms are often related to the inhibition of key viral enzymes like proteases or RNA-dependent RNA polymerase (RdRp).[19][20] Given the urgent need for broad-spectrum antivirals to combat emerging viral threats, screening TBS against a diverse viral panel is a logical and high-potential research direction.
Key Research Questions
-
Antiviral Spectrum: Does TBS inhibit the replication of clinically significant viruses, including influenza viruses, coronaviruses (e.g., SARS-CoV-2), and flaviviruses (e.g., Dengue, Zika)?
-
Potency and Selectivity: What is the EC₅₀ (half-maximal effective concentration) of TBS against these viruses, and how does it compare to its CC₅₀ (50% cytotoxic concentration) in the host cells?
-
Stage of Inhibition: At which point in the viral life cycle does TBS exert its effect? (e.g., entry, replication, assembly, or egress).
Proposed Experimental Workflows
Caption: Workflow for the discovery and characterization of TBS's antiviral activity.
Protocol 5.3.1: Antiviral Screening via Cytopathic Effect (CPE) Reduction Assay
-
Objective: To rapidly screen for antiviral activity of TBS by measuring its ability to protect host cells from virus-induced death.
-
Materials: TBS, DMSO, host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2), virus stock with a known titer, infection medium (low serum), 96-well plates, CellTiter-Glo® or MTT reagent.
-
Methodology:
-
Seed host cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of TBS in infection medium.
-
Remove growth media from cells and add the TBS dilutions.
-
Infect the cells with virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours (e.g., MOI of 0.01). Include uninfected controls and virus-only controls.
-
Incubate the plates at 37°C until CPE is complete in the virus-only control wells.
-
Quantify cell viability using a reagent like MTT or CellTiter-Glo®, which measures metabolic activity.[21][22]
-
Calculate the percentage of CPE reduction compared to the virus control.
-
Determine the EC₅₀ from the dose-response curve. Simultaneously, run a parallel plate with uninfected cells treated with TBS to determine the CC₅₀.
-
-
Self-Validation: The assay must include a known antiviral (e.g., Remdesivir for SARS-CoV-2) as a positive control. A robust separation between the EC₅₀ and CC₅₀ (a high Selectivity Index, SI = CC₅₀/EC₅₀) validates the specificity of the antiviral effect versus general cytotoxicity.
Overarching Theme: Medicinal Chemistry and Safety De-risking
The elephant in the room for TBS research is its photosensitivity. A dedicated medicinal chemistry effort, running in parallel with the efficacy studies described above, is not just recommended; it is mandatory for any translational success.
-
Rationale: The phototoxic liability is likely linked to the specific arrangement of the halogen atoms and the phenolic hydroxyl group, which can form reactive species upon UV exposure. A systematic Structure-Toxicity Relationship (STR) study is required to identify the molecular features responsible for this effect.
-
Approach:
-
Analogue Synthesis: Create a library of TBS analogues by systematically modifying key positions:
-
Vary the number and position of bromine atoms.
-
Replace bromine with other halogens (Cl, F) or non-halogen bioisosteres.
-
Modify or mask the phenolic hydroxyl group (e.g., methylation, esterification).
-
-
Parallel Screening: Screen all new analogues in both a primary efficacy assay (e.g., antibacterial MIC) and a standardized in vitro photosafety assay.
-
Data Analysis: Correlate structural changes with changes in both efficacy and phototoxicity to build a predictive model that can guide the design of safer, potent leads.
-
Protocol 6.3.2: In Vitro Photosafety Assessment (3T3 Neutral Red Uptake Phototoxicity Test)
-
Objective: To assess the phototoxic potential of TBS and its analogues according to OECD Test Guideline 432.
-
Materials: Balb/c 3T3 fibroblasts, Neutral Red dye, TBS analogues, 96-well plates, solar simulator with UVA/UVB filters.
-
Methodology:
-
Culture 3T3 cells in two separate 96-well plates.
-
Treat both plates with serial dilutions of the test compound for 1 hour.
-
Expose one plate (+Irr) to a non-cytotoxic dose of simulated sunlight. Keep the second plate (-Irr) in the dark.
-
Wash cells and incubate in fresh medium for 24 hours.
-
Assess cell viability in both plates by measuring the uptake of the vital dye, Neutral Red.
-
Determine the IC₅₀ for both the irradiated and non-irradiated conditions.
-
Calculate the Photo-Irritation Factor (PIF) by comparing the IC₅₀ values. A significant difference between the two conditions indicates phototoxic potential.
-
-
Self-Validation: The assay is validated using a known photosensitizer (e.g., Chlorpromazine) as a positive control and a non-photosensitizer (e.g., Sodium Lauryl Sulfate) as a negative control.
Summary and Future Outlook
This compound is a compound at a crossroads. Its history as a banned photosensitizer presents a formidable challenge, but its potent, multi-faceted biological activity offers a compelling reason for its reinvestigation. The research areas proposed herein—anti-infectives, anticancer agents, and antivirals—represent fields of profound unmet medical need where a novel chemical scaffold could have a transformative impact.
The path forward requires a disciplined, modern drug discovery approach. By systematically profiling its activity, elucidating its mechanisms, and, most critically, engaging in a robust medicinal chemistry program to decouple efficacy from toxicity, the scientific community can determine if the full therapeutic potential of the salicylanilide core in TBS can finally be realized. Success would not only yield new lead compounds but would also serve as a powerful case study in the art of scientific rediscovery, transforming a historical liability into a modern therapeutic asset.
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eCFR :: 21 CFR 700.15 -- Use of certain halogenated salicylanilides as ingredients in cosmetic products. [ecfr.gov]
- 3. CAS 87-10-5: 3,4′,5-Tribromosalicylanilide | CymitQuimica [cymitquimica.com]
- 4. [Salicylanilides: still a potential antibacterially active group] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tribromsalan [webbook.nist.gov]
- 6. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Tribromosalicylanilide (TBS) Ingredient Allergy Safety Information [skinsafeproducts.com]
- 9. Tribromsalan | TargetMol [targetmol.com]
- 10. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid [mdpi.com]
- 11. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral activity of substituted salicylanilides--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antiviral Properties of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Tribromsalan discovery and historical use.
An In-Depth Technical Guide to the Discovery, Utility, and Toxicity of Tribromsalan
Executive Summary
Tribromsalan (3,4′,5-tribromosalicylanilide) represents a compelling case study in the history of antimicrobial agent development. Initially lauded for its potent broad-spectrum activity, it was widely integrated into consumer products as a germicide. However, its utility was ultimately eclipsed by the discovery of severe photosensitizing effects, leading to significant skin disorders in users. This guide provides a comprehensive technical overview of tribromsalan, from its chemical synthesis and mechanism of action to the clinical and regulatory events that culminated in its prohibition from cosmetic products. For researchers in drug development and toxicology, the story of tribromsalan serves as a critical lesson in the complexities of photochemical toxicity and the importance of rigorous post-market surveillance.
Part 1: The Genesis of Tribromsalan
The mid-20th century saw a surge in the development of synthetic antimicrobial agents to combat infection and improve public hygiene, building on the legacy of pioneers like Joseph Lister who first implemented antiseptic principles in surgery.[1] Within this context, the salicylanilides, a class of compounds derived from salicylic acid and aniline, emerged as promising candidates due to their significant biological activity.[2]
Chemical Identity and Synthesis
Tribromsalan is a halogenated salicylanilide, a derivative with bromo-substituents at the C-3 and C-5 positions of the salicylate ring and at the C-4 position of the anilide ring.[3] Its chemical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of Tribromsalan
| Property | Value | Source(s) |
| IUPAC Name | 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | [3][4] |
| CAS Number | 87-10-5 | [3][4] |
| Molecular Formula | C₁₃H₈Br₃NO₂ | [4][5] |
| Molecular Weight | 449.92 g/mol | [3][4][5] |
| Synonyms | 3,4',5-Tribromosalicylanilide, Temasept IV, Trisanil, Diaphene | [3][4][6] |
| Appearance | White solid | [7] (by analogy with similar compounds) |
The synthesis of salicylanilides, including tribromsalan, is typically achieved through the condensation of a substituted salicylic acid with a substituted aniline.[8][9] The use of phosphorus trichloride in a solvent like xylene is a common method to facilitate this amide bond formation.[8]
This protocol describes a general method for the synthesis of salicylanilide derivatives, from which tribromsalan can be derived by selecting the appropriate starting materials (3,5-dibromosalicylic acid and 4-bromoaniline).
-
Reactant Preparation: In a dry reaction vessel, dissolve 1.0 equivalent of the selected salicylic acid derivative (e.g., 3,5-dihalosalicylic acid) in anhydrous xylene.
-
Amine Addition: Add 1.0 equivalent of the chosen aniline derivative (e.g., 4-haloaniline) to the solution.
-
Condensation: While stirring, slowly add 0.5 equivalents of phosphorus trichloride (PCl₃) to the mixture. The PCl₃ acts as a dehydrating and activating agent for the carboxylic acid, facilitating the nucleophilic attack by the aniline.
-
Reaction: Reflux the mixture for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice water to precipitate the crude product and quench any remaining PCl₃.
-
Purification: Filter the resulting solid precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified salicylanilide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Caption: General reaction scheme for the synthesis of salicylanilides.
Part 2: The Era of Application
Following its discovery, tribromsalan's potent antimicrobial properties led to its widespread adoption. It was incorporated as an active ingredient in a variety of consumer and medical products.
Mechanism of Antimicrobial Action
Salicylanilides exert their antimicrobial effects primarily by disrupting the bacterial cell's energy metabolism. They act as protonophores, which are lipid-soluble molecules that shuttle protons across biological membranes.
-
Proton Motive Force (PMF) Dissipation: Salicylanilides embed in the bacterial cytoplasmic membrane. They pick up a proton from the exterior (periplasm), diffuse across the membrane, and release the proton into the cytoplasm. This process short-circuits the proton gradient (Proton Motive Force) that bacteria use to generate ATP.[10]
-
Uncoupling of Electron Transport: By dissipating the PMF, salicylanilides uncouple the electron transport chain from ATP synthesis. The cell continues to consume oxygen at a high rate but fails to produce sufficient ATP to survive.[10]
-
Inhibition of Efflux Pumps: Some studies suggest that salicylanilides can also inhibit bacterial efflux pumps, which are responsible for expelling antibiotics from the cell. This can lead to synergistic effects when combined with other antibiotics.[10]
More recent research has also identified that tribromsalan can inhibit IkappaBalpha phosphorylation, which suppresses the NF-kappaB signaling pathway, a key regulator of inflammatory and immune responses.[11] This anti-inflammatory action may have contributed to its perceived effectiveness in medicated soaps.
References
- 1. The Evolution of Antisepsis: A Historical Review The Evolution of Antisepsis: A Historical Review | WoundSource [woundsource.com]
- 2. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tribromsalan [webbook.nist.gov]
- 5. Compound: TRIBROMSALAN (CHEMBL24944) - ChEMBL [ebi.ac.uk]
- 6. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Triclosan - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Antimicrobial Activity of Salicylanilide Derivatives. II [jstage.jst.go.jp]
- 9. Synthesis and antimicrobial activity of salicylanilide derivatives. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
Methodological & Application
Synthesis of 3,4',5-Tribromosalicylanilide from 5-bromosalicylic acid.
An In-Depth Guide to the Laboratory Synthesis of 3,4',5-Tribromosalicylanilide
Abstract
This application note provides a comprehensive, technically detailed protocol for the synthesis of this compound (Tribromsalan) from 5-bromosalicylic acid and 4-bromoaniline. Salicylanilides are a class of compounds recognized for their wide range of biological activities, including antimicrobial and antitubercular properties.[1][2][3] this compound, a halogenated derivative, has been utilized as a potent antimicrobial agent in various topical products.[4][5] This guide is designed for researchers in medicinal chemistry, drug development, and organic synthesis, offering a robust methodology grounded in established chemical principles. The narrative explains the causality behind experimental choices, provides a self-validating protocol, and is supported by authoritative references.
Introduction and Synthetic Strategy
The synthesis of an amide, such as this compound, from a carboxylic acid and an amine is a cornerstone reaction in organic chemistry. However, the direct condensation of these functional groups requires high temperatures and is generally inefficient. Therefore, a two-step approach is employed, which involves the initial "activation" of the carboxylic acid.
Our strategy is as follows:
-
Activation of 5-Bromosalicylic Acid: The carboxylic acid is converted into a highly reactive acyl chloride intermediate, 5-bromosalicyl chloride, using thionyl chloride (SOCl₂). This step is critical because the hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride transforms it into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack.[6] The gaseous byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, which drives the reaction to completion in accordance with Le Châtelier's principle.[7]
-
Amide Bond Formation: The freshly prepared 5-bromosalicyl chloride is then subjected to a nucleophilic acyl substitution reaction with 4-bromoaniline. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired amide bond and the final product, this compound.
The overall synthetic transformation is depicted below:
Caption: Overall two-step synthesis of this compound.
Health and Safety Precautions
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood. Adherence to strict safety protocols is mandatory.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a strong lachrymator. Reacts violently with water to release toxic gases (HCl, SO₂). Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles.[7][8]
-
Pyridine: Flammable, toxic if inhaled or absorbed through the skin, and has a strong, unpleasant odor. Handle with care in a fume hood.
-
Halogenated Organic Compounds: The starting materials, intermediates, and the final product are halogenated compounds. They should be considered potentially toxic and handled with care. This compound is harmful if swallowed.[9] Due to the photosensitizing potential of some salicylanilides, skin exposure should be minimized.[10]
-
General Handling: Wear standard PPE, including a flame-retardant lab coat, safety glasses or goggles, and nitrile gloves, at all times.[11][12] An emergency eyewash station and safety shower must be readily accessible.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | CAS Number | Molecular Wt. ( g/mol ) | Purity | Notes |
| 5-Bromosalicylic Acid | 89-55-4 | 217.02 | ≥98% | |
| 4-Bromoaniline | 106-40-1 | 172.03 | ≥98% | |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | ≥99% | |
| Toluene | 108-88-3 | 92.14 | Anhydrous, ≥99.8% | |
| Pyridine | 110-86-1 | 79.10 | Anhydrous, ≥99.8% | |
| Ethanol | 64-17-5 | 46.07 | Reagent Grade | For recrystallization |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M Aqueous Solution | |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated Aqueous Solution | |
| Brine (NaCl solution) | 7647-14-5 | 58.44 | Saturated Aqueous Solution | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | For drying |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen gas inlet and bubbler
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer
Detailed Experimental Protocol
The entire procedure must be conducted under an inert atmosphere (e.g., dry nitrogen) as the acid chloride intermediate is moisture-sensitive.[13]
Caption: Step-by-step experimental workflow for the synthesis.
Part A: Synthesis of 5-Bromosalicyl Chloride
-
Apparatus Setup: Assemble a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove any residual moisture.
-
Charging Reactants: To the flask, add 5-bromosalicylic acid (5.00 g, 23.0 mmol, 1.0 equiv.) and 30 mL of anhydrous toluene.
-
Addition of Thionyl Chloride: While stirring, add thionyl chloride (3.4 mL, 5.5 g, 46.0 mmol, 2.0 equiv.) dropwise at room temperature.[13] The use of excess thionyl chloride ensures complete conversion of the carboxylic acid.[14]
-
Reaction: Gently heat the mixture to reflux (approximately 110°C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution from the top of the condenser (use a bubbler).
-
Isolation of Intermediate: After cooling the mixture to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 5-bromosalicyl chloride as an oil or low-melting solid, which is used immediately in the next step without further purification due to its high reactivity.
Part B: Synthesis of this compound
-
Apparatus Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-bromoaniline (3.96 g, 23.0 mmol, 1.0 equiv.) and anhydrous pyridine (2.8 mL, 2.7 g, 34.5 mmol, 1.5 equiv.) in 50 mL of anhydrous toluene. The pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Cooling: Cool the aniline solution to 0°C using an ice-water bath.
-
Amidation Reaction: Dissolve the crude 5-bromosalicyl chloride from Part A in 20 mL of anhydrous toluene and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred aniline solution over 30 minutes, maintaining the internal temperature below 10°C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours) to ensure the reaction goes to completion.
Part C: Product Workup and Purification
-
Quenching: Transfer the reaction mixture to a 500 mL separatory funnel. Quench the reaction by slowly adding 100 mL of 1 M HCl.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove residual pyridine and aniline, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Purify the crude this compound by recrystallization.[15] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Final Isolation: Collect the white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data and Characterization
Reaction Stoichiometry and Yield
| Compound | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| 5-Bromosalicylic Acid | 217.02 | 5.00 | 23.0 | 1.0 |
| 4-Bromoaniline | 172.03 | 3.96 | 23.0 | 1.0 |
| This compound | 449.92 | Theoretical: 10.35 | 23.0 | 1.0 |
-
Theoretical Yield: 10.35 g
-
Typical Actual Yield: 8.5 - 9.3 g (82-90%)
Physicochemical and Spectroscopic Data
| Property/Technique | Expected Result |
| Appearance | White to light yellow crystalline powder[4] |
| Melting Point | ~225-228 °C |
| FT-IR (cm⁻¹) | 3300-3400 (N-H stretch), 3000-3200 (O-H stretch, broad), 1640-1660 (C=O amide I), 1520-1540 (N-H bend, amide II), ~1250 (C-O stretch), 500-700 (C-Br stretch) |
| ¹H NMR | Signals corresponding to the aromatic protons on both rings. The exact chemical shifts depend on the solvent used (e.g., DMSO-d₆). Expect four distinct aromatic signals. |
| ¹³C NMR | Signals for the 13 carbon atoms, including the carbonyl carbon (~165 ppm) and carbons attached to bromine.[16] |
| Mass Spec (ESI-) | m/z calculated for C₁₃H₇Br₃NO₂⁻ [M-H]⁻: 446.81. The spectrum will show a characteristic isotopic pattern due to the presence of three bromine atoms. |
Conclusion
This application note details a reliable and scalable two-step synthesis of this compound from commercially available starting materials. The protocol emphasizes safety, explains the chemical reasoning behind procedural steps, and provides clear instructions for synthesis, purification, and characterization. This method is suitable for producing high-purity material for further research in drug development and materials science.
References
- 1. scispace.com [scispace.com]
- 2. Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. CAS 87-10-5: 3,4′,5-Tribromosalicylanilide | CymitQuimica [cymitquimica.com]
- 5. chemotechnique.se [chemotechnique.se]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. macrocyclics.com [macrocyclics.com]
- 12. safety.duke.edu [safety.duke.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US2871257A - Production of acid chlorides - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. 3,5,4'-TRIBROMOSALICYLANILIDE(87-10-5) 13C NMR spectrum [chemicalbook.com]
Application Notes and Protocols for Utilizing Tribromsalan in Mycobacterium tuberculosis Research
For: Researchers, scientists, and drug development professionals in the field of tuberculosis research.
Introduction: A Renewed Look at Salicylanilides for Tuberculosis
The enduring global health crisis of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and creative exploration of novel therapeutic agents. While the pipeline for new anti-TB drugs has seen some progress, repurposing existing compounds with known safety profiles offers an accelerated path to new treatment strategies. Tribromsalan, a halogenated salicylanilide, represents one such candidate. Historically used as an antiseptic agent, recent computational and in vitro studies have identified its potent inhibitory activity against Mtb, suggesting a promising role in anti-tubercular drug discovery.[1][2]
This document provides a comprehensive guide for researchers on the use of Tribromsalan in Mtb studies. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that protocols are not just followed, but understood. We will delve into the proposed mechanism of action, provide detailed, self-validating protocols for determining both in vitro and intracellular efficacy, and address the critical safety considerations required when working with a Biosafety Level 3 (BSL-3) pathogen.
Scientific Foundation: The Mechanism of Action of Tribromsalan
Tribromsalan belongs to the salicylanilide class of compounds. While its precise mechanism against M. tuberculosis is still under full investigation, evidence points towards a multi-faceted mode of action centered on the disruption of fundamental cellular processes.
-
Disruption of Bioenergetics: The primary mechanism attributed to salicylanilides like Tribromsalan is the dissipation of the proton motive force (PMF) across the bacterial cell membrane.[3][4] These compounds act as protonophores, shuttling protons across the membrane and uncoupling the electron transport chain from ATP synthesis. This leads to a rapid depletion of cellular energy, increased oxidative stress, and ultimately, cell death.[3][4] Transcriptional profiling of Mtb exposed to Tribromsalan has revealed responses indicative of significant respiratory pathway stress, supporting this hypothesis.[1][5]
-
Dysregulation of Fatty Acid Metabolism: The complex cell wall of Mtb, rich in mycolic acids, is a critical factor in its virulence and survival.[6][7] The synthesis of these mycolic acids is dependent on intricate fatty acid biosynthesis pathways.[6][7] Transcriptional data suggests that Tribromsalan also dysregulates fatty acid metabolism in Mtb.[1][5] This could represent a secondary, yet vital, aspect of its anti-tubercular activity, potentially disrupting the integrity of the mycobacterial cell envelope. Several established anti-TB drugs, such as isoniazid, target mycolic acid biosynthesis, highlighting the validity of this pathway as a therapeutic target.[6][7]
Caption: Proposed dual mechanism of Tribromsalan against M. tuberculosis.
Prerequisites: Safety and Compound Preparation
1. Biosafety Level 3 (BSL-3) Containment:
All work involving live cultures of M. tuberculosis must be performed within a certified BSL-3 laboratory. This is non-negotiable due to the risk of aerosol transmission and the potential for serious or lethal infection.[8][9]
Core BSL-3 Principles:
-
Access Control: Access to the BSL-3 facility is strictly limited to trained and authorized personnel.
-
Personal Protective Equipment (PPE): Mandatory PPE includes solid-front gowns, gloves, and respiratory protection (e.g., N95 respirators or PAPRs).[9]
-
Directional Airflow: The laboratory is designed with negative air pressure to ensure airflow is directed from clean areas into the laboratory, preventing the escape of infectious agents.
-
Biological Safety Cabinets (BSCs): All manipulations of open cultures must be conducted within a certified Class II BSC.
-
Decontamination: All waste and materials must be decontaminated, typically by autoclaving, before removal from the facility. Surfaces are decontaminated with effective disinfectants.
Researchers must receive comprehensive training on the specific Standard Operating Procedures (SOPs) of their institution's BSL-3 facility before commencing any work.[8][10]
2. Handling and Preparation of Tribromsalan:
-
Safety: Tribromsalan is harmful if swallowed.[2][11] Standard laboratory PPE (lab coat, gloves, safety glasses) should be worn when handling the solid compound and its solutions. Consult the Safety Data Sheet (SDS) for full handling and disposal information.[2][12]
-
Solubility: Tribromsalan has poor aqueous solubility but is soluble in Dimethyl Sulfoxide (DMSO).[6]
-
Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution, for example, 10 mM, in 100% DMSO. Sonication may be recommended to ensure complete dissolution.[6]
-
Store the primary stock at -20°C in small aliquots to minimize freeze-thaw cycles.
-
For assays, create intermediate dilutions from the primary stock. It is critical to ensure the final concentration of DMSO in the assay medium does not exceed a level toxic to the mycobacteria or host cells (typically ≤1%). This is a crucial validation step for any new experimental system.
-
Protocol 1: In Vitro Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. For Mtb, the broth microdilution method is preferred for initial screening due to its higher throughput and suitability for automation compared to agar-based methods.[13][14][15] The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective colorimetric method for determining the MIC.
Principle of the MABA: The assay uses the redox indicator resazurin (Alamar Blue). Metabolically active, viable Mtb cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. Inhibition of growth is therefore indicated by the absence of this color change.
Experimental Workflow
Caption: Workflow for determining the MIC of Tribromsalan using the MABA method.
Detailed Step-by-Step Methodology:
Materials:
-
Mycobacterium tuberculosis H37Rv (or other strain of interest)
-
Middlebrook 7H9 Broth, supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Tribromsalan (powder and DMSO stock solution)
-
Isoniazid or Rifampicin (as positive control)
-
Resazurin sodium salt powder or commercial Alamar Blue solution
-
Sterile 96-well flat-bottom plates
-
Sterile glass beads (3-4 mm)
Procedure:
-
Inoculum Preparation (Self-Validating Step):
-
Causality: Mtb tends to grow in clumps, which leads to high variability in inoculum density between wells.[16] A homogenous, single-cell suspension is critical for reproducible MIC results.
-
Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Aseptically transfer the culture to a sterile tube containing glass beads. Vortex vigorously for 1-2 minutes to break up clumps.
-
Allow the tube to stand for 30-40 minutes to let the larger, remaining clumps settle.
-
Carefully transfer the upper portion of the supernatant to a new tube. Adjust the turbidity with fresh 7H9 broth to match a 0.5 McFarland standard. This visually standardized suspension provides a more consistent starting bacterial concentration.
-
Dilute this suspension 1:25 in 7H9 broth for the final inoculum.
-
-
Plate Setup:
-
In a 96-well plate, add 100 µL of sterile 7H9 broth to wells in columns 2 through 11.
-
Add 200 µL of the highest concentration of Tribromsalan to be tested (e.g., 128 µg/mL) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating across the plate to column 10. Discard 100 µL from column 10.
-
Controls are essential for a self-validating system:
-
Column 11 (Growth Control): Add 100 µL of 7H9 broth. This will receive only the inoculum.
-
Column 12 (Sterility Control): Add 200 µL of 7H9 broth only. This well should remain sterile (and blue) throughout the assay.
-
Positive Control: Dedicate a row to a known anti-TB drug like Isoniazid, prepared in the same serial dilution manner.
-
Solvent Control: Ensure the highest concentration of DMSO used for dilutions is tested alone to confirm it doesn't inhibit Mtb growth.
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the final Mtb inoculum to all wells from columns 1 to 11. The final volume in each well will be 200 µL.
-
Seal the plate with parafilm or a plate sealer and incubate at 37°C for 7 days.
-
-
Assay Development and Readout:
-
After 7 days, add 20 µL of Alamar Blue solution to each well.
-
Re-incubate the plate at 37°C for 16-24 hours.
-
Visually inspect the plate. A blue color indicates inhibition, while a pink color indicates growth.
-
The MIC is defined as the lowest drug concentration that completely prevents the color change from blue to pink.[17]
-
| Parameter | Tribromsalan | Isoniazid (Example) |
| Reported IC₉₀ | 76.92 µM | ~0.032 µg/mL |
| Typical MIC Range to Test | 0.25 - 128 µg/mL | 0.008 - 4 µg/mL |
| Solvent | DMSO | Water or DMSO |
| Data derived from literature for guidance.[1][2] |
Protocol 2: Intracellular Activity Assessment
Determining a compound's activity against Mtb residing within host cells is a critical step, as many compounds that are active in broth culture fail at this stage. This assay evaluates the ability of Tribromsalan to inhibit Mtb growth in the intracellular environment of a macrophage, which more closely mimics the in vivo state of infection.
Principle: A human or murine macrophage cell line (e.g., THP-1 or RAW 264.7) is infected with Mtb. After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with the compound. The intracellular bacterial load is quantified, often using Mtb strains engineered to express reporter genes like luciferase or Green Fluorescent Protein (GFP), which provide a sensitive and high-throughput readout of bacterial viability.[18][19]
Experimental Workflow
Caption: Workflow for assessing the intracellular activity of Tribromsalan.
Detailed Step-by-Step Methodology:
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with L-glutamine, supplemented with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
M. tuberculosis H37Rv expressing a stable reporter (e.g., luciferase, H37Rv-lux)
-
Tribromsalan and control drug stock solutions
-
Sterile 96-well clear-bottom white plates (for luminescence)
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Luciferase substrate (if applicable)
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 cells in RPMI-1640 + 10% FBS.
-
Seed cells into a 96-well plate at a density of ~5 x 10⁴ cells per well in 100 µL of media.
-
Add PMA to a final concentration of 20-40 ng/mL to differentiate the monocytes into adherent macrophage-like cells. Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Infection of Macrophages:
-
Prepare a single-cell suspension of H37Rv-lux as described in Protocol 1.
-
Remove the PMA-containing media from the macrophages and wash once with fresh, antibiotic-free media.
-
Infect the cells by adding 100 µL of the Mtb suspension at a Multiplicity of Infection (MOI) of 1:1 (1 bacterium per 1 macrophage).
-
Incubate for 4 hours at 37°C, 5% CO₂ to allow for phagocytosis.
-
Causality: It is crucial to remove extracellular bacteria to ensure the assay measures only intracellular activity. Wash the cells gently 2-3 times with fresh media to remove any non-phagocytosed Mtb.
-
-
Compound Treatment:
-
Prepare serial dilutions of Tribromsalan and control drugs in the cell culture medium.
-
Add 100 µL of the drug dilutions to the infected cells.
-
Controls for a Self-Validating Assay:
-
Infected, Untreated Control: Cells infected with Mtb but treated only with the vehicle (e.g., 0.5% DMSO). This represents 0% inhibition.
-
Uninfected, Untreated Control: Cells that are not infected and not treated. This serves as a baseline for cell viability and background signal.
-
Positive Control: A drug known to have intracellular activity (e.g., Rifampicin).
-
-
-
Incubation and Readout:
-
Incubate the plate for 4-5 days at 37°C, 5% CO₂.[18]
-
On the day of the readout, visually inspect the cells for any signs of cytotoxicity from the compound.
-
To measure luminescence, lyse the macrophages by adding lysis buffer and incubating for 10-15 minutes.
-
Add the luciferase substrate according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader. The signal (Relative Light Units, RLU) is directly proportional to the number of viable intracellular Mtb.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Tribromsalan using the following formula: % Inhibition = 100 * (1 - (RLU of Treated Well - RLU of Uninfected Control) / (RLU of Infected Control - RLU of Uninfected Control))
-
Plot the % inhibition against the drug concentration to determine the EC₅₀ or EC₉₀ (the concentration that inhibits 50% or 90% of intracellular growth).
-
Conclusion and Future Directions
Tribromsalan demonstrates significant promise as an anti-tubercular agent, with a mechanism that appears to target both the bioenergetics and cell wall synthesis pathways of Mycobacterium tuberculosis. The protocols detailed herein provide a robust framework for researchers to validate its in vitro and intracellular activity. By adhering to strict BSL-3 practices and incorporating comprehensive, self-validating controls, researchers can generate high-quality, reproducible data. Future studies should focus on confirming the precise molecular targets of Tribromsalan, evaluating its efficacy against drug-resistant Mtb strains, and assessing its potential in combination therapies to combat the global threat of tuberculosis.
References
- 1. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Drug Repositioning Identifies Niclosamide and Tribromsalan as Inhibitors of Mycobacterium tuberculosis and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational drug repositioning identifies niclosamide and tribromsalan as inhibitors of Mycobacterium tuberculosis and Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Drugs that inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BSL-3 | Environmental Health and Safety [ehs.weill.cornell.edu]
- 9. content.ilabsolutions.com [content.ilabsolutions.com]
- 10. utrgv.edu [utrgv.edu]
- 11. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
Application Notes & Protocols: 3,4',5-Tribromosalicylanilide (TBSL) In Vitro Anticancer Activity Assay
Introduction: Repurposing a Salicylanilide for Oncology Research
3,4',5-Tribromosalicylanilide (TBSL), also known as Tribromsalan, is a halogenated salicylanilide previously used as an antimicrobial agent.[1] Like other compounds in its class, such as the FDA-approved anthelmintic niclosamide, TBSL is gaining renewed interest within the oncology research community.[2][3][4] Salicylanilides have demonstrated potent anticancer activities across various preclinical models, mediated through diverse mechanisms of action.[2][3][4]
This guide provides an in-depth exploration of the primary anticancer mechanism of TBSL—mitochondrial uncoupling—and presents a suite of detailed protocols for its comprehensive in vitro evaluation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to rigorously assess the anticancer potential of TBSL and similar compounds.
Section 1: Core Mechanism of Action - Mitochondrial Uncoupling and Signal Transduction
The primary anticancer effect of many salicylanilides, including TBSL, is attributed to their activity as mitochondrial uncouplers.[2][5][6] Cancer cells, despite often favoring glycolysis (the Warburg effect), can still rely on oxidative phosphorylation (OXPHOS) for energy and biosynthetic precursors, especially under metabolic stress.[2] Mitochondrial uncouplers disrupt this process by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase to produce ATP.[7][8]
This uncoupling event triggers a cascade of cellular responses detrimental to cancer cell survival:
-
ATP Depletion & Energy Stress: The collapse of the proton gradient inhibits ATP synthesis, leading to a rapid decrease in cellular ATP levels.[5][8][9] This energy crisis activates AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.
-
Inhibition of mTOR Signaling: Activated AMPK directly phosphorylates and inhibits key components of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[2][4][5][9]
-
Induction of Oxidative Stress: The hyperactivation of the electron transport chain caused by uncoupling can lead to increased production of reactive oxygen species (ROS).[5][9] While moderate ROS can promote cancer growth, excessive levels induce oxidative damage and trigger apoptotic cell death.
-
Cell Cycle Arrest & Apoptosis: The combination of energy depletion, mTOR inhibition, and oxidative stress creates an intracellular environment that is inhospitable for proliferation. This leads to cell cycle arrest, often in the G0/G1 phase, and the activation of intrinsic apoptotic pathways.[4][6][9] Key signaling molecules like STAT3 and NF-κB, which are critical for cancer cell survival and proliferation, are also reported to be inhibited by salicylanilides.[2][4][6][10]
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mitochondrial uncouplers inhibit oncogenic E2F1 activity and prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Mitochondrial Uncoupling with Tribromsalan: An Application Note and Protocol
Introduction: The Significance of Mitochondrial Uncoupling
Mitochondrial uncoupling is the process of dissociating fuel oxidation in the respiratory chain from the synthesis of ATP.[1] In tightly coupled mitochondria, the energy released from the electron transport chain (ETC) is stored as an electrochemical proton gradient across the inner mitochondrial membrane, which is then utilized by ATP synthase to produce ATP.[2][3] Uncoupling agents, also known as protonophores, are molecules that create an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[4][5] This dissipation of the proton gradient leads to an increase in oxygen consumption as the ETC works to maintain the gradient, while ATP synthesis decreases.[6][7] The study of mitochondrial uncoupling is crucial for understanding various physiological and pathological processes, including thermogenesis, aging, and metabolic diseases.[8][9][10]
Tribromsalan (3,4′,5-tribromosalicylanilide) is a member of the salicylanilide class of compounds, which are known to be potent uncouplers of oxidative phosphorylation.[11][12][13] As a weakly acidic protonophore, Tribromsalan can pick up a proton in the acidic intermembrane space, diffuse across the inner mitochondrial membrane, and release the proton in the more alkaline matrix, thus short-circuiting the proton motive force.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to accurately measure mitochondrial uncoupling using Tribromsalan in both intact cells and isolated mitochondria.
Mechanism of Action: Tribromsalan as a Protonophore
The fundamental mechanism of Tribromsalan-induced uncoupling lies in its ability to act as a proton shuttle across the inner mitochondrial membrane. This process can be visualized as a cyclical transport of protons, effectively creating a "proton leak."
Caption: Mechanism of Tribromsalan as a mitochondrial uncoupler.
Experimental Design: Key Considerations
Before proceeding with the protocols, it is imperative to address several key aspects of the experimental design to ensure data integrity and reproducibility.
-
Choice of Experimental System: The decision to use intact cells, permeabilized cells, or isolated mitochondria will depend on the specific research question.
-
Intact Cells: Provide a physiologically relevant context but can be influenced by cellular processes upstream of the mitochondria.
-
Permeabilized Cells: Offer a compromise by allowing direct access to the mitochondria while maintaining their cellular architecture.
-
Isolated Mitochondria: Enable precise control over substrates and inhibitors, providing the most direct measure of mitochondrial function.[14][15]
-
-
Instrumentation: High-resolution respirometry is the gold standard for measuring mitochondrial oxygen consumption. Two commonly used platforms are:
-
Seahorse XF Analyzers (Agilent): Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in a microplate format, ideal for higher throughput screening with intact cells.[16][17]
-
Oroboros O2k (Oroboros Instruments): A two-chamber respirometer that allows for precise titrations of various substrates and inhibitors, well-suited for detailed mechanistic studies with isolated mitochondria or permeabilized tissues.[2][14][18][19]
-
-
Tribromsalan Concentration: The optimal concentration of Tribromsalan is critical. Too low a concentration will not induce maximal uncoupling, while excessive concentrations can be toxic and inhibit the electron transport chain.[20][21] Therefore, a titration experiment is an essential first step.
-
Solubility: Tribromsalan is practically insoluble in water.[22] A suitable solvent, such as dimethyl sulfoxide (DMSO), is required to prepare a stock solution.[23] It is crucial to keep the final concentration of the solvent in the assay medium low (typically <0.5%) to avoid solvent-induced toxicity.[24]
Protocol 1: Determining the Optimal Concentration of Tribromsalan using a Seahorse XF Analyzer
This protocol outlines the steps for a titration experiment to identify the optimal concentration of Tribromsalan for maximal uncoupling in intact cells.
Materials:
-
Seahorse XF Cell Culture Microplate[16]
-
Seahorse XF Calibrant
-
Culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
DMSO
-
Oligomycin, FCCP (as a positive control), Rotenone/Antimycin A (from a Seahorse XF Cell Mito Stress Test Kit)[26]
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[6]
-
Include wells for background correction (no cells).
-
-
Prepare Tribromsalan Stock Solution:
-
Dissolve Tribromsalan in DMSO to create a high-concentration stock solution (e.g., 10 mM).[23]
-
-
Hydrate Sensor Cartridge:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[26]
-
-
Prepare Assay Medium and Compound Plate:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cell plate in a non-CO2 37°C incubator for 1 hour.[6]
-
Prepare a range of Tribromsalan dilutions in the assay medium. A typical starting range would be from 10 nM to 10 µM.
-
Load the different concentrations of Tribromsalan into the appropriate ports of the hydrated sensor cartridge. Include a positive control (FCCP) and a vehicle control (DMSO).
-
-
Run the Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Load the cell plate and initiate the assay.
-
The assay protocol should include baseline OCR measurements followed by the injection of the different concentrations of Tribromsalan and subsequent OCR measurements.
-
After determining the maximal respiration induced by Tribromsalan, inject oligomycin to assess ATP-linked respiration and rotenone/antimycin A to measure non-mitochondrial oxygen consumption.[6][16]
-
Data Analysis:
-
Normalize the OCR data to cell number or protein content.
-
Plot the OCR against the concentration of Tribromsalan. The optimal concentration is the one that gives the maximal OCR without a subsequent decrease, which would indicate toxicity.
| Parameter | Description |
| Basal Respiration | The baseline oxygen consumption of the cells. |
| Maximal Respiration | The maximum oxygen consumption rate achieved after the addition of an uncoupler. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to an energetic demand. |
Protocol 2: Measuring Mitochondrial Uncoupling in Isolated Mitochondria using the Oroboros O2k
This protocol details the use of the Oroboros O2k to investigate the uncoupling effect of Tribromsalan on isolated mitochondria.
Materials:
-
Isolated mitochondria (e.g., from rat liver or heart)[14]
-
Mitochondrial respiration medium (e.g., MiR05)
-
Substrates for the electron transport chain (e.g., pyruvate, malate, succinate)
-
ADP
-
Tribromsalan stock solution (in DMSO)
-
Cytochrome c (to test for outer mitochondrial membrane integrity)
-
Inhibitors (e.g., rotenone, antimycin A)
Procedure:
-
Instrument Setup and Calibration:
-
Calibrate the Oroboros O2k chambers with respiration medium according to the manufacturer's instructions.
-
-
Mitochondrial Preparation:
-
Add a known amount of isolated mitochondria (typically 0.05-0.1 mg/mL) to each chamber.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
A typical SUIT protocol for assessing uncoupling is as follows:
-
Leak Respiration (State 2): Add substrates (e.g., pyruvate and malate) to measure respiration in the absence of ADP.
-
Oxidative Phosphorylation (State 3): Add a saturating concentration of ADP to measure coupled respiration.
-
State 4o (Oligomycin-induced): Add oligomycin to inhibit ATP synthase and measure the proton leak.
-
Uncoupled Respiration: Titrate small amounts of Tribromsalan to determine the concentration that elicits the maximal oxygen consumption rate (ET capacity).
-
Inhibition: Add inhibitors such as rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and confirm the mitochondrial origin of the oxygen consumption.
-
-
Data Analysis:
-
The Oroboros DatLab software is used to analyze the real-time oxygen flux.
-
The respiratory control ratio (RCR), calculated as State 3/State 4o, provides an index of the coupling efficiency of the mitochondria. A decrease in RCR upon addition of Tribromsalan indicates uncoupling.
Caption: Experimental workflow for measuring uncoupling with Oroboros O2k.
Expected Results and Interpretation
The addition of an optimal concentration of Tribromsalan is expected to cause a significant increase in the oxygen consumption rate, reflecting the uncoupling of respiration from ATP synthesis. In a Seahorse assay, this will be observed as a sharp rise in OCR to a new maximal level. In an Oroboros O2k experiment with isolated mitochondria, the titration of Tribromsalan after the induction of State 4o respiration will lead to a stepwise increase in oxygen flux until the electron transport system reaches its maximum capacity.
| Condition | Expected OCR/Oxygen Flux | Interpretation |
| Baseline/State 2 | Low | Basal mitochondrial activity and proton leak. |
| ADP (State 3) | High (in coupled mitochondria) | ATP synthesis-driven respiration. |
| Oligomycin (State 4o) | Low | Respiration due to proton leak. |
| Tribromsalan | Very High (Maximal) | Uncoupled respiration, maximal ETC activity. |
Troubleshooting and Self-Validation
-
No response to Tribromsalan:
-
Check the viability and quality of the cells or mitochondria.
-
Verify the concentration and integrity of the Tribromsalan stock solution.
-
Ensure proper instrument calibration and function.
-
-
Decrease in OCR at high Tribromsalan concentrations:
-
This indicates toxicity and inhibition of the electron transport chain. The titration experiment is crucial to identify and avoid these concentrations.
-
-
High baseline proton leak:
-
In isolated mitochondria, this may indicate damage during the isolation procedure. Assess mitochondrial integrity with cytochrome c.
-
Conclusion
Tribromsalan is a potent tool for the investigation of mitochondrial uncoupling. By carefully designing experiments and utilizing high-resolution respirometry platforms such as the Seahorse XF Analyzer or the Oroboros O2k, researchers can obtain robust and reproducible data on the bioenergetic effects of this compound. The protocols provided in this application note offer a comprehensive framework for measuring mitochondrial uncoupling with Tribromsalan, enabling a deeper understanding of its role in cellular metabolism and its potential as a modulator of mitochondrial function in health and disease.
References
- 1. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method to assess the mitochondrial respiratory capacity of complexes I and II from frozen tissue using the Oroboros O2k-FluoRespirometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Mitochondrial Uncoupling in Mouse Primary Brown Adipocytes Differentiated Ex Vivo [pubmed.ncbi.nlm.nih.gov]
- 9. Mild mitochondrial uncoupling impacts cellular aging in human muscles in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mitochondrial uncoupling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salicylanilides: a new group of active uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Mouse Heart Tissues Using Oroboros 2k-Oxygraph - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Oroboros O2K-FluoRespirometer - University of Birmingham [birmingham.ac.uk]
- 19. Oroboros O2k FluoRespirometer — Oxford Cardiovascular Science [cardioscience.ox.ac.uk]
- 20. Comprehensive assessment of triclosan-induced toxicity: impacts on zebrafish development, mammalian cell viability and microbial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity of mercurial preservatives in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tribromsalan [drugfuture.com]
- 23. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 24. researchgate.net [researchgate.net]
- 25. Tribromsalan [webbook.nist.gov]
- 26. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Investigating 3,4',5-Tribromosalicylanilide in Glioblastoma Cell Lines
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of less than two years. The intrinsic resistance of GBM to conventional therapies necessitates the exploration of novel therapeutic agents. This document provides a comprehensive guide for researchers on the application of 3,4',5-Tribromosalicylanilide (Tribromsalan), a halogenated salicylanilide, for investigating its potential anti-cancer effects in glioblastoma cell lines. Salicylanilides as a class have demonstrated promising anticancer properties by modulating critical cellular pathways involved in proliferation and survival.[1][2] This guide outlines the proposed mechanisms of action, detailed protocols for cell culture and key bioassays, and a framework for data analysis.
Introduction: The Rationale for Investigating Tribromsalan in Glioblastoma
Glioblastoma is characterized by rapid cell proliferation, diffuse infiltration into brain tissue, and profound resistance to apoptosis.[3][4] A key strategy in developing new GBM therapies is to target the unique metabolic and signaling dependencies of the tumor cells.[5]
This compound (Tribromsalan) is a salicylanilide derivative historically used for its antimicrobial properties.[6] The broader class of salicylanilides has garnered significant interest in oncology for their ability to interfere with fundamental cellular processes that are commonly dysregulated in cancer.[2] These compounds are known to act as mitochondrial uncouplers and inhibitors of key signaling cascades, such as the STAT3 and mTOR pathways, which are critical drivers of GBM progression.[2][7][8][]
This document presents a hypothesis-driven framework for evaluating Tribromsalan as a potential therapeutic agent against glioblastoma, using the U-87 MG cell line as a primary model. We will detail the experimental steps to assess its impact on cell viability, its mechanism for inducing programmed cell death (apoptosis), and its effect on specific signaling proteins.
Proposed Mechanism of Action: A Multi-pronged Attack on GBM Cells
Based on the known biological activities of salicylanilides, we propose that Tribromsalan exerts its anti-glioblastoma effects through a dual mechanism: (A) disruption of mitochondrial function, leading to the activation of the intrinsic apoptotic pathway, and (B) inhibition of pro-survival signaling pathways.
A. Mitochondrial Disruption and Apoptosis Induction: Salicylanilides can act as protonophores, disrupting the electrochemical gradient across the inner mitochondrial membrane. This process, known as uncoupling of oxidative phosphorylation, leads to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS).[2][10] The resulting mitochondrial stress is a potent trigger for the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of proteolytic enzymes called caspases, ultimately leading to controlled cell death.[11][12] Specifically, the activation of initiator caspase-9 and executioner caspase-3 are key events in this pathway.[11]
B. Inhibition of Pro-Survival Signaling: Constitutive activation of signaling pathways like STAT3 (Signal Transducer and Activator of Transcription 3) and mTOR (mechanistic Target of Rapamycin) is a hallmark of many cancers, including glioblastoma.[7][13][14]
-
STAT3 Pathway: Aberrant STAT3 signaling promotes cancer cell proliferation, survival, and invasion.[8][15][16]
-
mTOR Pathway: The mTOR kinase is a central regulator of cell growth, proliferation, and metabolism.[][17][18] Its inhibition can halt cell cycle progression and induce apoptosis.[17][19]
By inhibiting these pathways, Tribromsalan may effectively shut down the molecular machinery that GBM cells rely on for their aggressive growth.
References
- 1. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antineoplastic Activity of Methyl rosmarinate in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial uncouplers inhibit oncogenic E2F1 activity and prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid induction of mitochondrial events and caspase-independent apoptosis in Survivin-targeted melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. news-medical.net [news-medical.net]
- 14. [mTOR inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The potential for targeting the STAT3 pathway as a novel therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 18. Edinburgh Innovations | Superpotent, superselective mTOR inhibitors [edinburgh-innovations.ed.ac.uk]
- 19. Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms | MDPI [mdpi.com]
Application Notes & Protocols: Standard Protocol for Inducing Autophagy with Tribromsalan
Introduction: Autophagy and the Role of Tribromsalan
Autophagy is a fundamental, evolutionarily conserved catabolic process responsible for the degradation and recycling of cellular components.[1] This "self-eating" mechanism involves the sequestration of cytoplasmic materials, such as misfolded proteins and damaged organelles, into double-membraned vesicles called autophagosomes. These vesicles then fuse with lysosomes, where the cargo is broken down into its constituent molecules for reuse by the cell.[2] This process is critical for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of human diseases, including neurodegeneration, cancer, and metabolic disorders.[1][3]
Tribromsalan (3,4',5-tribromosalicylanilide) is a salicylanilide derivative historically used as an antibacterial and antifungal agent.[4] Recent research has identified certain salicylanilide derivatives as potent modulators of key cellular pathways, including autophagy.[5][6][7] While the precise mechanism for Tribromsalan itself is an area of active investigation, related compounds suggest it likely functions as an mTOR inhibitor or AMPK activator, two of the master regulators of the autophagic process.[8][9][10]
This document provides a comprehensive, self-validating protocol for researchers to reliably induce and confirm autophagy in mammalian cell culture using Tribromsalan. It is designed for scientists in basic research and drug development who require a standardized methodology to study autophagic flux.
Proposed Mechanism of Action: Modulation of the AMPK/mTOR Signaling Axis
The induction of autophagy is tightly controlled by a complex signaling network that senses the cell's energy and nutrient status. The central nodes of this network are the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1).[3][11]
-
AMPK Activation: Under conditions of low cellular energy (high AMP:ATP ratio), AMPK is activated.[8] Activated AMPK promotes autophagy both directly, by phosphorylating components of the ULK1 initiation complex, and indirectly, by inhibiting mTORC1.[11][12]
-
mTORC1 Inhibition: mTORC1 is a master regulator of cell growth and proliferation that actively suppresses autophagy when nutrients and growth factors are abundant.[9][13] Inhibition of mTORC1, either through AMPK activation or directly by compounds like rapamycin, is a primary signal for autophagy initiation.[2]
Tribromsalan, as a salicylanilide derivative, is proposed to induce autophagy by modulating this critical AMPK/mTORC1 axis. It likely acts as an indirect or direct AMPK activator or a direct mTOR inhibitor, leading to the de-repression of the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101).[1][5][11] This activated complex then translocates to the phagophore assembly site to initiate the formation of the autophagosome.
Experimental Design and Controls
A robust experimental design with rigorous controls is essential for the accurate interpretation of autophagy assays.
Reagent Preparation: Tribromsalan Stock Solution
Tribromsalan powder is poorly soluble in water. A concentrated stock solution should be prepared in an appropriate organic solvent.[14][15]
-
Solvent: Use cell culture grade Dimethyl Sulfoxide (DMSO).
-
Calculation: The molecular weight of Tribromsalan (C₁₃H₈Br₃NO₂) is 449.92 g/mol .[4] To prepare a 10 mM stock solution, dissolve 4.50 mg of Tribromsalan in 1 mL of DMSO.
-
Procedure: Weigh the required amount of Tribromsalan and dissolve it in the appropriate volume of DMSO.[16][17] Gentle vortexing or sonication may be required to ensure complete dissolution.[14]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in light-protected tubes.[15]
Essential Experimental Controls
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used for Tribromsalan. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: A baseline culture of cells in complete medium to represent the basal level of autophagy.
-
Positive Control: Treat cells with a well-characterized autophagy inducer.
-
Starvation: Replace complete media with a nutrient-deficient medium like Earle's Balanced Salt Solution (EBSS) or Hanks' Balanced Salt Solution (HBSS) for 2-6 hours.
-
Rapamycin: A known mTORC1 inhibitor. A typical starting concentration is 200 nM for 6-24 hours.
-
-
Autophagic Flux Control: To distinguish between the induction of autophagosome formation and the blockage of their degradation, experiments must be performed in the presence and absence of a lysosomal inhibitor.
-
Bafilomycin A1 (BafA1): A specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase) that prevents lysosomal acidification and autophagosome-lysosome fusion. A typical concentration is 20-100 nM, added for the final 2-4 hours of the experiment.
-
Chloroquine (CQ): A lysosomotropic agent that raises lysosomal pH, inhibiting degradative enzymes. A typical concentration is 25-50 µM, added for the final 2-4 hours of the experiment.
-
Protocol 1: Induction of Autophagy with Tribromsalan
This protocol outlines the general steps for treating a mammalian cell line with Tribromsalan to induce autophagy.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, U2OS, MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Penicillin/Streptomycin)
-
6-well or 12-well tissue culture plates
-
Tribromsalan stock solution (10 mM in DMSO)
-
Positive and autophagic flux control reagents (Rapamycin, BafA1)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 60-70% confluency at the time of treatment (typically 24 hours post-seeding).
-
Adherence: Incubate cells overnight under standard conditions (37°C, 5% CO₂) to allow for adherence and recovery.
-
Preparation of Treatment Media: Prepare fresh treatment media for each condition by diluting the stock solutions into complete growth medium. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.
-
Treatment: Aspirate the old medium from the cells. Gently wash once with sterile PBS. Add the prepared treatment media to the respective wells.
-
Incubation: Return the plates to the incubator for the desired treatment duration. An initial time-course experiment (e.g., 6, 12, 24 hours) is recommended for optimization.
-
For Autophagic Flux: If using Bafilomycin A1 or Chloroquine, add it to the appropriate wells for the final 2-4 hours of the total incubation time.
-
-
Harvesting: After incubation, harvest the cells for downstream analysis as described in the validation protocols below.
Table 1: Recommended Starting Concentrations for Optimization
| Compound | Stock Conc. | Suggested Final Concentrations | Typical Incubation Time |
|---|---|---|---|
| Tribromsalan | 10 mM (DMSO) | 1 µM, 5 µM, 10 µM, 25 µM | 6 - 24 hours |
| Vehicle | 100% DMSO | Match highest Tribromsalan dilution | Match Tribromsalan time |
| Rapamycin | 100 µM (DMSO) | 200 nM | 12 - 24 hours |
| Bafilomycin A1 | 10 µM (DMSO) | 50 nM | Final 2 - 4 hours |
Protocol 2: Validation by Western Blotting
This is the most common method to assess autophagy by quantifying changes in the levels of key autophagy-related proteins.
Principle:
-
LC3-I to LC3-II Conversion: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is cleaved and lipidated during autophagy, converting from the cytosolic form (LC3-I, ~18 kDa) to the autophagosome membrane-bound form (LC3-II, ~16 kDa). An increase in the amount of LC3-II is a hallmark of autophagosome formation.
-
p62/SQSTM1 Degradation: The protein p62 (sequestosome-1) is an autophagy receptor that binds to ubiquitinated cargo and is itself degraded in the autolysosome. A decrease in p62 levels indicates successful autophagic flux.[18]
Procedure:
-
Cell Lysis:
-
Place the culture plate on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 12-15% polyacrylamide gel (a higher percentage gel provides better separation of LC3-I and LC3-II). Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Anti-LC3B (1:1000 dilution)
-
Anti-p62/SQSTM1 (1:1000 dilution)
-
Anti-GAPDH or β-Actin (1:5000) as a loading control.
-
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
Table 2: Data Interpretation for Western Blotting
| Condition | LC3-II Level | p62 Level | Interpretation |
|---|---|---|---|
| Tribromsalan (- BafA1) | ↑ | ↓ | Autophagy Induction (Increased flux) |
| Tribromsalan (+ BafA1) | ↑↑ (further increase) | ↑ (accumulation) | Confirms increased autophagosome synthesis |
| Compound X (- BafA1) | ↑ | ↑ | Blocked Autophagic Flux (Lysosomal dysfunction) |
| Compound X (+ BafA1) | ↑ (no further increase) | ↑ | Confirms late-stage autophagy inhibition |
Protocol 3: Validation by Fluorescence Microscopy
This method provides visual confirmation of autophagosome formation within the cell.
Principle: In non-autophagic cells, LC3 is distributed diffusely throughout the cytoplasm. Upon autophagy induction, LC3 translocates to the autophagosome membrane, appearing as distinct puncta (dots) when visualized by fluorescence microscopy.
Procedure (Immunofluorescence for Endogenous LC3):
-
Cell Culture: Seed cells on sterile glass coverslips placed in a 12-well or 24-well plate. Treat as described in Protocol 1.
-
Fixation: After treatment, wash cells twice with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-LC3B antibody (1:200 - 1:400) in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:500) in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBST. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images using consistent settings for all samples.
-
Quantification: Count the number of LC3 puncta per cell for at least 50 cells per condition. An increase in the average number of puncta per cell indicates autophagy induction.
Safety and Handling
Tribromsalan should be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed and an irritant. It is also very toxic to aquatic life.[4]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the powder in a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow the compound to enter drains or waterways.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Molecular Mechanism of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy: A New Mechanism of Prosurvival and Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Novel Salicylanilide Derivative Induces Autophagy Cell Death in Castration-Resistant Prostate Cancer via ER Stress-Activated PERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 10. Edinburgh Innovations | Superpotent, superselective mTOR inhibitors [edinburgh-innovations.ed.ac.uk]
- 11. Molecular Mechanisms Underlying Initiation and Activation of Autophagy [mdpi.com]
- 12. Molecular Mechanisms Underlying Initiation and Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [mTOR inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 15. dbaitalia.it [dbaitalia.it]
- 16. csstc.org [csstc.org]
- 17. phytotechlab.com [phytotechlab.com]
- 18. Mechanism of autophagy induction and role of autophagy in antagonizing mitomycin C-induced cell apoptosis in silibinin treated human melanoma A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 3,4',5-Tribromosalicylanilide (TBS) Stock Solutions for Cell Culture Applications
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 3,4',5-Tribromosalicylanilide (TBS) for use in cell-based assays. This compound, a member of the halogenated salicylanilides, is a compound of interest for its potent biological activities, including antimicrobial effects and modulation of key cellular signaling pathways.[1][2] Proper preparation, handling, and storage of TBS stock solutions are paramount to ensure experimental consistency, data integrity, and the safety of laboratory personnel. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol, ensuring a robust and validated methodology.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound (also known as Tribromsalan) is the foundation for developing a reliable preparation protocol.[3] These properties dictate the choice of solvent, storage conditions, and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 87-10-5 | [1][3][4] |
| Molecular Formula | C₁₃H₈Br₃NO₂ | [1][3] |
| Molecular Weight | 449.92 g/mol | [1][3] |
| Appearance | White to light yellow/orange powder or crystal | [1] |
| Water Solubility | Practically insoluble | [4] |
| Organic Solvent Solubility | Readily soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Soluble in hot acetone. | [2][4] |
| IUPAC Name | 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | [3] |
Principles of Stock Solution Preparation for Cell Culture
The primary goal when preparing a stock solution for cell culture is to create a concentrated, stable, and sterile solution that can be easily diluted to a final, non-toxic working concentration in the cell culture medium.
The Critical Choice of Solvent
Given that TBS is practically insoluble in water, an organic solvent is necessary.[4] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice for several compelling reasons:
-
High Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds like TBS.[5] A solubility of up to 8 mg/mL (17.78 mM) in DMSO has been reported for TBS, which is more than sufficient for creating a highly concentrated stock solution.[2]
-
Miscibility with Media: DMSO is miscible with aqueous cell culture media, allowing for uniform dilution to the final working concentration without precipitation of the compound.
-
Cell Permeability: DMSO is known to increase cell permeability, which can facilitate the uptake of the dissolved compound by the cells under study.[6]
Rationale for High-Concentration Stocks
Preparing a highly concentrated stock solution (e.g., 10 mM) is a cornerstone of good cell culture practice. This approach minimizes the volume of solvent added to the cell culture, thereby reducing the risk of solvent-induced cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some being tolerant to 1%.[6] However, it is always recommended to keep the final DMSO concentration as low as possible, ideally ≤0.1%, especially for sensitive or primary cell lines.[6]
Sterility and Handling
While compounds are typically supplied as non-sterile powders, the final stock solution must be handled under aseptic conditions to prevent microbial contamination of cell cultures.
-
Inherent Inhospitality of DMSO: Pure DMSO is a harsh environment for most microorganisms, meaning that filter sterilization of a 100% DMSO stock solution is often unnecessary and even ill-advised.[7]
-
Risk of Compound Loss: Syringe filtering a DMSO stock can lead to a significant loss of the dissolved compound due to its potential to bind to the filter membrane, thereby altering the final concentration in an unquantifiable way.[7] The recommended best practice is to prepare the stock solution from a previously unopened vial of the compound using sterile DMSO and aseptic technique within a biological safety cabinet.
Detailed Protocol: Preparation of a 10 mM TBS Stock Solution
This protocol details the preparation of 1 mL of a 10 mM stock solution of this compound in cell culture-grade DMSO.
Required Materials
-
This compound (TBS) powder (MW: 449.92 g/mol )
-
Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile (e.g., ATCC® 4-X™)[8]
-
Calibrated analytical balance
-
Weighing paper or boat
-
Sterile, amber-colored microcentrifuge tubes or cryovials (1.5 mL or 2 mL)
-
Sterile, positive-displacement pipette or a standard pipette with sterile, low-retention filtered tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves.
Molarity Calculation
The fundamental equation for calculating the required mass of a compound is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For a 10 mM stock solution in 1 mL:
-
Concentration = 10 mM = 0.01 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 449.92 g/mol
Required Mass (mg) = (0.01 mol/L) x (0.001 L) x (449.92 g/mol ) x (1000 mg/g) = 4.4992 mg
Therefore, you will need to weigh approximately 4.50 mg of TBS powder.
Step-by-Step Experimental Protocol
All steps involving open containers of sterile reagents should be performed in a certified biological safety cabinet (BSC) using aseptic technique.
-
Preparation: Don appropriate PPE. Clean the analytical balance and the workspace within the BSC with 70% ethanol.
-
Weighing TBS: Carefully weigh out 4.50 mg of TBS powder onto a piece of weighing paper.
-
Rationale: Accurate weighing is critical for achieving the target concentration. Using a balance with at least three decimal places (0.001 g) is recommended.
-
-
Transfer: Gently crease the weighing paper and carefully transfer the powder into a sterile 1.5 mL amber microcentrifuge tube.
-
Rationale: Amber tubes are used to protect the compound from potential photodegradation. Halogenated salicylanilides can be photosensitive.[9]
-
-
Solvent Addition: Using a sterile pipette, add exactly 1.0 mL of cell culture-grade DMSO to the tube containing the TBS powder.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Solubility Check & Sonication: Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[2] This uses ultrasonic waves to break up powder aggregates and enhance dissolution. Allow the solution to return to room temperature.
-
Rationale: Complete dissolution is non-negotiable. Undissolved compound will lead to an inaccurate stock concentration and inconsistent experimental results.
-
-
Aliquoting: Once the TBS is fully dissolved, dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials.
-
Rationale: Aliquoting is crucial to prevent degradation of the compound from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.[10]
-
-
Labeling: Clearly label each aliquot with the compound name ("TBS"), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. A storage period of up to one year at -20°C and two years at -80°C is generally recommended for DMSO stocks.[10]
Visualization of Key Concepts and Workflows
Experimental Workflow
The following diagram outlines the logical flow of the stock solution preparation protocol.
References
- 1. CAS 87-10-5: 3,4′,5-Tribromosalicylanilide | CymitQuimica [cymitquimica.com]
- 2. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 3. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5,4'-TRIBROMOSALICYLANILIDE | 87-10-5 [chemicalbook.com]
- 5. ufcbio.com [ufcbio.com]
- 6. lifetein.com [lifetein.com]
- 7. reddit.com [reddit.com]
- 8. atcc.org [atcc.org]
- 9. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the HPLC Purity Analysis of 3,4',5-Tribromosalicylanilide
Introduction: The Imperative for Purity Assessment
3,4',5-Tribromosalicylanilide, also known as Tribromsalan, is a halogenated salicylanilide that has been utilized for its potent antimicrobial properties in soaps, detergents, and disinfectants.[1][2] As with any active chemical entity, particularly those with historical use in consumer products and potential pharmaceutical applications, ensuring its purity is of paramount importance. The presence of impurities, which can arise from the manufacturing process, degradation, or storage, can significantly impact the compound's efficacy, safety, and toxicological profile.[3]
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose. Its high resolving power enables the separation of the main compound from closely related structural analogues, precursors, and degradation products.[4] This application note provides a detailed, field-proven reversed-phase HPLC (RP-HPLC) method, grounded in the physicochemical properties of the analyte, to empower researchers and quality control scientists with a reliable protocol for purity analysis.
Analyte Profile: Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of logical method development. This compound is a moderately non-polar, aromatic compound. Its key characteristics are summarized below.
| Property | Value | Source |
| IUPAC Name | 3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide | [5] |
| Synonyms | Tribromsalan, TBS, Temasept IV | [5][6] |
| CAS Number | 87-10-5 | [5] |
| Molecular Formula | C₁₃H₈Br₃NO₂ | [5][7] |
| Molecular Weight | 449.92 g/mol | [5] |
| Appearance | White to light yellow or light orange powder/crystal | [7] |
| Solubility | Practically insoluble in water; soluble in hot acetone, readily soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). | [1][8] |
The compound's poor aqueous solubility and aromatic nature make it an ideal candidate for reversed-phase chromatography. The presence of multiple bromine atoms increases its hydrophobicity, predicting strong retention on a non-polar stationary phase. The phenolic hydroxyl group (pKa ~7-8) and amide functionality are key interaction sites that must be controlled for optimal chromatography.
Method Development Rationale: A Causality-Driven Approach
The selection of each chromatographic parameter is a deliberate choice rooted in the chemical nature of this compound and the goal of resolving potential impurities.
-
Chromatographic Mode & Stationary Phase: A reversed-phase (RP) approach is selected due to the analyte's non-polar character. A C18 (octadecylsilane) column is the workhorse for this type of analysis, providing a hydrophobic stationary phase that interacts effectively with the brominated aromatic rings via van der Waals forces. A column with high carbon load and end-capping is recommended to minimize peak tailing from interactions with residual silanols.[9][10]
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile is chosen over methanol. Its lower viscosity results in lower backpressure, and its superior UV transparency at lower wavelengths provides a better signal-to-noise ratio.
-
Aqueous Component & pH Control: The phenolic hydroxyl group on the salicylate ring will be ionized at neutral or basic pH, leading to poor peak shape and variable retention. To ensure a consistent and non-ionized state, the mobile phase must be acidified. Phosphoric acid or formic acid at a concentration of 0.1% is effective in buffering the mobile phase to a pH of approximately 2.5-3.5. This suppresses the silanol activity on the column packing and ensures the analyte is in a single, neutral form, resulting in sharp, symmetrical peaks.[10][11]
-
-
Elution Mode: A gradient elution program is superior to an isocratic one for purity analysis. Impurities can span a wide range of polarities—from more polar starting materials to less polar, more brominated by-products. A gradient ensures that early-eluting polar impurities are well-resolved while strongly retained non-polar impurities are eluted in a reasonable time with good peak shape.[12]
-
Detection: The extensive conjugation provided by the two aromatic rings in this compound results in strong UV absorbance. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. This allows for the determination of the absorbance maximum (λmax) for the primary peak and helps in peak tracking and identification of co-eluting impurities by examining spectral differences. A wavelength of 254 nm is a good starting point for aromatic compounds, but the λmax should be experimentally determined.[10][13]
Caption: Logical workflow for HPLC method development.
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and self-validating through the incorporation of system suitability testing (SST).
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and DAD/PDA detector (or a variable wavelength UV detector).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax).
-
Reagents: HPLC grade Acetonitrile, HPLC grade water, Phosphoric Acid (85%) or Formic Acid (99%).
-
Reference Standard: this compound of known high purity (e.g., >99.5%).
-
Labware: Class A volumetric flasks, pipettes, analytical balance, 0.45 µm syringe filters.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC grade water. Mix well and degas.
-
Mobile Phase B: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC grade Acetonitrile. Mix well and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Prepare in the same manner as the Reference Standard Stock Solution. Then, perform a 1-in-10 dilution as with the Working Standard. Filter the final solution through a 0.45 µm syringe filter before injection.
Analysis Workflow and System Suitability
The trustworthiness of any analytical result hinges on the performance of the chromatographic system at the time of analysis.
References
- 1. 3,5,4'-TRIBROMOSALICYLANILIDE | 87-10-5 [chemicalbook.com]
- 2. chemotechnique.se [chemotechnique.se]
- 3. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 4. pp.bme.hu [pp.bme.hu]
- 5. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. "Deleted" 3,4,5-Tribromosalicylanilide (TBS) | Chemotechnique Diagnostics [chemotechnique.se]
- 7. CAS 87-10-5: 3,4′,5-Tribromosalicylanilide | CymitQuimica [cymitquimica.com]
- 8. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Salicylanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
Application Notes and Protocols for the Safe Handling and Storage of Tribromsalan Powder
Abstract
This document provides a comprehensive guide for the safe handling, storage, and use of Tribromsalan (3,4',5-Tribromosalicylanilide) powder in a research and drug development setting. Tribromsalan is a potent inhibitor of the NF-κB signaling pathway, acting through the suppression of IκBα phosphorylation.[1][2] While a valuable tool for studying inflammatory processes and certain cancers, its hazardous properties, including acute toxicity, environmental hazards, and significant photosensitivity, necessitate strict adherence to safety protocols.[3] This guide outlines detailed procedures for personal protective equipment (PPE), engineering controls, storage, stock solution preparation, a sample experimental workflow for cell-based assays, and waste disposal. The causality behind each recommendation is explained to ensure a deep understanding and a self-validating system of laboratory safety.
Introduction: Chemical Profile and Mechanism of Action
Tribromsalan (CAS No. 87-10-5) is a halogenated salicylanilide with a molecular weight of 449.92 g/mol .[3][4] It functions as a germicide with antibacterial and antifungal properties.[3] In the context of biomedical research, its primary utility lies in its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]
The canonical NF-κB pathway is a cornerstone of the cellular response to inflammatory stimuli, such as cytokines like TNF-α. As illustrated in the pathway diagram below, activation of the IκB kinase (IKK) complex leads to the phosphorylation of the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[2][5][6] Tribromsalan exerts its inhibitory effect by preventing the phosphorylation of IκBα, thereby locking the NF-κB complex in its inactive, cytoplasmic state.[2]
Hazard Identification and Risk Assessment
Tribromsalan powder presents multiple hazards that require careful management. A thorough risk assessment must be conducted before any work is initiated.
Table 1: Summary of Hazards Associated with Tribromsalan
| Hazard Type | GHS Classification | Description & Causality |
| Acute Toxicity | H302: Harmful if swallowed[3][7] | Ingestion can lead to systemic toxicity. The exact mechanism is not fully elucidated but is a known characteristic of halogenated salicylanilides. |
| Skin & Eye Irritation | H315: Causes skin irritationH319: Causes serious eye irritation[8] | The compound can cause local inflammation and irritation upon direct contact with skin or eyes. Fine powder can be particularly irritating. |
| Respiratory Irritation | H335: May cause respiratory irritation[8] | Inhalation of the fine powder can irritate the mucous membranes and respiratory tract. Handling should always occur in a well-ventilated area. |
| Photosensitivity | Not GHS Classified, but a primary hazard[3][9] | Tribromsalan is a potent photosensitizer. Upon absorption of UV radiation (primarily UVA), the molecule enters an excited state, leading to the formation of reactive oxygen species (ROS) that cause direct cellular damage. This results in an exaggerated sunburn-like reaction (phototoxicity).[1][4][7] This effect is the basis for its ban in cosmetic products by the FDA.[9] |
| Environmental Hazard | H410: Very toxic to aquatic life with long lasting effects[3] | As a halogenated aromatic compound, Tribromsalan is persistent in the environment and exhibits high toxicity to aquatic organisms. Release into drains or waterways must be strictly avoided. |
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, a multi-layered approach to safety, combining engineering controls and robust PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of Tribromsalan powder, as well as the preparation of stock solutions, must be performed inside a certified chemical fume hood to prevent inhalation of the powder and exposure to vapors from solvents.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following table provides minimum requirements for handling Tribromsalan powder and its solutions.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale & Best Practices |
| Hand Protection | Chemical-resistant nitrile gloves[10] | Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating skin. Change gloves immediately if they become contaminated. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields[10] | Protects eyes from splashes of solutions or accidental aerosolization of powder. |
| Face Protection | Face shield (in addition to goggles)[10][11] | Recommended when handling larger quantities of powder or when there is a significant splash risk during solution preparation. |
| Body Protection | Flame-resistant lab coat, fully buttoned[10] | Protects skin and personal clothing from contamination. Long pants and closed-toe shoes are mandatory.[11] |
| Respiratory Protection | N95-rated respirator or higher[11] | Required when handling the powder outside of a fume hood (not recommended) or if there is a risk of generating dust. All respirator use must comply with the institution's respiratory protection program, including fit-testing.[10] |
Storage and Stability
Proper storage is critical to maintain the integrity of Tribromsalan and to prevent accidental exposure.
Table 3: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Container | Key Considerations |
| Powder | -20°C[1] | Up to 3 years[1] | Tightly sealed, light-resistant container | Store in a cool, dark, and dry place.[7] Avoid moisture and oxidizing agents.[7] The compound is sensitive to moisture.[4] |
| In Solvent (DMSO) | -80°C[1] | Up to 1 year[1] | Tightly sealed, single-use aliquots in cryovials | DMSO is hygroscopic; ensure vials are sealed tightly to prevent moisture absorption. Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[9] |
Detailed Protocols
The following protocols provide step-by-step guidance for common laboratory procedures involving Tribromsalan.
Protocol for Preparation of a 20 mM DMSO Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for Tribromsalan for use in biological assays due to its high dissolving power for hydrophobic compounds.[1][9] Preparing a concentrated stock solution allows for accurate dilution into aqueous cell culture media while keeping the final DMSO concentration low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[12]
Materials:
-
Tribromsalan powder (MW: 449.92 g/mol )
-
Anhydrous/cell culture grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, filtered pipette tips
-
Vortex mixer and/or sonicator
Procedure:
-
Perform Calculations:
-
To prepare 1 mL of a 20 mM stock solution:
-
Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 449.92 g/mol * (1000 mg / 1 g) = 8.9984 mg
-
-
Weighing (in a chemical fume hood):
-
Tare a sterile 1.5 mL microcentrifuge tube or amber vial on the analytical balance.
-
Carefully weigh approximately 9.0 mg of Tribromsalan powder directly into the tube. Record the exact mass.
-
-
Dissolution (in a chemical fume hood):
-
Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 20 mM concentration.
-
Volume (mL) = [Mass (mg) / 449.92 g/mol ] * [1 / 20 mmol/L] * 1000
-
Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
-
Mixing:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[9] Gentle warming to 37°C can also aid dissolution but should be done with caution.[13]
-
Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, clearly labeled cryovials.
-
Label each aliquot with the compound name, concentration (20 mM), solvent (DMSO), date of preparation, and your initials.
-
Store the aliquots at -80°C for long-term stability.[1]
-
Application Protocol: Inhibition of NF-κB Activity in HeLa Cells
Rationale: This protocol provides a framework to assess the inhibitory effect of Tribromsalan on TNF-α-induced NF-κB activation in HeLa cells, a common human cell line used in cancer and signaling research.[1] The endpoint is the measurement of phosphorylated IκBα (p-IκBα) levels by Western blot, a direct indicator of IKK activity and the primary target of Tribromsalan.[2]
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
6-well cell culture plates
-
Recombinant human TNF-α
-
Tribromsalan 20 mM stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody: Rabbit anti-phospho-IκBα (Ser32)
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Western blot equipment and reagents (gels, transfer membranes, buffers, ECL substrate)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed HeLa cells into 6-well plates at a density that will result in 80-90% confluency on the day of treatment.
-
-
Compound Preparation and Pre-treatment:
-
Prepare serial dilutions of Tribromsalan in complete culture medium from your 20 mM DMSO stock. For example, to achieve final concentrations of 3.4, 2.8, and 4.2 µM (known IC50 values), prepare intermediate dilutions.[1]
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of Tribromsalan or vehicle (DMSO).
-
Incubate the cells for 1-2 hours at 37°C, 5% CO₂.
-
-
Stimulation:
-
Add TNF-α to the wells to a final concentration of 10-20 ng/mL (concentration should be optimized for your specific cell line and TNF-α lot). Do not add TNF-α to the unstimulated control well.
-
Incubate for 15-30 minutes at 37°C, 5% CO₂. This is a critical time point as IκBα phosphorylation is a transient event.
-
-
Protein Extraction:
-
Quickly aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer (supplemented with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[2]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA in TBST. (Note: Avoid using milk for blocking when detecting phosphoproteins).
-
Incubate with the primary antibody against p-IκBα overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[2]
-
Analysis: A decrease in the p-IκBα band intensity in Tribromsalan-treated samples compared to the TNF-α-only control indicates successful inhibition of the NF-κB pathway.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
-
Spill: For a small spill of powder within a fume hood, carefully wipe it up with a damp paper towel to avoid raising dust. For larger spills or spills outside of a fume hood, evacuate the area, restrict access, and contact the institution's environmental health and safety (EHS) office immediately.
Waste Disposal
Tribromsalan is a halogenated organic compound and must be disposed of as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[15][16]
Protocol for Laboratory-Scale Waste Management:
-
Segregation:
-
All waste containing Tribromsalan (solid powder, contaminated PPE, solutions) must be segregated into a dedicated, labeled hazardous waste container for "Halogenated Organic Waste".[7][17][18]
-
Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[16]
-
-
Solid Waste:
-
Collect excess powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a clearly labeled, sealed plastic bag or container.
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing Tribromsalan in a dedicated, sealed, and properly vented hazardous waste container.
-
-
Labeling and Storage:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Tribromsalan," and the approximate concentration and quantity.
-
Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS office. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. benchchem.com [benchchem.com]
- 3. Drug-induced cutaneous photosensitivity: incidence, mechanism, prevention and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sams-solutions.com [sams-solutions.com]
- 7. mdpi.com [mdpi.com]
- 8. [Drug-induced photosensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. trimaco.com [trimaco.com]
- 12. lifetein.com [lifetein.com]
- 13. emulatebio.com [emulatebio.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. hazmatschool.com [hazmatschool.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
Application Notes and Protocols: 3,4',5-Tribromosalicylanilide as a Positive Control for Photosensitivity Studies
Introduction: The Imperative of Photosafety in Drug Development
The interaction between pharmaceutical compounds and light can lead to adverse cutaneous reactions, a phenomenon known as drug-induced photosensitivity.[1] These reactions are broadly classified into two types: phototoxicity and photoallergy. Phototoxic reactions are non-immunological, dose-dependent responses that can occur in any individual exposed to a sufficient concentration of the photosensitizing agent and light.[2][3] Photoallergic reactions, in contrast, are a less common, cell-mediated immune response requiring prior sensitization.[4] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous photosafety evaluation for new drug candidates that absorb light in the ultraviolet (UV) or visible spectrum (290-700 nm).[5]
A critical component of a robust photosafety testing strategy is the inclusion of a reliable positive control. A positive control serves to validate the experimental system, ensuring that the assay is sensitive enough to detect a known photosensitizing agent. This provides confidence in the interpretation of results for novel test compounds. 3,4',5-Tribromosalicylanilide (TBS), also known as Tribromsalan, is a potent photosensitizer with a well-documented history, making it an excellent candidate for a positive control in both in vitro and in vivo photosensitivity studies.
Historically, halogenated salicylanilides like TBS were used as antimicrobial agents in soaps and other consumer products.[4] However, their use was discontinued and banned by the FDA due to a high incidence of severe photoallergic and phototoxic reactions.[1] This potent activity is precisely what makes TBS a valuable tool for validating photosafety assays.
Mechanism of Photosensitization by this compound
The photosensitizing potential of a chemical is initiated by the absorption of light energy.[4] For halogenated salicylanilides such as TBS, this process is understood to proceed via a free-radical mechanism. Upon absorption of UV radiation, the molecule undergoes homolytic cleavage of a carbon-bromine bond, a process known as photodebromination, to generate free radicals.[6] These highly reactive species can then interact with biological molecules, such as proteins and lipids, or transfer energy to molecular oxygen to create reactive oxygen species (ROS), including singlet oxygen.[4] The subsequent oxidative stress and cellular damage manifest as a phototoxic response. In the case of photoallergy, the reactive species generated from the photoreaction can bind to skin proteins to form a complete antigen, which then elicits a T-cell mediated immune response.[4][7]
Diagram: Proposed Mechanism of TBS-Induced Photosensitivity
Caption: Mechanism of TBS photosensitization.
In Vitro Photosafety Assessment: The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)
The 3T3 NRU phototoxicity test is the most widely accepted in vitro method for assessing photosafety and is recognized by regulatory agencies worldwide. The assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light. A substance is identified as phototoxic if its cytotoxicity is significantly increased following light exposure.
Protocol: 3T3 NRU Assay with TBS as a Positive Control
This protocol is adapted from the OECD Test Guideline 432.[8]
1. Cell Culture and Seeding:
- Culture Balb/c 3T3 fibroblasts in appropriate medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics).
- Seed 1x10⁴ cells per well in two 96-well plates and incubate for 24 hours to allow for monolayer formation.
2. Preparation of Test Solutions:
- Negative Control: Vehicle (e.g., DMSO, not exceeding 1% v/v).
- Positive Control (TBS): Prepare a stock solution of this compound in a suitable solvent like DMSO. A recommended starting concentration for the highest dose is 10 µg/mL. Perform serial dilutions to create a concentration range (e.g., 8 concentrations in a geometric series).
- Test Article: Prepare in the same vehicle as the controls.
3. Treatment of Cells:
- Remove the culture medium and wash the cells with a buffered saline solution.
- Add 100 µL of the appropriate control or test article dilution to the designated wells. Incubate for 60 minutes at 37°C.
4. Irradiation:
- One plate (-Irr) is kept in the dark.
- The other plate (+Irr) is exposed to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). The light source should be a filtered xenon lamp or another suitable source that simulates the solar spectrum.
5. Post-Irradiation Incubation:
- Remove the treatment solutions from both plates, wash the cells, and add fresh culture medium.
- Incubate both plates for another 24 hours.
6. Neutral Red Uptake Assay:
- Incubate the cells with a medium containing neutral red dye for 3 hours. Viable cells will take up the dye into their lysosomes.
- Wash the cells and then extract the dye using a destain solution (e.g., ethanol/acetic acid).
- Measure the absorbance at 540 nm using a plate reader.
Data Analysis and Interpretation
-
Calculate Cell Viability: Express the absorbance of treated wells as a percentage of the mean absorbance of the vehicle control wells.
-
Determine IC50 Values: For both the irradiated (+Irr) and non-irradiated (-Irr) plates, determine the concentration of the test substance that reduces cell viability by 50% (IC50).
-
Calculate the Photo Irritation Factor (PIF):
-
PIF = IC50 (-Irr) / IC50 (+Irr)
-
-
Calculate the Mean Photo Effect (MPE): The MPE is an alternative evaluation method that compares the full dose-response curves.[8] It is calculated using specialized software.[9]
Interpretation Criteria (as per OECD TG 432):
-
PIF < 2 or MPE < 0.1: No phototoxicity
-
2 ≤ PIF < 5 or 0.1 ≤ MPE < 0.15: Probable phototoxicity
-
PIF ≥ 5 or MPE ≥ 0.15: Phototoxicity
Expected Results for TBS: As a potent photosensitizer, this compound is expected to yield a PIF value significantly greater than 5 . The IC50 value in the irradiated plate should be substantially lower than in the non-irradiated plate.
Data Presentation: Example 3T3 NRU Assay Results
| Compound | IC50 (-Irr) (µg/mL) | IC50 (+Irr) (µg/mL) | Photo Irritation Factor (PIF) | MPE | Classification |
| Vehicle Control | >100 | >100 | ~1 | <0.1 | Not Phototoxic |
| Test Article X | >100 | >100 | ~1 | <0.1 | Not Phototoxic |
| TBS (Positive Control) | 8.5 | 0.2 | 42.5 | 0.85 | Phototoxic |
Diagram: In Vitro 3T3 NRU Phototoxicity Workflow
Caption: Workflow for the 3T3 NRU phototoxicity assay.
In Vivo Photosafety Assessment: Rodent Photoirritation Model
While in vitro assays are excellent screening tools, in vivo studies may be warranted to confirm positive findings or to assess compounds intended for topical application.[10] Rodent models, particularly rats, are commonly used for this purpose.[11] The assay typically involves applying the test substance to the skin, followed by irradiation and subsequent evaluation of skin reactions such as erythema and edema.
Protocol: Rat Dermal Photoirritation Study with TBS as a Positive Control
1. Animal Model:
- Use Sprague-Dawley rats (or another appropriate rodent model). Acclimatize animals for at least 5 days.
- The day before the study, carefully clip the fur from the dorsal area of each animal.
2. Test Groups:
- Group 1: Vehicle Control (-Irr)
- Group 2: Vehicle Control (+Irr)
- Group 3: Test Article (-Irr)
- Group 4: Test Article (+Irr)
- Group 5: TBS Positive Control (-Irr)
- Group 6: TBS Positive Control (+Irr)
3. Application of Test Substances:
- Apply a defined amount (e.g., 50 µL) of the vehicle, test article, or TBS solution to separate, marked sites on the clipped dorsal skin of each animal.
- Positive Control (TBS): A 1% solution of TBS in a suitable vehicle (e.g., acetone:ethanol) is recommended.
4. Irradiation:
- Allow a short absorption period (e.g., 30-60 minutes).
- Anesthetize the animals or use appropriate restraints.
- Protect the non-irradiated sites with an opaque material.
- Expose the irradiated sites (+Irr) to a dose of UVA radiation (e.g., 10 J/cm²) from a filtered solar simulator.[10]
5. Observation and Scoring:
- Observe the skin reactions at 24, 48, and 72 hours post-irradiation.
- Score the reactions for erythema (redness) and edema (swelling) using a standardized scale, such as the Draize scoring system.[10]
Data Presentation: Example In Vivo Photoirritation Scoring (Draize Scale)
Erythema and Eschar Formation
-
0: No erythema
-
1: Very slight erythema (barely perceptible)
-
2: Well-defined erythema
-
3: Moderate to severe erythema
-
4: Severe erythema (beet redness) to slight eschar formation
Edema Formation
-
0: No edema
-
1: Very slight edema (barely perceptible)
-
2: Slight edema (edges of area well-defined by definite raising)
-
3: Moderate edema (raised approximately 1 mm)
-
4: Severe edema (raised more than 1 mm and extending beyond the area of exposure)
Example Results Table (Mean Scores at 48 hours)
| Group | Treatment | Irradiation | Mean Erythema Score | Mean Edema Score | Total Score | Classification |
| 1 | Vehicle | -Irr | 0.0 | 0.0 | 0.0 | Non-irritant |
| 2 | Vehicle | +Irr | 0.0 | 0.0 | 0.0 | Non-irritant |
| 3 | Test Article X | -Irr | 0.2 | 0.0 | 0.2 | Non-irritant |
| 4 | Test Article X | +Irr | 0.3 | 0.1 | 0.4 | Non-irritant |
| 5 | 1% TBS | -Irr | 0.5 | 0.2 | 0.7 | Mild Irritant |
| 6 | 1% TBS | +Irr | 3.2 | 2.8 | 6.0 | Potent Photoirritant |
A significant increase in the total score for the irradiated group compared to the non-irradiated group indicates a photoirritant potential. For TBS, a marked increase in both erythema and edema is the expected, validating the sensitivity of the in vivo model.
Conclusion: Ensuring Confidence in Photosafety Assessment
The use of a well-characterized and potent positive control is fundamental to the integrity of photosafety testing. This compound, with its known free-radical-mediated photosensitizing mechanism and historical data, serves as an exemplary positive control for both the OECD TG 432 in vitro 3T3 NRU assay and in vivo dermal photoirritation studies. Its inclusion confirms the ability of the test system to detect known hazards, thereby providing a high degree of confidence in the classification of novel drug candidates and ensuring greater safety for patients.
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iivs.org [iivs.org]
- 4. Item - Photochemistry of 3,3',4',5 - tetrachlorosalicylanilide and 3,4',5 - tribromosalicylanilide and their interactions with human serum albumin - Loughborough University - Figshare [repository.lboro.ac.uk]
- 5. fda.gov [fda.gov]
- 6. Spectroscopic studies of cutaneous photosensitizing agents--XIV. The spin trapping of free radicals formed during the photolysis of halogenated salicylanilide antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHOTOALLERGIC RESPONSES TO CHEMICALS | Scilit [scilit.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Evaluation of the skin phototoxicity of systemically administered pharmaceuticals in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of acute skin irritation and phototoxicity by aqueous and ethanol fractions of Angelica keiskei - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,4',5-Tribromosalicylanilide (TBS) Concentration for NF-κB Inhibition
Welcome to the technical support center for the effective use of 3,4',5-Tribromosalicylanilide (TBS), also known as Tribromsalan, in NF-κB signaling research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful application of TBS in your experiments.
Introduction to this compound (TBS) and NF-κB
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2][3] Its dysregulation is a hallmark of numerous diseases, making it a prime target for therapeutic intervention. The canonical NF-κB pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate target gene transcription.[4][5]
This compound (TBS) is a halogenated salicylanilide that has been identified as an inhibitor of the NF-κB signaling pathway.[1][6] Its primary mechanism of action is the inhibition of IκBα phosphorylation, which consequently prevents NF-κB activation.[1][6] This guide will provide you with the necessary information to optimize the concentration of TBS for effective and reliable NF-κB inhibition in your in vitro models.
I. Troubleshooting Guide
This section addresses common issues encountered during the optimization of TBS concentration for NF-κB inhibition experiments.
Issue 1: Low or No Inhibition of NF-κB Activity
-
Possible Cause 1: Suboptimal TBS Concentration.
-
Solution: The effective concentration of TBS is cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify the IC50 value, which is the concentration that produces 50% of the maximal inhibition. A study has shown that tribromsalan inhibits IκBα phosphorylation with an IC50 of 7.9 μM.[1]
-
-
Possible Cause 2: Poor Solubility and Precipitation of TBS.
-
Solution: TBS is poorly soluble in aqueous media.[7] Prepare a concentrated stock solution in 100% DMSO; a solubility of up to 8 mg/mL (17.78 mM) in DMSO has been reported.[6] When diluting the stock in your cell culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.5%). To avoid precipitation, add the TBS stock to the pre-warmed media dropwise while gently vortexing. Visually inspect the media for any signs of precipitation.
-
-
Possible Cause 3: Instability of TBS in Cell Culture Media.
-
Solution: The stability of small molecules can be compromised under standard cell culture conditions (37°C, 5% CO₂).[8] If you suspect degradation, it is advisable to perform a stability study. This can be done by incubating TBS in your complete cell culture medium for the duration of your experiment and measuring its concentration at different time points using HPLC or LC-MS.[9] If significant degradation is observed, consider refreshing the media with freshly prepared TBS at intermediate time points during long incubation periods.
-
-
Possible Cause 4: Inefficient NF-κB Activation.
-
Solution: Ensure that your stimulus (e.g., TNF-α, IL-1β, LPS) is potent enough to induce a robust NF-κB activation in your control cells. The magnitude of the stimulated response should be significantly above the basal level to allow for a clear window of inhibition.
-
Issue 2: High Cell Toxicity Observed
-
Possible Cause 1: TBS Concentration is Too High.
-
Solution: High concentrations of TBS can lead to off-target effects and cytotoxicity. It is imperative to perform a cytotoxicity assay, such as an MTT or resazurin assay, in parallel with your NF-κB inhibition experiment. This will allow you to determine the concentration range where TBS inhibits NF-κB without significantly affecting cell viability. For example, in HeLa cells, the cytotoxic IC50 values of Tribromsalan were reported to be 3.4 µM, 2.8 µM, and 4.2 µM at 24, 48, and 72 hours, respectively.[6]
-
-
Possible Cause 2: High DMSO Concentration.
-
Solution: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to minimize solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of DMSO as the highest TBS concentration) in your experiments.
-
-
Possible Cause 3: Photosensitizing Effects.
-
Solution: Halogenated salicylanilides, including Tribromsalan, are known photosensitizers.[10] While primarily a concern for in vivo and topical applications, it is good practice to minimize the exposure of your cell cultures to direct light after the addition of TBS.
-
Issue 3: Inconsistent or Variable Results
-
Possible Cause 1: Incomplete Dissolution of TBS.
-
Solution: Ensure your TBS stock solution in DMSO is fully dissolved before making dilutions in cell culture media. Sonication can aid in the dissolution of TBS in DMSO.[6]
-
-
Possible Cause 2: Assay Interference.
-
Solution: Halogenated compounds can sometimes interfere with certain assay readouts.[11] For luciferase reporter assays, it's possible for compounds to directly inhibit the luciferase enzyme.[12] To rule this out, you can perform a cell-free luciferase assay with purified luciferase enzyme and your working concentration of TBS. For Western blotting, ensure thorough washing steps to remove any residual compound that might interfere with antibody binding or the detection system.
-
-
Possible Cause 3: Cell Line Instability.
-
Solution: Ensure you are using a stable cell line and that the passage number is consistent across experiments. Some cell lines can exhibit phenotypic drift over time, which may affect their response to stimuli and inhibitors.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the direct molecular target of TBS in the NF-κB pathway? A1: The primary reported mechanism of action for TBS is the inhibition of IκBα phosphorylation.[1][6] This strongly suggests that a component of the upstream IκB kinase (IKK) complex is the likely target. While direct binding studies may not be widely available in the public domain, inhibiting IκBα phosphorylation is a hallmark of IKKβ inhibition.[4]
Q2: What is a good starting concentration range for TBS in my experiments? A2: Based on published data, a good starting point for a dose-response curve would be in the low micromolar range. A range of 0.1 µM to 25 µM should allow you to observe the inhibitory effects and determine an IC50 value for NF-κB inhibition in most cell lines.[1]
Q3: How should I prepare my TBS stock solution? A3: Due to its poor aqueous solubility, TBS should be dissolved in a high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[6] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I use TBS in combination with other inhibitors? A4: Yes, TBS can be used in combination with other inhibitors to investigate synergistic or additive effects on cell signaling pathways. However, it is important to first characterize the effects of each inhibitor individually in your system. When combining inhibitors, be mindful of potential off-target effects and ensure that the final concentration of solvents remains non-toxic.
Q5: What are the known off-target effects of TBS? A5: Besides its well-documented photosensitizing effects, salicylanilides as a class have been reported to have other biological activities, including uncoupling of oxidative phosphorylation.[7] It is crucial to be aware of these potential off-target effects and to design experiments with appropriate controls to ensure that the observed inhibition of NF-κB is specific.
III. Experimental Protocols
Protocol 1: Determination of the Optimal TBS Concentration using an NF-κB Luciferase Reporter Assay
This protocol describes a method to determine the IC50 of TBS for NF-κB inhibition in a cell line stably or transiently expressing an NF-κB-driven luciferase reporter.
Materials:
-
NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound (TBS)
-
DMSO (cell culture grade)
-
NF-κB stimulus (e.g., TNF-α, IL-1β)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow the cells to adhere overnight.
-
TBS Preparation: Prepare a 2X serial dilution of TBS in serum-free medium from your concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a non-toxic level (e.g., 0.2% final concentration, so 0.4% in the 2X solution). Include a vehicle control (DMSO only).
-
TBS Treatment: Carefully remove the medium from the cells and add 50 µL of the 2X TBS dilutions to the appropriate wells. Incubate for 1-2 hours at 37°C.
-
Stimulation: Prepare a 2X solution of your NF-κB stimulus (e.g., 20 ng/mL TNF-α for a final concentration of 10 ng/mL) in serum-free medium. Add 50 µL of the stimulus solution to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C. This incubation time may need to be optimized for your specific cell line and stimulus.
-
Luciferase Assay: Equilibrate the plate and luciferase assay reagents to room temperature. Perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the firefly luciferase signal to a co-transfected Renilla luciferase signal if using a dual-luciferase system.
-
Calculate the percentage of inhibition for each TBS concentration relative to the stimulated vehicle control.
-
Plot the percent inhibition versus the log of the TBS concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Protocol 2: Western Blot for Phospho-IκBα to Confirm TBS Activity
This protocol allows for the direct visualization of the inhibitory effect of TBS on IκBα phosphorylation.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
Complete cell culture medium
-
This compound (TBS)
-
DMSO (cell culture grade)
-
NF-κB stimulus (e.g., TNF-α)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of TBS or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for the optimal time to induce IκBα phosphorylation (typically 5-15 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. (Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein, which can increase background).
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to the total IκBα signal.
IV. Data Presentation and Visualization
Table 1: Summary of this compound (TBS) Properties and Recommended Starting Conditions
| Property | Value/Recommendation | Reference(s) |
| Synonyms | Tribromsalan, 3,5,4'-Tribromosalicylanilide | [10] |
| Molecular Weight | 449.92 g/mol | [10] |
| Mechanism of Action | Inhibition of IκBα phosphorylation | [1][6] |
| Solubility | Soluble in DMSO (up to 8 mg/mL) | [6] |
| Recommended Stock Solution | 10-20 mM in anhydrous DMSO | |
| Recommended Starting Concentration Range | 0.1 - 25 µM | [1] |
| Reported IC50 (IκBα phosphorylation) | 7.9 µM | [1] |
| Reported Cytotoxic IC50 (HeLa cells) | 2.8 - 4.2 µM (48-72h) | [6] |
| Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1%) |
Diagrams
Figure 1: Canonical NF-κB Signaling Pathway and the Site of Action of TBS
Caption: Canonical NF-κB pathway and the inhibitory action of TBS.
Figure 2: Experimental Workflow for Optimizing TBS Concentration
Caption: Workflow for determining the optimal concentration of TBS.
V. References
-
BenchChem. (2025). Application Notes and Protocols: Utilizing IKK2-IN-3 in a Luciferase Reporter Assay for NF-κB Pathway Inhibition.
-
Huang, T. T., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 7(5), e38677.
-
TargetMol. Tribromsalan | 3,5,4'-Tribromosalicylanilide.
-
BenchChem. (2025). Application Notes and Protocols for Determining the Optimal Concentration of Firefly Luciferase.
-
Cell Signaling Technology. Western Blotting Troubleshooting Guide.
-
Assay Genie. Western Blot Protocol & Troubleshooting Guide.
-
Abcam. Western blot for phosphorylated proteins.
-
Schmidt, A., et al. (2013). The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase. The FEBS Journal, 280(16), 3845-3854.
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
-
protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol.
-
PubChem. Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method.
-
Li, S., et al. (2016). Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography. Analytical Methods, 8(25), 5035-5041.
-
Otevrel, J., et al. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1599.
-
Lin, W. W., et al. (2017). In vitro benchmarking of NF-κB inhibitors. Scientific Reports, 7(1), 1-11.
-
Coussens, N. P., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Li, S., et al. (2016). Determination of seven restricted halogenated salicylanilides in cosmetics by high performance liquid chromatography. Analytical Methods, 8(25), 5035-5041.
-
edX. IC50 Determination.
-
Sun, S. C. (2011). The NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms. Blood, 118(22), 5841-5850.
-
ResearchGate. How to know the stability of drugs and reagents in the cell culture media?
-
Lin, A., et al. (2019). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Cancer Letters, 448, 53-63.
-
protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor.
-
Aggarwal, B. B., et al. (2009). The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy. Cancer and Metastasis Reviews, 28(1-2), 1-2.
-
Reed, J. C., et al. (2011). B-cell Specific Inhibitors of NF-κB Activation. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US).
-
OncLive. (2014). The Inflammation Link: NF-κB Remains a Difficult but Intriguing Target.
-
Simundic, A. M. (2012). Most common interferences in immunoassays. Ejifcc, 23(1), 31-37.
-
Wang, Y., et al. (2019). Roburic Acid Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth. Frontiers in Pharmacology, 10, 1145.
-
Kern, M., et al. (2007). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. Molecular Nutrition & Food Research, 51(10), 1264-1273.
-
Al-Oqaili, M. A., et al. (2022). Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 23(15), 8329.
-
Shishodia, S., & Aggarwal, B. B. (2019). NF-κB Pathway | Cell Survival Pathway. [Video]. YouTube.
-
PubChem. This compound.
-
ResearchGate. Solubility of drug in DMSO?
-
ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?
-
Wenzel, J., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 22(14), 7490.
-
CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.
-
BenchChem. (2025). Stability of 3-O-Methylgallic acid in cell culture media.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 7. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. courses.edx.org [courses.edx.org]
Technical Support Center: A Guide to Preventing Precipitation of 3,4',5-Tribromosalicylanilide (TBSA) in Aqueous Buffers
Introduction
3,4',5-Tribromosalicylanilide (TBSA), also known as Tribromsalan, is a potent halogenated salicylanilide with significant antimicrobial and antifungal properties.[1] Its utility in biological assays and formulation development is frequently hindered by its very low solubility in aqueous solutions, which often leads to precipitation and unreliable experimental results.[2] This guide provides a structured, question-and-answer approach to troubleshoot and prevent TBSA precipitation, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I dissolved my this compound (TBSA) in DMSO, but it immediately precipitated when I added it to my aqueous buffer. Why did this happen?
A1: This common phenomenon is known as "solvent-shift" precipitation and is the primary challenge when working with hydrophobic compounds like TBSA.[3] TBSA is practically insoluble in water but readily dissolves in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[2][4][5]
The core reasons for this precipitation are:
-
Inherent Hydrophobicity: The molecular structure of TBSA, with its multiple bromine atoms and aromatic rings, makes it highly lipophilic (hydrophobic).[6] It lacks the necessary polar functional groups to interact favorably with water molecules.
-
The Solvent-Shift Mechanism: When you create a concentrated stock of TBSA in 100% DMSO, the TBSA molecules are comfortably solvated by the organic solvent. Upon diluting this stock into an aqueous buffer, the concentration of DMSO plummets. The TBSA molecules are suddenly exposed to a predominantly water-based environment in which they are insoluble. Unable to remain solvated, they aggregate and precipitate out of the solution.[3]
-
pH-Dependent Solubility: Salicylanilides are weak acids.[7] TBSA has a predicted acidic pKa of approximately 6.0.[8] In buffers with a pH at or below this pKa, the molecule is in its neutral, protonated form, which is significantly less soluble in water. Many standard physiological buffers (e.g., PBS at pH 7.4) are close enough to this pKa that solubility remains very low without formulation assistance.
-
The "Salting-Out" Effect: The high concentration of salts in some buffers can reduce the solubility of hydrophobic compounds by decreasing the amount of available water molecules for solvation.[9]
Q2: Before I change my entire protocol, what is the first step I should take to address the precipitation?
A2: The first step is to quantify the problem by determining the approximate solubility limit of TBSA in your current buffer system. This provides a critical baseline for evaluating the effectiveness of any new formulation strategy.
Experimental Protocol: Baseline Solubility Assessment
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of TBSA in 100% DMSO. Sonication may be required to fully dissolve the compound.[4]
-
Serial Dilution: Create a series of dilutions of your TBSA stock directly into your aqueous buffer of interest (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 1 µM to 100 µM.
-
Equilibration: Gently mix and let the solutions stand at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visual Inspection: Observe the solutions against a dark background. The lowest concentration at which you can see visible precipitate (cloudiness, particles) is the approximate limit of TBSA's solubility in that specific buffer. This simple test will tell you the concentration range you need to target with improved formulation methods.
Q3: What are the most effective methods for increasing the aqueous solubility of TBSA?
A3: There are several well-established techniques to enhance the solubility of hydrophobic compounds. The best choice depends on the constraints of your experimental system (e.g., cell culture, enzyme kinetics).
For ionizable compounds like TBSA, altering the pH is a powerful tool. Because TBSA is a weak acid, increasing the pH of the buffer will deprotonate its phenolic hydroxyl group, converting it to an anionic, more water-soluble form.[10][11] Halogenated salicylanilides are known to be more soluble in alkaline aqueous solutions.[12]
-
Strategy: Prepare your buffer at a pH significantly higher than the pKa of TBSA (~6.0). For example, using a buffer at pH 8.0 or 9.0 will dramatically increase the proportion of the soluble, ionized form.
-
Causality: The negatively charged anion has much stronger ion-dipole interactions with polar water molecules compared to the neutral form, leading to increased solubility.[13][14]
-
Caution: Ensure the elevated pH is compatible with your biological system (e.g., cells, proteins).
A co-solvent is a water-miscible organic solvent that reduces the overall polarity of the solvent system, making it more favorable for hydrophobic solutes.[15][16][17]
-
Strategy: Prepare your final TBSA solution with a small percentage of a co-solvent.
-
Common Co-solvents: DMSO, Ethanol, Polyethylene Glycol 400 (PEG400), Propylene Glycol.[18]
-
Causality: The co-solvent disrupts the strong hydrogen-bonding network of water, creating a less polar microenvironment that can more easily accommodate the non-polar TBSA molecule.[15]
-
Caution: Co-solvents can be toxic to cells at higher concentrations. Always run a vehicle control (buffer with the same co-solvent concentration but no TBSA) to ensure the solvent itself is not causing an effect. For cell culture, the final DMSO concentration is typically kept below 0.5%.[3]
Data Presentation: Representative Effect of Co-solvents on Hydrophobic Drug Solubility
| Final Co-solvent Conc. (v/v) | Expected TBSA Solubility | Considerations |
| <0.1% DMSO | Very Low (Precipitation Likely) | Standard for sensitive assays |
| 1% DMSO | Moderate Increase | Often tolerated in cell culture |
| 5% DMSO | Significant Increase | Potential for cell toxicity/artifacts |
| 5% Ethanol + 5% PEG400 | High Increase | Must validate system compatibility |
Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These micelles have a hydrophobic core that can encapsulate TBSA, increasing its apparent solubility in water.[19][20][21]
-
Strategy: Add a small amount of a non-ionic surfactant to your buffer.
-
Common Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80).[18]
-
Causality: The hydrophobic TBSA molecule partitions into the non-polar core of the micelle, while the hydrophilic outer shell of the micelle interacts with the water, keeping the entire complex in solution.[20][22]
-
Caution: Surfactants can disrupt cell membranes and protein structures. Their use must be carefully controlled and validated for your specific application.[21]
Cyclodextrins are cyclic oligosaccharides shaped like a torus (donut) with a hydrophobic inner cavity and a hydrophilic exterior.[23][24] They are highly effective at increasing the solubility of poorly soluble compounds.[25][26]
-
Strategy: Use a cyclodextrin derivative, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), as an excipient in your buffer.
-
Causality: The hydrophobic TBSA molecule fits into the non-polar interior cavity of the cyclodextrin, forming a stable, water-soluble "inclusion complex."[24][25] This complex effectively shields the hydrophobic drug from the aqueous environment.
-
Advantages: Cyclodextrin derivatives are generally considered safe, have low toxicity, and are widely used in pharmaceutical formulations to enhance drug delivery.[22][23]
Visualization: A Logic Diagram for Troubleshooting TBSA Precipitation
Caption: Primary strategies to overcome TBSA precipitation in aqueous media.
Q4: I have selected a solubilization method. What is the best way to prepare my final working solution to prevent precipitation during dilution?
A4: The dilution procedure is critical. A slow, stepwise approach is essential to prevent localized high concentrations of TBSA that can crash out of solution. Avoid adding your concentrated DMSO stock directly to the final buffer volume.
Experimental Protocol: Recommended Stepwise Dilution Workflow
-
Prepare High-Concentration Stock: Dissolve TBSA in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved.
-
Create an Intermediate Dilution: Dilute the DMSO stock into your chosen solubilizing vehicle. For example, dilute it 1:1 with a 20% solution of Tween-20 or a solution of HP-β-CD.[9] For a co-solvent approach, you might dilute it into propylene glycol. This step allows the TBSA to properly associate with the solubilizing agent.
-
Final Dilution into Buffer: Add the intermediate dilution dropwise into your final, vigorously stirring (vortexing or magnetic stirring) aqueous buffer. This gradual introduction ensures that the TBSA-solubilizer complexes disperse evenly without exceeding the local solubility limit.
Visualization: Workflow for Preparing TBSA Working Solutions
Caption: A stepwise dilution protocol to prevent solvent-shift precipitation.
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5,4'-TRIBROMOSALICYLANILIDE | 87-10-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 87-10-5: 3,4′,5-Tribromosalicylanilide | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. 3,5,4'-TRIBROMOSALICYLANILIDE price,buy 3,5,4'-TRIBROMOSALICYLANILIDE - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 12. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. How does pH affect solubility? - askIITians [askiitians.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. asianpharmtech.com [asianpharmtech.com]
- 21. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. alzet.com [alzet.com]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. touroscholar.touro.edu [touroscholar.touro.edu]
- 26. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Yield in 3,4',5-Tribromosalicylanilide Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3,4',5-Tribromosalicylanilide. This guide is structured to provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to help you diagnose and resolve issues leading to low reaction yields.
Introduction to this compound Synthesis
This compound, also known as Tribromsalan, is a halogenated salicylanilide with notable antimicrobial properties.[1][2] Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. Low yields can often be traced back to suboptimal reaction parameters, purity of starting materials, or inefficient coupling or bromination steps. This guide will explore the common synthetic pathways and provide a structured approach to troubleshooting.
The synthesis of this compound can be approached via two primary routes:
-
Route A: Amide Coupling of Brominated Precursors. This is often the preferred method for controlling the substitution pattern. It involves the synthesis of 3,5-dibromosalicylic acid and 4-bromoaniline, followed by their coupling to form the final product.
-
Route B: Direct Bromination of Salicylanilide. This route involves the initial synthesis of salicylanilide, followed by a bromination step to introduce the three bromine atoms.[2]
This guide will focus on troubleshooting both routes, with a particular emphasis on Route A, which offers greater regiochemical control.
Troubleshooting Guide: A Question-and-Answer Approach
Part 1: Issues with Starting Material Synthesis
A common oversight leading to low final product yield is the quality and purity of the starting materials.
Question 1: My synthesis of 3,5-dibromosalicylic acid is resulting in a low yield or a mixture of products. What could be the cause?
Answer: The synthesis of 3,5-dibromosalicylic acid typically involves the direct bromination of salicylic acid.[3] Several factors can impact the efficiency of this reaction:
-
Incorrect Stoichiometry of Bromine: Using less than two molar equivalents of bromine to salicylic acid will result in incomplete bromination and the presence of monobrominated salicylic acid as an impurity. Conversely, an excess of bromine or harsh conditions can lead to the formation of tribromophenol through decarboxylation.[3] For optimal results, 2 to 2.2 moles of bromine per mole of salicylic acid are recommended.[3]
-
Reaction Temperature: The bromination of salicylic acid is an exothermic reaction. Insufficient temperature control can lead to side reactions. The reaction is best carried out at temperatures between 50°C and 100°C.[3]
-
Solvent Choice: The choice of solvent is critical. Aqueous p-dioxane (containing 10-70% water) has been shown to produce nearly quantitative yields of highly pure 3,5-dibromosalicylic acid.[3] Acetic acid is also a commonly used solvent.
Troubleshooting Workflow for 3,5-Dibromosalicylic Acid Synthesis
Caption: Troubleshooting workflow for low yield in 3,5-dibromosalicylic acid synthesis.
Question 2: I am struggling to synthesize pure 4-bromoaniline. What are the common pitfalls?
Answer: The direct bromination of aniline is problematic as the highly activating amino group leads to polysubstitution, primarily forming 2,4,6-tribromoaniline.[4] To achieve selective monobromination at the para position, the reactivity of the amino group must be moderated.
-
Protection of the Amino Group: The most common strategy is to protect the amino group via acetylation with acetic anhydride to form acetanilide.[5] The resulting acetamido group is still an ortho-para director but is less activating than the amino group, which helps to prevent polysubstitution. The bulkiness of the acetyl group also sterically hinders the ortho positions, favoring para substitution.[4]
-
Deprotection Step: After bromination of acetanilide to yield p-bromoacetanilide, the acetyl group must be removed by acid or base hydrolysis to regenerate the amino group and yield 4-bromoaniline.[5] Incomplete hydrolysis will result in contamination of the final product with p-bromoacetanilide.
Part 2: Troubleshooting the Amide Coupling Reaction (Route A)
The formation of the amide bond between 3,5-dibromosalicylic acid and 4-bromoaniline is a critical step where yields can often suffer.
Question 3: My amide coupling reaction is giving a low yield of this compound. What are the likely causes?
Answer: Low yields in amide coupling reactions are frequently due to issues with carboxylic acid activation, amine nucleophilicity, or reaction conditions.[6]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the amine. Common methods include conversion to an acid chloride or using coupling reagents.
-
Acid Chloride Formation: Reacting 3,5-dibromosalicylic acid with thionyl chloride (SOCl₂) or oxalyl chloride can be an effective activation method.[7][8] However, this reaction may require heating, and incomplete conversion or side reactions can occur.[8] The presence of the hydroxyl group on the salicylic acid can also lead to side reactions.
-
Coupling Reagents: Reagents like HATU, HOBt/EDC, or DCC are commonly used.[7][9] The choice of coupling reagent is crucial and can depend on the specific substrates. If one coupling reagent is ineffective, trying another is a valid troubleshooting step.[10] The freshness and stoichiometry of the coupling reagent are also critical.[10]
-
-
Deactivation of the Amine: 4-bromoaniline is a relatively weak nucleophile due to the electron-withdrawing effect of the bromine atom. Furthermore, an acid-base reaction between the carboxylic acid and the amine can protonate the amine, rendering it non-nucleophilic.[6] The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize any acid formed and maintain the amine in its free, nucleophilic state.[8]
-
Steric Hindrance: While not extreme in this specific synthesis, bulky substituents on either the carboxylic acid or the amine can slow down the reaction.[6]
-
Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. Using anhydrous solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[6][10]
Table 1: Troubleshooting Amide Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or no product | Incomplete carboxylic acid activation | - Switch to a different coupling reagent (e.g., HATU, COMU).[10]- Use a fresh batch of coupling reagent.[10]- Consider converting the carboxylic acid to an acid chloride using SOCl₂ or (COCl)₂.[8] |
| Deactivated amine | - Add a non-nucleophilic base (e.g., DIPEA, TEA) to the reaction mixture.[8]- Ensure at least two equivalents of base are used if the amine is a hydrochloride salt.[10] | |
| Presence of water | - Use anhydrous solvents and reagents.[6]- Perform the reaction under an inert atmosphere (N₂ or Ar).[10] | |
| Steric hindrance | - Increase reaction time and/or temperature.- Use a more potent coupling reagent.[10] | |
| Significant side reactions | Racemization (if chiral centers are present) | - Use coupling additives like HOBt or OxymaPure.[6]- Lower the reaction temperature.[6] |
Part 3: Troubleshooting Direct Bromination (Route B)
Question 4: I am attempting to directly brominate salicylanilide, but the reaction is messy and gives a low yield of the desired tribrominated product. Why is this happening?
Answer: The direct bromination of salicylanilide can be challenging due to the presence of two activating groups (the hydroxyl and the amide) on the salicylic acid ring and the aniline ring.
-
Over-bromination and Isomer Formation: The activating nature of the substituents can lead to the formation of multiple brominated species and isomers, making purification difficult. Controlling the stoichiometry of the brominating agent and the reaction conditions is critical.
-
Reaction Conditions: The reaction is typically carried out in aqueous acetic acid at elevated temperatures (50–65 °C).[2] Deviations from these conditions can lead to incomplete reaction or the formation of byproducts.
Given the potential for a complex product mixture, Route A (coupling of pre-brominated precursors) is generally recommended for achieving a higher purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the amide coupling step? A1: Anhydrous aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically recommended for amide coupling reactions.[6][10]
Q2: How can I monitor the progress of my reaction? A2: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the disappearance of starting materials and the appearance of the product.[6][10]
Q3: My final product is difficult to purify. What are some suggested methods? A3: Purification of salicylanilides can often be achieved through crystallization from a suitable solvent system, such as acetone-hexane.[9] If crystallization is ineffective, column chromatography on silica gel is a standard alternative.
Q4: Can the hydroxyl group of salicylic acid interfere with the reaction? A4: Yes, the phenolic hydroxyl group can potentially react with the activating agent (e.g., SOCl₂) or the coupling reagent. While this is often not a major issue, in cases of persistent low yield, protecting the hydroxyl group (e.g., as an acetate ester) prior to the coupling reaction and deprotecting it afterward could be considered.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dibromosalicylic Acid
This protocol is adapted from a patented process.[3]
-
In a well-ventilated fume hood, dissolve salicylic acid (1 mole) in a suitable volume of aqueous p-dioxane (e.g., 50% water).
-
With stirring, add bromine (2.1 moles) dropwise to the solution. The reaction is exothermic, and the temperature should be maintained between 60-85°C.
-
After the addition is complete, heat the mixture at reflux for approximately 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature to allow the 3,5-dibromosalicylic acid to crystallize.
-
Collect the crystals by filtration, wash with cold water, and dry to obtain the product. Yields are typically greater than 90%.[3]
Protocol 2: Synthesis of 4-Bromoaniline
This is a standard three-step procedure.[5]
-
Acetylation: Dissolve aniline (1 mole) in glacial acetic acid and add acetic anhydride (1.1 moles). Stir the mixture until the reaction is complete (monitor by TLC). Pour the reaction mixture into cold water to precipitate the acetanilide. Filter, wash with water, and dry.
-
Bromination: Dissolve the acetanilide (1 mole) in glacial acetic acid. Add a solution of bromine (1 mole) in acetic acid dropwise with stirring. After the addition, stir for an additional hour. Pour the mixture into water to precipitate the p-bromoacetanilide. Filter, wash, and dry.
-
Hydrolysis: Reflux the p-bromoacetanilide (1 mole) with aqueous hydrochloric acid until the reaction is complete (monitor by TLC). Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the 4-bromoaniline. Filter, wash with water, and dry.
Protocol 3: Amide Coupling using HATU
This is a general protocol for amide bond formation.[6]
-
Dissolve 3,5-dibromosalicylic acid (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 4-bromoaniline (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Relationship Diagram for Synthesis and Troubleshooting
Caption: Relationship between the synthetic steps of Route A and key troubleshooting areas.
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5,4'-TRIBROMOSALICYLANILIDE | 87-10-5 [chemicalbook.com]
- 3. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Conversion of Aniline to 4-Bromoaniline in Three Steps | Filo [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Tribromsalan for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of formulating Tribromsalan for in vivo studies. Our focus is on overcoming the compound's poor aqueous solubility to achieve reliable and reproducible experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the fundamental challenges associated with Tribromsalan and common initial failures.
Q1: Why is Tribromsalan so difficult to dissolve for my in vivo experiments?
Answer: Tribromsalan's poor aqueous solubility is rooted in its physicochemical properties. Its molecular structure features three bromine atoms and two aromatic rings, making it highly lipophilic (fat-loving) and hydrophobic (water-fearing).[1][2] Key properties contributing to this challenge include:
-
High Lipophilicity: It has a high calculated LogP (AlogP) of approximately 4.93 to 5.0, indicating a strong preference for non-polar, lipid-like environments over water.[3][4]
-
Molecular Weight: With a molecular weight of 449.92 g/mol , it is a relatively large molecule, which can hinder its interaction with water molecules.[1][2][3]
-
Chemical Structure: The presence of multiple bromine atoms on the salicylanilide core contributes to its rigid, crystalline nature, which requires significant energy to break down the crystal lattice for dissolution in water.[1][2]
These factors mean that Tribromsalan is practically insoluble in water, making direct administration in simple aqueous vehicles like saline or phosphate-buffered saline (PBS) impossible for achieving meaningful concentrations in in vivo studies.
Q2: I dissolved Tribromsalan in DMSO, but it crashed out (precipitated) when I diluted it with saline for injection. What went wrong?
Answer: This is a classic and very common problem known as solvent-shifting or precipitation upon dilution. Here's the mechanism:
-
Initial Solubilization: Tribromsalan is soluble in strong organic solvents like Dimethyl Sulfoxide (DMSO) at concentrations up to 8 mg/mL.[5] In this state, the DMSO molecules fully surround the Tribromsalan molecules, keeping them in solution.
-
Dilution Shock: When you introduce this DMSO concentrate into an aqueous environment (saline, PBS), you drastically change the polarity of the solvent system. Water becomes the predominant solvent.
-
Precipitation: Because Tribromsalan is hydrophobic, it cannot remain dissolved in the now high-polarity water-based medium. The DMSO diffuses away into the water, leaving the Tribromsalan molecules to rapidly agglomerate and precipitate out of the solution.[6]
This is not a formulation failure per se, but an expected outcome when using a simple co-solvent system without additional stabilizing agents. The resulting suspension contains particles of unknown size and distribution, leading to inconsistent and unreliable dosing, and potentially causing vessel embolism if administered intravenously.
Q3: What are the primary strategies I should consider to create a stable Tribromsalan formulation for in vivo use?
Answer: To overcome the solubility challenges of Tribromsalan, you need to move beyond simple solutions and employ more advanced formulation strategies. The main goal is to create a thermodynamically stable, homogenous system that can withstand dilution in an aqueous environment. The primary approaches include:
-
Co-solvent Systems: Using a mixture of water-miscible organic solvents to create a solution with a polarity that is more favorable for Tribromsalan.[7][8] This is often the first approach but requires careful selection to avoid toxicity and precipitation.[6]
-
Surfactant-Based Formulations (Micellar Solutions): Employing surfactants that form micelles—tiny spherical structures with a hydrophobic core and a hydrophilic shell. The Tribromsalan partitions into the hydrophobic core, allowing it to be dispersed in water.[9][10][11]
-
Cyclodextrin Complexation: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] Tribromsalan can be encapsulated within the cavity, forming an inclusion complex that is water-soluble.[13][14]
-
Lipid-Based Formulations: Dissolving Tribromsalan in oils and lipids, often combined with surfactants and co-solvents. These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions or microemulsions upon gentle agitation in aqueous media.[15][16][17][18][19]
The choice of strategy depends on the desired route of administration (oral, intravenous, intraperitoneal), target concentration, and toxicity constraints of the excipients.
Part 2: Troubleshooting Guide & Solution Pathways
This section provides a structured approach to solving formulation problems and selecting the right strategy.
Decision-Making Workflow for Formulation Strategy
The following diagram outlines a logical workflow for selecting an appropriate formulation strategy for Tribromsalan.
Caption: Workflow for selecting and validating a Tribromsalan formulation.
Issue: My co-solvent system is still showing precipitation.
Troubleshooting Steps:
-
Introduce a Surfactant: The most common reason for failure is the lack of a stabilizing agent. Surfactants prevent the drug from precipitating by forming micelles. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or polyoxyl castor oils (Kolliphor® EL) are widely used in parenteral formulations.[20][21]
-
Optimize the Co-solvent Ratio: Not all co-solvents are equal. Polyethylene glycol 400 (PEG 400) and propylene glycol are common choices for in vivo formulations.[7][20] You may need to create a ternary phase diagram by testing various ratios of Solvent/Co-solvent/Surfactant to find a stable region.
-
Check Excipient Toxicity: Be aware of the potential toxicity of the excipients, especially for intravenous administration.[22][23] High concentrations of DMSO can cause hemolysis, and Kolliphor EL can induce hypersensitivity reactions. Always consult safety and regulatory guidelines.[23][24][25]
Issue: I need a high concentration of Tribromsalan for my oral gavage study.
Solution Pathway: Lipid-Based Formulations (SEDDS/SMEDDS)
For oral delivery of highly lipophilic drugs, lipid-based formulations are often the most effective strategy.[15][16] These systems improve solubility and can enhance oral bioavailability by utilizing lipid absorption pathways.[15][18][19]
-
Mechanism: A Self-Emulsifying Drug Delivery System (SEDDS) is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation with aqueous fluids (like those in the GI tract).[19] The drug remains dissolved in the oil droplets, facilitating absorption.
-
Components:
-
Oil Phase: Medium-chain triglycerides (e.g., Captex® 355) or long-chain triglycerides (e.g., sesame oil, corn oil).
-
Surfactant: High HLB (Hydrophile-Lipophile Balance) surfactants like Kolliphor® EL or Labrasol®.[21]
-
Co-solvent/Co-surfactant: Lower HLB surfactants (e.g., Span® 80) or solvents like Transcutol® or PEG 400.[26][27]
-
Part 3: Experimental Protocols & Data
Protocol: Preparation of a Co-Solvent/Surfactant Formulation for IV/IP Injection
This protocol provides a starting point for developing a formulation suitable for parenteral administration at a lower concentration (e.g., 1-2 mg/mL).
Materials:
-
Tribromsalan powder
-
Dimethyl Sulfoxide (DMSO), USP grade
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
Polysorbate 80 (Tween® 80), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile syringe filters (0.22 µm, PTFE or similar solvent-resistant membrane)
Step-by-Step Methodology:
-
Prepare the Vehicle: In a sterile glass vial, prepare the vehicle by mixing the components in the desired ratio. A common starting point is the "TPT" vehicle :
-
10% Tween® 80 (by volume)
-
40% PEG 400 (by volume)
-
50% Sterile Saline (by volume)
-
Alternative for difficult compounds: A vehicle with DMSO can be used, for example: 10% DMSO / 40% PEG 400 / 50% Saline . Add a surfactant like Tween 80 (e.g., 5-10%) to this mixture for improved stability.
-
-
Weigh Tribromsalan: Accurately weigh the required amount of Tribromsalan powder to achieve the target final concentration.
-
Initial Dissolution: Add the organic solvent component(s) first (e.g., DMSO and/or PEG 400) to the Tribromsalan powder. Vortex and gently warm (if necessary, to 37-40°C) until the powder is completely dissolved. A clear solution should be formed.
-
Add Surfactant: If using a surfactant, add the Tween® 80 to the solution and mix thoroughly.
-
Titrate with Aqueous Phase: Slowly add the sterile saline dropwise while continuously vortexing or stirring. This is a critical step to prevent precipitation. Do not add the aqueous phase all at once.
-
Final Volume & Sterilization: Adjust to the final volume with saline. Once a clear, homogenous solution is obtained, sterile-filter it through a 0.22 µm syringe filter into a sterile vial.
-
Validation (Mandatory):
-
Visual Inspection: Check the final formulation for any signs of precipitation or cloudiness immediately after preparation and after letting it sit for at least 30 minutes.
-
Dilution Test: Take a small aliquot of the formulation and dilute it 1:10 with saline. A stable formulation should remain clear.
-
Concentration Confirmation: Use an established analytical method like HPLC-UV or LC-MS/MS to confirm the final concentration of Tribromsalan in the filtered solution.[28][29]
-
Data Summary: Common Excipients for In Vivo Formulations
The table below summarizes key properties and considerations for commonly used excipients.
| Excipient | Class | Typical Use Level (IV) | Key Considerations & Potential Toxicity |
| DMSO | Co-solvent | < 10% | Can cause hemolysis and local irritation at high concentrations. |
| PEG 400 | Co-solvent | < 50% | Generally safe, but high concentrations can cause osmotic effects.[7] |
| Propylene Glycol | Co-solvent | < 40% | Can cause cardiotoxicity and hyperosmolality at high doses/infusion rates.[20][23] |
| Ethanol | Co-solvent | < 10% | CNS depression and local pain on injection.[8] |
| Tween® 80 | Surfactant | 1 - 10% | Generally well-tolerated; potential for hypersensitivity reactions.[20] |
| Kolliphor® EL | Surfactant | 5 - 25% | Effective solubilizer but associated with a higher risk of anaphylactoid hypersensitivity reactions.[19] |
| HP-β-CD | Complexing Agent | Varies | High concentrations can be nephrotoxic. Check specific guidelines for the route.[13] |
Note: These are general guidelines. Always consult specific literature and regulatory guidance for the animal model and route of administration you are using.[24][25]
Mechanism Visualization: Cyclodextrin Inclusion Complex
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug like Tribromsalan, rendering it soluble in water.
Caption: Encapsulation of a drug within a cyclodextrin's hydrophobic cavity.
References
- 1. 3,4',5-Tribromosalicylanilide | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tribromsalan [webbook.nist.gov]
- 3. Compound: TRIBROMSALAN (CHEMBL24944) - ChEMBL [ebi.ac.uk]
- 4. PubChemLite - Tribromsalan (C13H8Br3NO2) [pubchemlite.lcsb.uni.lu]
- 5. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 6. ijpbr.in [ijpbr.in]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 18. routledge.com [routledge.com]
- 19. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Safety evaluation of excipients and formulations in preclinical studies - Toxicology GLP | Preclinical Study [tox-glp.com]
- 23. Toxicity of excipients--a Food and Drug Administration perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. fda.gov [fda.gov]
- 26. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Quantitative analysis of tribromsalan in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,4',5-Tribromosalicylanilide (TBSA) Degradation and Stability
Introduction
Welcome to the Technical Support Center for 3,4',5-Tribromosalicylanilide (TBSA), also known commercially as Tribromsalan. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this halogenated salicylanilide. TBSA has a history of use as a potent antimicrobial agent; however, its propensity for degradation and photosensitization presents unique challenges in experimental and developmental settings.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability and degradation issues you may encounter. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs) on TBSA Stability
This section addresses common questions regarding the fundamental stability of TBSA under various laboratory conditions. Understanding these principles is the first step in preventing unwanted degradation.
Q1: What are the primary environmental factors that induce the degradation of this compound?
A1: The chemical structure of TBSA, featuring an amide linkage and multiple bromine-carbon bonds on aromatic rings, makes it susceptible to three main degradation pathways:
-
Photodegradation: TBSA is highly sensitive to light, particularly UV radiation. This is a significant concern due to its history of causing photosensitization in cosmetic products.[1] Exposure to light can initiate a series of reactions, including dehalogenation and rearrangement.
-
Hydrolysis: The amide bond in the TBSA molecule is susceptible to cleavage in the presence of water, a process that can be catalyzed by acidic or basic conditions.[2][3]
-
Oxidation: The phenol group and the aromatic rings can be targets for oxidative degradation, especially in the presence of oxidizing agents, metal ions, or under aerobic conditions.
Q2: How does pH affect the stability of TBSA in aqueous solutions?
A2: The rate of hydrolytic degradation of TBSA is significantly influenced by the pH of the solution. Generally, the stability of compounds with amide linkages is lowest at pH extremes (both acidic and basic) and highest in the neutral to slightly acidic pH range. While specific kinetic data for TBSA is not extensively published, related salicylanilides exhibit this pH-dependent stability profile. For instance, amide hydrolysis can be catalyzed by both H+ and OH- ions.[3] Therefore, maintaining a pH between 4 and 7 is a good starting point for minimizing hydrolytic degradation in aqueous experimental setups.
Q3: What are the recommended storage conditions for solid TBSA and its solutions to ensure long-term stability?
A3: Proper storage is critical to prevent the degradation of TBSA. The following conditions are recommended:
| Form | Storage Condition | Rationale |
| Solid (Powder) | Store at -20°C in a tightly sealed, amber vial, preferably under an inert atmosphere (e.g., argon or nitrogen). | Protects from light, moisture, and atmospheric oxygen to minimize photodegradation, hydrolysis, and oxidation.[4] |
| Solutions | Prepare fresh solutions for each experiment. If short-term storage is necessary, store in an amber vial at 2-8°C. For longer-term storage, flash-freeze aliquots and store at -80°C. | Minimizes degradation in solution. Avoid repeated freeze-thaw cycles. The choice of solvent is also critical; aprotic solvents like DMSO are generally preferred for stock solutions.[4] |
Q4: Are there any known incompatibilities with common pharmaceutical excipients?
A4: While comprehensive excipient compatibility studies for TBSA are not widely available in public literature, general principles for salicylanilides apply. Potential incompatibilities can arise from:
-
Excipients with reactive impurities: Peroxides, aldehydes, and trace metals in excipients can promote oxidative degradation.
-
Alkaline excipients: Basic excipients can increase the rate of amide hydrolysis.
-
Hygroscopic excipients: Excipients that absorb moisture can create a microenvironment conducive to hydrolysis.
It is crucial to conduct compatibility studies with your specific formulation components. A recommended starting point is to prepare binary mixtures of TBSA and each excipient and store them under accelerated stability conditions (e.g., 40°C/75% RH) to screen for degradation.
Part 2: Troubleshooting Guide for TBSA Degradation
This section provides a problem-solution format to address specific issues you might encounter during your experiments.
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS)
Symptom: You observe additional peaks in your chromatogram that are not present in your initial TBSA standard.
Potential Cause: Degradation of TBSA has occurred. The identity of the degradant peaks can provide clues to the degradation pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the cause of TBSA degradation.
Detailed Explanation and Causality:
-
Photodegradation: The C-Br bonds in TBSA are susceptible to photolytic cleavage, leading to debrominated products. This is a common pathway for brominated aromatic compounds.[5] You might observe a series of peaks corresponding to the loss of one, two, or all three bromine atoms.
-
Hydrolysis: The amide bond is the most likely site for hydrolysis. Under acidic or basic conditions, this bond can break, yielding 3,5-dibromosalicylic acid and 4-bromoaniline.
-
Oxidation: The phenolic hydroxyl group and the electron-rich aromatic rings are prone to oxidation. This can lead to the formation of hydroxylated derivatives or quinone-type structures, which will result in an increase in the molecular weight of the degradation products.
Issue 2: Loss of Potency or Inconsistent Results in Biological Assays
Symptom: You observe a decrease in the expected biological activity of your TBSA sample over time, or results are not reproducible.
Potential Cause: The concentration of the active TBSA is decreasing due to degradation into less active or inactive products.
Preventative Measures and Solutions:
-
Strict Adherence to Storage Protocols: As outlined in the FAQ section, always store TBSA under the recommended conditions.
-
Fresh is Best: Prepare solutions immediately before use. If using a stock solution, perform a quick purity check (e.g., by HPLC) before each experiment to ensure its integrity.
-
Control for Environmental Factors in Assays:
-
Light: If your assay requires incubation, perform it in the dark or under red light.
-
pH: Ensure the pH of your assay buffer is within a stable range for TBSA.
-
Temperature: Avoid prolonged incubation at high temperatures if possible.
-
Experimental Protocol: Rapid Purity Check by HPLC
This protocol can be used to quickly assess the purity of your TBSA working solutions.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (both containing 0.1% formic acid) in a 70:30 (v/v) ratio.
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector set to 254 nm.
-
Injection: Inject 10 µL of your TBSA solution.
-
Analysis: A pure sample should show a single major peak. The presence of significant additional peaks indicates degradation.
Part 3: Advanced Experimental Protocols
This section provides more detailed protocols for researchers investigating the degradation of TBSA.
Protocol 1: Forced Degradation Study of TBSA
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.
Objective: To intentionally degrade TBSA under various stress conditions to generate its primary degradation products.
Methodology:
-
Preparation of TBSA Stock Solution: Prepare a 1 mg/mL stock solution of TBSA in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of TBSA stock with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of TBSA stock with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of TBSA stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose 1 mL of TBSA stock solution in a clear vial to a UV lamp (254 nm) for 24 hours.
-
Thermal Degradation: Keep the TBSA stock solution in an oven at 80°C for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase and analyze by LC-MS/MS to identify the degradation products.
Workflow for Forced Degradation and Analysis:
Caption: Workflow for conducting a forced degradation study of TBSA.
Protocol 2: LC-MS/MS Method for the Analysis of TBSA and its Degradants
Objective: To develop a sensitive and specific method for the separation and identification of TBSA and its potential degradation products.
-
Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MS/MS Analysis: Perform fragmentation of the parent ions of TBSA and its suspected degradants to confirm their structures.
Expected Degradation Products and their m/z values (in negative mode):
| Compound | Structure | [M-H]⁻ m/z | Plausible Degradation Pathway |
| This compound (TBSA) | C₁₃H₈Br₃NO₂ | 447.8 | Parent Compound |
| Debrominated TBSA | C₁₃H₉Br₂NO₂ | 367.9 | Photodegradation |
| Di-debrominated TBSA | C₁₃H₁₀BrNO₂ | 288.0 | Photodegradation |
| 3,5-Dibromosalicylic acid | C₇H₄Br₂O₃ | 293.8 | Hydrolysis |
| 4-Bromoaniline | C₆H₆BrN | 170.0 (in positive mode) | Hydrolysis |
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic degradation: Significance and symbolism [wisdomlib.org]
- 4. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 5. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Tribromsalan in Cellular Assays
Introduction: Tribromsalan (3,4′,5-tribromosalicylanilide) is a halogenated salicylanilide historically used for its potent antibacterial and antifungal properties.[1] While effective as a topical antiseptic, its use in consumer products was restricted by the FDA due to significant photosensitizing effects.[1] In a research context, Tribromsalan and other salicylanilides are explored for various biological activities. However, like many small molecule probes, its utility is dictated by the ability to distinguish its intended on-target effects from unintended off-target activities. Off-target effects can confound experimental results, leading to incorrect conclusions about a target's function or the compound's mechanism of action.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and foundational knowledge to minimize and identify off-target effects when using Tribromsalan in cellular assays. Our approach is grounded in establishing robust experimental designs and self-validating protocols to ensure the integrity of your findings.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses the most common foundational questions regarding the use of Tribromsalan and the nature of off-target effects.
Q1: What are the primary known biological activities and liabilities of Tribromsalan?
Tribromsalan is a salicylanilide derivative.[1] Its primary, well-documented activities are antibacterial and antifungal. However, its chemical structure lends itself to several potential liabilities that researchers must consider:
-
Photosensitivity: Upon exposure to light, Tribromsalan can generate reactive species, leading to cellular damage independent of its intended biological target. This was the primary reason for its restriction in consumer products.[1]
-
Mitochondrial Toxicity: Structurally related halogenated compounds are known mitochondrial toxicants.[4] They can disrupt the mitochondrial membrane potential, inhibit the electron transport chain, and increase the production of reactive oxygen species (ROS), leading to cytotoxicity.[4][5]
-
Enzyme Inhibition: Recent studies have shown that other halogenated salicylanilides can act as inhibitors of enzymes such as the deubiquitinase USP8.[6] This suggests that Tribromsalan may have promiscuous activity against various protein targets.
Q2: What are "off-target effects" and why are they a critical issue in cellular assays?
Off-target effects occur when a small molecule interacts with proteins or biomolecules other than its intended target, producing unintended biological consequences.[2] These effects are a major concern for several reasons:
-
Misinterpretation of Data: The observed cellular phenotype might be attributed to the inhibition of the intended target when it is actually caused by an off-target interaction.[3]
-
Irreproducible Results: Off-target effects can vary significantly between different cell lines, which may express the off-target proteins at different levels.
-
Confounding Cytotoxicity: Cell death observed at high concentrations is often assumed to be an extension of the on-target effect, but it is frequently the result of general toxicity from off-target interactions.[7]
Q3: How do I begin to distinguish between an on-target and an off-target effect?
Distinguishing these effects requires a multi-pronged validation strategy. The core principle is to seek convergence of evidence from different experimental approaches. Key strategies include:
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the compound's potency (e.g., IC50 or Ki) for the primary target. Off-target effects often manifest at higher concentrations.[2][8]
-
Use of Controls: Employing both a structurally related, inactive control and a structurally distinct active compound targeting the same protein are essential validation steps.[2][7]
-
Orthogonal Validation: Compare the phenotype induced by Tribromsalan with the phenotype observed after genetic knockdown (e.g., using siRNA or CRISPR) of the intended target.[2][9] A mismatch suggests off-target activity.
-
Target Engagement Assays: Directly confirm that Tribromsalan is binding to its intended target within the cell at the concentrations that produce the desired phenotype.[10][11][12]
Section 2: Troubleshooting Guide - Experimental Design & Execution
This section provides a question-and-answer formatted guide to systematically troubleshoot common issues encountered when using Tribromsalan.
Logical Flow for Troubleshooting Unexpected Results
The following diagram outlines a decision-making process for investigating unexpected or inconsistent experimental outcomes.
References
- 1. 3,4',5-Tribromosalicylanilide | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatocellular toxicity of benzbromarone: effects on mitochondrial function and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of the Mitochondria Initiates Excessive Superoxide Production and Mitochondrial Depolarization Causing Decreased mtDNA Integrity | PLOS One [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Probing the Probes: Fitness Factors For Small Molecule Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuvisan.com [nuvisan.com]
- 12. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 3,4',5-Tribromosalicylanilide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3,4',5-Tribromosalicylanilide (Tribromsalan). This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions to common challenges encountered during chromatographic analysis of this compound. Our goal is to empower you with the knowledge to troubleshoot issues effectively, ensuring the integrity and reliability of your analytical data.
This compound is a halogenated salicylanilide, a class of compounds known for specific analytical challenges due to their chemical properties.[1][2] This guide follows a question-and-answer format to directly address potential issues, from peak shape abnormalities to retention time variability.
Typical Chromatographic Conditions
Before diving into troubleshooting, it is essential to have a robust starting point. The following table outlines a typical reversed-phase HPLC method for the analysis of this compound, derived from established methods for related halogenated aromatic compounds.[3][4]
| Parameter | Condition | Rationale & Expert Notes |
| HPLC System | Standard HPLC or UHPLC system with UV Detector | A standard system is sufficient. UHPLC can offer faster run times and higher resolution. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides the necessary hydrophobicity for retaining the non-polar Tribromsalan molecule.[4] |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (65:35, v/v) | Acetonitrile is a common strong solvent in reversed-phase HPLC.[5][6] The acidic buffer (pH 3.0) is critical to suppress the ionization of the phenolic hydroxyl group on the salicylanilide and residual silanols on the column, preventing peak tailing.[7][8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[9] |
| Detection Wavelength | 254 nm | Aromatic compounds like Tribromsalan exhibit strong absorbance at this wavelength.[4][10] |
| Injection Volume | 10 µL | This can be adjusted based on sample concentration and detector response. Avoid column overloading.[11] |
| Sample Diluent | Mobile Phase or Acetonitrile/Water (50:50) | Dissolving the sample in the mobile phase is always the best practice to prevent peak distortion. This compound is practically insoluble in water, so an organic solvent is necessary.[12] |
Troubleshooting Guide
This section addresses specific chromatographic problems in a direct question-and-answer format.
Peak Shape Issues
Question: Why is my this compound peak tailing excessively (Tailing Factor > 1.5)?
Peak tailing is the most common issue for salicylanilides and is often due to secondary interactions within the column.[7][13] The primary cause is the interaction between the analyte and the silica stationary phase.
Probable Causes & Solutions:
-
Silanol Interactions: The phenolic hydroxyl group of Tribromsalan can interact with ionized residual silanol groups (-Si-O⁻) on the silica surface of the column.[14][15] This is a strong, secondary retention mechanism that causes molecules to "drag" as they elute, resulting in a tail.
-
Solution: Lower the mobile phase pH. By operating at a pH of 2.5-3.5, you ensure the silanol groups are fully protonated (-Si-OH), minimizing this unwanted ionic interaction.[7] Using a buffer is crucial to maintain this pH.
-
Solution: Use a modern, high-purity, end-capped column. These columns have a much lower concentration of active silanol groups, significantly reducing the potential for tailing.[13][14]
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted, tailing peak.[11][16]
-
Solution: Dilute your sample or reduce the injection volume. Perform a loading study by injecting a series of decreasing concentrations to see if peak shape improves.
-
-
Physical or "Plumbing" Issues: Peak distortion affecting all peaks in the chromatogram often points to a physical problem.[17][18]
-
Extra-Column Volume: Excessive dead volume in the system (e.g., long or wide-bore tubing, poorly made fittings) can cause band broadening and tailing.[14] Ensure all tubing is cut clean and flat and is fully bottomed out in its port before tightening the ferrule.
-
Column Contamination/Void: A partially blocked inlet frit or a void at the head of the column can distort the sample band.[17] Try reversing and flushing the column (disconnect it from the detector first). If this fails, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column.[19]
-
Question: My peak is split or has a shoulder. What is the cause?
Split peaks are often caused by an issue at the point of injection or the column inlet.
Probable Causes & Solutions:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 65%), it can cause the sample band to spread improperly as it enters the column.
-
Solution: Whenever possible, dissolve and inject your sample in the mobile phase. This ensures the sample solvent is in equilibrium with the column from the start.
-
-
Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit, causing the sample flow path to be uneven.[17]
-
Solution: Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.[17] Use an in-line filter before the column. If the frit is already blocked, backflushing may help, but replacement is often necessary.
-
-
Column Bed Deformation (Void): A void or channel in the packing material at the column inlet will cause the sample band to split.
-
Solution: This is typically irreversible damage. Replace the column and ensure you are operating within the column's pressure and pH limits to prevent future issues.[13]
-
Retention Time & Baseline Issues
Question: My retention time is drifting or shifting between injections. How can I stabilize it?
Retention time (RT) stability is critical for peak identification and quantification. Drifting RTs usually point to a lack of equilibrium in the system or changes in the mobile phase.
Probable Causes & Solutions:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before analysis.
-
Solution: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection.[9] If you have changed the mobile phase composition, allow for even longer equilibration.
-
-
Mobile Phase Composition Change: The ratio of organic solvent to aqueous buffer is the primary driver of retention in reversed-phase HPLC.[20]
-
Temperature Fluctuations: A change in column temperature can affect retention time. A 1°C change can alter retention by 1-2%.[20]
-
Solution: Use a column oven to maintain a constant, stable temperature.[9] Ensure the lab's ambient temperature is stable if a column oven is not available.
-
-
Flow Rate Instability: Leaks or pump malfunctions can cause the flow rate to fluctuate, leading to unstable retention times.[9]
-
Solution: Check for leaks throughout the system, from the pump heads to the detector waste line. Look for salt buildup around fittings, which indicates a slow leak.[9] If the pressure is fluctuating, the pump may require maintenance (e.g., seal replacement).
-
Question: Why do I see "ghost peaks" in my chromatogram, especially during a gradient run?
Ghost peaks are unexpected peaks that appear in the chromatogram, often during a gradient analysis. They are not part of the injected sample but are contaminants eluting from the system.
Probable Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents (especially water) or buffer salts can accumulate on the column at low organic concentrations and then elute as the organic percentage increases.[11]
-
Solution: Use high-purity, HPLC-grade solvents and fresh, high-quality buffer reagents. Filter all aqueous buffers before use.
-
-
Sample Carryover: Residue from a previous, more concentrated sample can be adsorbed somewhere in the injection path (e.g., needle, valve) and slowly bleed into subsequent injections.[9]
-
Solution: Run a blank injection (injecting only mobile phase) to confirm carryover. Optimize the needle wash procedure on your autosampler, using a strong solvent to effectively clean the needle between injections.
-
-
System Contamination: Contaminants can build up in the system over time from various sources.
-
Solution: Systematically identify the source by replacing components one by one. Run a gradient with no injection to see if the peaks are from the mobile phase or pump. Then, run a gradient with an injection of mobile phase to check the autosampler.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best column for this compound analysis?
The choice of column is fundamental to a good separation.[21] For a hydrophobic molecule like Tribromsalan, a reversed-phase C18 or C8 column is the standard choice.[4] Key considerations include:
-
Particle Size: 5 µm particles are robust and suitable for standard HPLC. For higher resolution and faster analysis, 3 µm or sub-2 µm particles (for UHPLC) are excellent choices.[22]
-
Silanol Activity: Choose a modern, "Type B" high-purity silica column that is fully end-capped. This minimizes the silanol interactions that cause peak tailing.[13][14]
Q2: What are the best practices for mobile phase preparation?
A reproducible mobile phase is key to a reproducible method.[5]
-
Use High-Purity Reagents: Always use HPLC-grade solvents and high-purity buffer salts and acids. Water should be from a high-purity water system (e.g., Milli-Q).
-
Measure Accurately: For isocratic methods, it is more accurate to prepare the mobile phase gravimetrically (by weight) rather than volumetrically.[20]
-
pH Measurement: Measure the pH of the aqueous buffer portion before mixing it with the organic solvent.
-
Filter and Degas: Filter all aqueous buffers through a 0.22 µm or 0.45 µm filter to remove particulates.[17] Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the pump.[23]
Q3: How often should I replace my guard column?
The guard column protects your expensive analytical column from contaminants and particulates.[19] Its lifetime depends on the cleanliness of your samples. Monitor system backpressure and peak shape. A sudden increase in pressure or the onset of peak splitting/tailing are indicators that the guard column should be replaced.[17] As a general rule, replacing it after every 100-200 injections of moderately clean samples is a good preventative measure.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acetonitrile : 20 mM Phosphate Buffer pH 3.0, 65:35 v/v)
-
Prepare Aqueous Buffer:
-
Weigh approximately 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of high-purity water to make a 20 mM solution.[4]
-
Place a calibrated pH probe into the solution.
-
Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0 ± 0.05.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter to remove any particulates.[17]
-
-
Mix Final Mobile Phase:
-
Carefully measure 350 mL of the prepared pH 3.0 phosphate buffer.
-
Carefully measure 650 mL of HPLC-grade acetonitrile.
-
Combine the two solutions in a clean, clearly labeled 1 L solvent bottle.
-
-
Degas the Solution:
-
Place the solvent bottle in an ultrasonic bath for 10-15 minutes to remove dissolved gases.[23]
-
The mobile phase is now ready for use.
-
Protocol 2: System Suitability Testing
System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.[21]
-
Prepare a Standard Solution: Prepare a standard solution of this compound at a concentration that gives a significant detector response (e.g., 10 µg/mL).
-
Perform Injections: Make five or six replicate injections of the standard solution.
-
Evaluate Parameters: Calculate the following parameters from the resulting chromatograms. The system is deemed suitable if all acceptance criteria are met.
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (USP) | T ≤ 1.5 | Measures peak symmetry. High tailing can compromise integration accuracy.[17] |
| %RSD of Peak Area | ≤ 2.0% | Measures the precision of the injection and detection system. |
| %RSD of Retention Time | ≤ 1.0% | Measures the stability of the pump flow rate and mobile phase composition. |
| Theoretical Plates (N) | N > 2000 | Measures the efficiency and separation power of the column. |
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of 3,4,5-Tribromosalicylanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. mastelf.com [mastelf.com]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. benchchem.com [benchchem.com]
- 11. mastelf.com [mastelf.com]
- 12. 3,5,4'-TRIBROMOSALICYLANILIDE | 87-10-5 [chemicalbook.com]
- 13. hplc.eu [hplc.eu]
- 14. chromtech.com [chromtech.com]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. uhplcs.com [uhplcs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 19. lcms.cz [lcms.cz]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 22. web.vscht.cz [web.vscht.cz]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Interpreting Mass Spectrometry Data for 3,4',5-Tribromosalicylanilide
Welcome to the technical support guide for the mass spectrometric analysis of 3,4',5-Tribromosalicylanilide (Tribromsalan). This document is designed for researchers, analytical chemists, and drug development professionals who work with this compound. Here, we address common questions and troubleshooting scenarios encountered during its analysis, blending foundational theory with practical, field-proven advice to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion cluster for this compound in a mass spectrum?
A1: Understanding the molecular ion is the first step in confirming the presence of your analyte. Due to the presence of three bromine atoms, you should not look for a single peak but rather a characteristic isotopic cluster.
Core Concept: Bromine's Isotopic Signature Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This 1:1 isotopic ratio is the dominant factor determining the appearance of the molecular ion region for any brominated compound.
For a molecule containing three bromine atoms, the resulting isotopic pattern is a combination of the possible isotopic incorporations (⁷⁹Br₃, ⁷⁹Br₂⁸¹Br₁, ⁷⁹Br₁⁸¹Br₂, ⁸¹Br₃). This leads to a distinctive cluster of four major peaks, each separated by approximately 2 m/z units (M, M+2, M+4, M+6), with a theoretical intensity ratio of roughly 1:3:3:1 .[3][4]
The molecular formula for this compound is C₁₃H₈Br₃NO₂.[5] Using the exact masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), the expected monoisotopic masses for the molecular ion cluster can be calculated.
Data Summary: Expected Isotopic Cluster for [C₁₃H₈Br₃NO₂]
| Isotopic Composition | Monoisotopic Mass (Da) | Relative Abundance (%) | Peak Designation |
|---|---|---|---|
| C₁₃H₈⁷⁹Br₃NO₂ | 446.811 | 100.0 (Normalized) | M |
| C₁₃H₈⁷⁹Br₂⁸¹Br₁NO₂ | 448.809 | 97.3 | M+2 |
| C₁₃H₈⁷⁹Br₁⁸¹Br₂NO₂ | 450.807 | 31.6 | M+4 |
| C₁₃H₈⁸¹Br₃NO₂ | 452.805 | 3.4 | M+6 |
Note: The calculated relative abundances may vary slightly from observed spectra due to instrument resolution and counting statistics.
Q2: Which electrospray ionization (ESI) mode, positive or negative, is optimal for analyzing this compound?
A2: The choice of ionization mode is critical for achieving maximum sensitivity. For this compound, negative ion mode is strongly recommended as the primary choice.
Scientific Rationale: The structure of this compound contains a phenolic hydroxyl (-OH) group on the salicylic acid moiety. Phenols are acidic and readily deprotonate in the ESI source to form a stable phenoxide anion.[6][7] This process is highly efficient and typically results in a strong signal for the deprotonated molecule, [M-H]⁻ .
-
Negative Ion Mode ([M-H]⁻): The expected monoisotopic peak would be at m/z 445.803 (calculated as 446.811 - 1.008). The entire isotopic cluster (m/z 445.8, 447.8, 449.8, 451.8) will be observed.
-
Positive Ion Mode ([M+H]⁺): While the amide carbonyl oxygen can be protonated, this is generally less favorable than deprotonating the phenol. Sensitivity is expected to be lower. If used, you would look for the [M+H]⁺ ion at m/z 447.819 . It is also common for non-polar compounds to form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺ at m/z 469.799) or ammonium ([M+NH₄]⁺ at m/z 464.844).[8][9]
Workflow: Selecting the Optimal Ionization Mode
Caption: Decision workflow for ionization mode selection.
Q3: What are the expected MS/MS fragmentation patterns for the [M-H]⁻ ion?
A3: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. For the [M-H]⁻ ion of this compound, the most probable fragmentation pathway involves the cleavage of the amide bond, which is a well-documented fragmentation route for anilides.[10]
Proposed Fragmentation Pathway ([M-H]⁻): The precursor ion is the deprotonated molecule at m/z 445.8. Collision-induced dissociation (CID) will likely induce cleavage of the C-N amide bond. This results in two primary, diagnostic fragment ions.
-
Fragment 1: Formation of the 3,5-dibromosalicylatoyl anion radical. This fragment retains the charge and two bromine atoms.
-
Fragment 2: Neutral loss of 4-bromoaniline.
Diagram: Negative Mode MS/MS Fragmentation
References
- 1. grokipedia.com [grokipedia.com]
- 2. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- 8. PubChemLite - 3,4,5-tribromosalicylanilide (C13H8Br3NO2) [pubchemlite.lcsb.uni.lu]
- 9. Effect of Cation Complexation of Hindered Phenol Antioxidants on their Fragmentation in Electrospray Ionization Tandem Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Controlling for Tribromsalan-Induced Cytotoxicity
Introduction
Welcome to the technical support guide for managing the cytotoxic effects of Tribromsalan in experimental settings. Tribromsalan is a potent antimicrobial agent also known for its significant off-target effects, primarily mitochondrial uncoupling and light-induced phototoxicity.[1] These characteristics can confound experimental results if not properly controlled. This guide provides in-depth FAQs, troubleshooting advice, and detailed protocols to help researchers and drug development professionals design robust experiments and accurately interpret their data.
Part 1: Frequently Asked Questions (FAQs) - Understanding Tribromsalan's Mechanisms
Q1: What is Tribromsalan and what are its primary cytotoxic mechanisms?
Tribromsalan (3,4',5-Tribromosalicylanilide) is a halogenated salicylanilide.[1][2] While effective as an antimicrobial, its utility in research is complicated by two primary mechanisms of cytotoxicity:
-
Mitochondrial Uncoupling: Tribromsalan acts as a protonophore, transporting protons across the inner mitochondrial membrane. This dissipates the proton gradient required for ATP synthesis, effectively "uncoupling" it from the electron transport chain.[3] This leads to a decrease in cellular ATP, a loss of mitochondrial membrane potential (ΔΨm), and can trigger apoptosis.[4][5]
-
Phototoxicity: Tribromsalan is a photosensitizing agent.[1] Upon exposure to light, particularly in the UV-A spectrum, it can generate reactive oxygen species (ROS), such as singlet oxygen.[6] This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately inducing cell death.
Q2: How can I distinguish between mitochondrial uncoupling and phototoxicity in my experiment?
The key is to control the light exposure. A simple experimental setup can differentiate these two effects:
| Condition | Primary Effect Observed | Interpretation |
| Dark Control | Cytotoxicity is observed. | The toxicity is primarily due to mitochondrial uncoupling and other light-independent effects. |
| Light-Exposed | Cytotoxicity is significantly higher than in the dark control. | The increased toxicity is attributable to phototoxicity and ROS production. |
By comparing cell viability under these two conditions, you can quantify the contribution of each cytotoxic mechanism.
Q3: What are the initial signs of Tribromsalan-induced cytotoxicity in cell culture?
Early indicators often manifest before widespread cell death is apparent in standard viability assays (like MTT or trypan blue). These include:
-
Morphological Changes: Cells may appear rounded, shrunken, or show blebbing of the cell membrane, which are characteristic features of apoptosis.
-
Decreased Mitochondrial Membrane Potential (ΔΨm): This is a very early event in the apoptotic cascade triggered by mitochondrial dysfunction.[5][7][8]
-
Increased Reactive Oxygen Species (ROS): Detectable shortly after light exposure if phototoxicity is the dominant mechanism.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section addresses specific problems you might encounter and provides actionable solutions.
Problem 1: My cell viability has plummeted even at very low concentrations of Tribromsalan in my screening assay.
Potential Cause: Uncontrolled Phototoxicity. Standard laboratory environments often have significant ambient light, which can activate Tribromsalan's photosensitizing properties.
Troubleshooting & Optimization:
-
Work in the Dark: Perform all steps involving Tribromsalan (e.g., media preparation, cell treatment) under minimal light conditions. Use a dark room with a red safety light or cover plates and flasks with aluminum foil.
-
Quantify Light-Dependency: Run a parallel experiment as described in FAQ Q2 , with one plate strictly protected from light and another exposed to a controlled light source to confirm phototoxicity is the issue.
-
Use Phenol Red-Free Media: Phenol red in cell culture media can act as a photosensitizer itself and may exacerbate the phototoxic effects of your compound.
Problem 2: I am trying to study a specific signaling pathway, but I suspect Tribromsalan's mitochondrial uncoupling is causing confounding, off-target effects.
Potential Cause: Mitochondrial dysfunction is a potent and pervasive cellular stressor that can activate numerous signaling pathways (e.g., AMPK, p53, apoptosis), masking the specific effect you intend to study.
Troubleshooting & Optimization:
-
Establish a Therapeutic Window: Perform a detailed dose-response curve to find a concentration of Tribromsalan that elicits your desired biological effect without causing a significant drop in mitochondrial membrane potential.
-
Use a Milder Uncoupler as a Control: Compounds like BAM15 are known as "mild" mitochondrial uncouplers that have a wider therapeutic window and may produce fewer toxic side effects compared to classic uncouplers like FCCP or DNP.[3][4] Including such a compound can help differentiate specific effects from general mitochondrial stress.
-
Measure ATP Levels: Directly quantify cellular ATP levels. A significant drop in ATP confirms that mitochondrial uncoupling is a major factor at the concentration you are using.
Problem 3: My results are highly variable between experiments.
Potential Cause: Inconsistent experimental conditions are often the source of variability.
Troubleshooting & Optimization:
-
Standardize Light Exposure: If light exposure is part of your protocol, ensure the intensity and duration are identical for every experiment. Use a radiometer to measure light intensity.
-
Control for Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxicity threshold for your cell line. Run a vehicle-only control.
-
Check for Compound Precipitation: Tribromsalan has low water solubility. Visually inspect your media for any signs of precipitation after adding the compound. If observed, consider using a different solvent or a stabilizing agent like BSA.
-
Monitor Cell Health and Density: Ensure cells are in the logarithmic growth phase and that seeding density is consistent. Over-confluent or stressed cells can respond differently to cytotoxic agents.[9]
Part 3: Key Protocols for Mitigation and Control
Here are step-by-step methodologies for essential assays to monitor and control for Tribromsalan's cytotoxic effects.
Protocol 1: Assessing Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric dye JC-1 to assess mitochondrial health. In healthy, energized mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low ΔΨm, JC-1 remains as monomers and fluoresces green.[8] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 Dye (MitoProbe™ JC-1 Assay Kit or similar)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
FCCP or CCCP (positive control for depolarization)[7]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Tribromsalan (and a vehicle control) for the desired time. Include a positive control well treated with 10 µM FCCP for 30 minutes.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the treatment media, wash cells once with pre-warmed PBS, and add the JC-1 staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measurement:
-
Plate Reader: Measure fluorescence intensity at both green (Ex/Em ~485/529 nm) and red (Ex/Em ~585/590 nm) channels.[8]
-
Microscopy: Visualize cells and capture images in both red and green channels.
-
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in Tribromsalan-treated cells compared to the vehicle control indicates a loss of ΔΨm.
Protocol 2: Detection and Control of Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.[10][11] DCFH-DA is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.[12]
Materials:
-
DCFH-DA probe
-
N-acetylcysteine (NAC) - a common ROS scavenger for control experiments
-
Hydrogen peroxide (H₂O₂) or Tert-Butyl hydroperoxide - positive controls for ROS generation[11]
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells with Tribromsalan as described in Protocol 1. To test for control, pre-incubate a set of wells with a ROS scavenger like NAC (e.g., 1-5 mM) for 1 hour before adding Tribromsalan. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
Light Exposure (if applicable): If testing for phototoxicity, expose the plate to a controlled light source for a defined period. Keep a duplicate plate in the dark.
-
DCFH-DA Loading: Remove treatment media and wash cells with warm PBS. Add DCFH-DA working solution (typically 5-10 µM in serum-free media) to each well.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[10][11]
-
Measurement: Wash cells with PBS to remove excess probe. Add PBS or media back to the wells and immediately measure the fluorescence intensity (Ex/Em ~485/530 nm).[10]
-
Analysis: An increase in fluorescence intensity in the Tribromsalan-treated group indicates ROS production. If NAC pre-treatment reduces this fluorescence, it confirms that the signal is due to ROS.
Part 4: Visualizing Mechanisms and Workflows
Diagram 1: Signaling Pathway of Tribromsalan-Induced Phototoxicity
Caption: Pathway of Tribromsalan phototoxicity leading to apoptosis.
Diagram 2: Experimental Workflow for Assessing a Mitigating Agent
Caption: Workflow to test an agent that mitigates Tribromsalan toxicity.
References
- 1. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potentially Safe Mitochondrial Uncoupling Drug Candidate – Fight Aging! [fightaging.org]
- 5. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocatalytic reactive oxygen species production and phototoxicity of titanium dioxide nanoparticles are dependent on the solar ultraviolet radiation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 8. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. bio-protocol.org [bio-protocol.org]
Technical Support Center: Refining Experimental Conditions for Consistent Tribromsalan Results
Welcome to the technical support guide for Tribromsalan. As a potent antimicrobial and signaling inhibitor, Tribromsalan is a valuable tool in diverse research applications. However, its physicochemical properties can present challenges, leading to variability in experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust protocols, ensuring the consistency and reliability of your results. Here, we will address common issues encountered during experimentation, explain the causality behind protocol choices, and provide self-validating methodologies.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues in a question-and-answer format to help you quickly identify and resolve experimental inconsistencies.
Question 1: We are observing significant batch-to-batch variability and higher-than-expected MIC values in our antimicrobial susceptibility assays. What is the likely cause?
This is a frequent challenge and often points to issues with compound solubility and stability. Tribromsalan is a hydrophobic molecule, and improper handling can drastically alter its effective concentration.
-
Probable Cause 1: Incomplete Solubilization. If the compound is not fully dissolved in your stock solution, the actual concentration will be lower than calculated. This is a primary reason for seeing reduced potency (higher MIC or IC50 values).
-
Expert Insight: The supplier-recommended solubility in DMSO is 8 mg/mL (17.78 mM), but achieving this requires mechanical assistance.[1] Simply adding the solvent and vortexing may be insufficient.
-
Solution: Always sonicate your stock solution in a water bath until it is completely clear. Visually inspect the solution against a light source to ensure no particulates are present. Refer to Protocol 1 for a detailed methodology.
-
Probable Cause 2: Photodegradation. Tribromsalan is a halogenated salicylanilide, a class of compounds known for photosensitivity.[2][3] Exposure to ambient laboratory light, especially UV wavelengths, can degrade the compound, leading to a loss of activity.[4] The FDA has even banned its use in certain consumer products due to its photosensitizing effects.[2][3]
-
Solution: Protect your Tribromsalan, both in its powdered form and in solution, from light. Use amber vials for storage and preparation. When performing experiments, minimize exposure to direct light by working in a dimly lit area or covering plates and tubes with foil.
-
Probable Cause 3: Purity Discrepancies. While reputable suppliers provide high-purity compounds, it is good practice to verify the purity of new batches, as even minor impurities can interfere with biological assays.[5]
-
Solution: If you continue to see inconsistencies, consider analytical verification of a new batch via High-Performance Liquid Chromatography (HPLC) to confirm its purity and integrity.
Question 2: Our Tribromsalan solution appears clear at first, but we observe precipitation when it's added to our aqueous cell culture or bacterial growth media. Why does this happen?
This is a classic solubility problem when moving from a highly soluble organic stock solution to a predominantly aqueous experimental medium.
-
Probable Cause: Exceeding Aqueous Solubility Limit. While Tribromsalan dissolves well in 100% DMSO, its solubility in aqueous solutions (like cell culture media) is very low. When you add a small volume of your concentrated stock to the media, the compound can crash out of solution if the final concentration exceeds its solubility limit in that specific medium.
-
Expert Insight: The key is to ensure the final concentration of your organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid solvent toxicity, while also ensuring the Tribromsalan remains in solution.
-
Solution: Prepare working solutions by performing serial dilutions of your stock solution in the final aqueous medium. Add the stock solution to the medium while vortexing or mixing to facilitate rapid dispersion, which helps prevent localized high concentrations that lead to precipitation. Always prepare a vehicle control with the same final concentration of DMSO to ensure the solvent itself is not affecting the experimental outcome.
Frequently Asked Questions (FAQs)
What is the established mechanism of action for Tribromsalan? Tribromsalan has demonstrated activity as an inhibitor of Mycobacterium tuberculosis and is known to suppress NF-kappaB signaling by inhibiting IkappaBalpha phosphorylation.[1]
How should I properly store Tribromsalan? Proper storage is critical for maintaining the compound's integrity and ensuring reproducible results.
-
Powder: Store at -20°C for long-term stability (up to 3 years).[1]
-
In Solvent (e.g., DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.[1]
What are the key safety precautions for handling Tribromsalan? Tribromsalan is categorized as harmful if swallowed.[6]
-
Always handle in a well-ventilated area or chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8]
Data & Protocols
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 449.92 g/mol | [1][2][9] |
| CAS Number | 87-10-5 | [1][9] |
| Solubility in DMSO | 8 mg/mL (17.78 mM) | [1] |
| Storage (Powder) | -20°C (up to 3 years) | [1] |
| Storage (In Solvent) | -80°C (up to 1 year) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Tribromsalan Stock Solution in DMSO
This protocol details the steps for reliably solubilizing Tribromsalan to create a stable, usable stock solution.
Materials:
-
Tribromsalan powder (CAS 87-10-5)
-
Anhydrous, cell culture-grade Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Water bath sonicator
Methodology:
-
Calculation: Determine the mass of Tribromsalan needed. For 1 mL of a 10 mM solution (MW = 449.92 g/mol ), you will need 4.499 mg.
-
Weighing: Aseptically weigh the calculated amount of Tribromsalan powder and transfer it to a sterile amber vial.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL for the amount weighed in step 2) to the vial.
-
Dissolution: Vortex the vial briefly. Then, place the vial in a water bath sonicator for 10-15 minutes to ensure complete dissolution.[1]
-
Verification: Visually inspect the solution to confirm it is completely clear and free of any solid particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. Store these aliquots at -80°C.[1]
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol provides a standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of Tribromsalan against a bacterial strain, based on established methodologies.[10][11][12]
Materials:
-
10 mM Tribromsalan stock solution (from Protocol 1)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Positive control antibiotic
-
Spectrophotometer (for inoculum standardization)
Methodology:
-
Inoculum Preparation: Dilute the bacterial culture in fresh broth to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Prepare an intermediate dilution of your 10 mM Tribromsalan stock in broth. For example, to test a top concentration of 128 µg/mL, prepare a 256 µg/mL working solution. c. Add 100 µL of this 256 µg/mL working solution to the first column of wells. This creates a total volume of 200 µL. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate. Discard 100 µL from the last column of the dilution series.
-
Controls:
-
Vehicle Control: A well containing bacteria and the highest concentration of DMSO used in the experiment, but no Tribromsalan.
-
Positive Control: A well containing bacteria and a known effective antibiotic.
-
Negative (Growth) Control: A well containing bacteria and broth only.
-
Sterility Control: A well containing broth only.
-
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control) to reach the final desired concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours. To minimize photodegradation, consider incubating in the dark.
-
MIC Determination: The MIC is the lowest concentration of Tribromsalan that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring absorbance at 600 nm.
Visualizations
Caption: Troubleshooting workflow for inconsistent Tribromsalan results.
Caption: Conceptual pathway of Tribromsalan photodegradation.
References
- 1. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 2. 3,4',5-Tribromosalicylanilide | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 87-10-5 Name: Tribromsalan [xixisys.com]
- 8. gelest.com [gelest.com]
- 9. Tribromsalan [webbook.nist.gov]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. fda.gov [fda.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 3,4',5-Tribromosalicylanilide and Other Salicylanilides
This guide provides a comprehensive comparison of the efficacy of 3,4',5-Tribromosalicylanilide (Tribromsalan) against other prominent salicylanilides, namely niclosamide and closantel. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, antimicrobial and anthelmintic spectra, and critical safety profiles of these compounds, supported by experimental data.
Introduction to Salicylanilides: A Class of Potent Uncouplers
Salicylanilides are a class of amide compounds derived from salicylic acid and an aniline. Their broad-spectrum biological activity has been a subject of significant interest in medicinal chemistry for decades. The primary mechanism of action for salicylanilides is the uncoupling of oxidative phosphorylation in the mitochondria of target organisms. By disrupting the proton gradient across the inner mitochondrial membrane, they dissipate the proton-motive force necessary for ATP synthesis, effectively depleting the cell's energy supply and leading to metabolic arrest and cell death. This mechanism confers a wide range of activities, including anthelmintic, antibacterial, antifungal, and antiviral properties.
The Rise and Fall of this compound (Tribromsalan)
This compound, commonly known as Tribromsalan, is a halogenated salicylanilide that was historically used as a topical antimicrobial agent in soaps and other consumer products due to its antibacterial and antifungal properties. However, its use in products for human application was ultimately banned by the U.S. Food and Drug Administration (FDA) due to a significant adverse effect: severe photosensitization.
Antimicrobial Efficacy of this compound
Despite its safety concerns, the in vitro efficacy of Tribromsalan against various microbes is noteworthy.
Antibacterial Activity: A recent computational drug repositioning study highlighted the activity of Tribromsalan against mycobacteria. In a direct comparison with niclosamide, Tribromsalan showed inhibitory activity against Mycobacterium tuberculosis and Mycobacterium abscessus, albeit at higher concentrations than niclosamide.
Antifungal Activity: Tribromsalan has demonstrated activity against a range of fungi. It has been shown to be effective against Candida albicans, Pityrosporum ovale, and Aspergillus niger.
The Critical Caveat: Photosensitization
The primary factor limiting the therapeutic application of this compound is its potent photosensitizing effect. Upon exposure to ultraviolet (UV) light, halogenated salicylanilides can undergo photodehalogenation and generate reactive intermediates. These intermediates can then covalently bind to skin proteins, forming haptens that elicit a photoallergic contact dermatitis. This severe skin reaction, coupled with the potential for persistent light reactivity, led to its withdrawal from the market for topical human use.
Comparative Efficacy: this compound vs. Other Salicylanilides
To provide a clear perspective on the efficacy of this compound, it is essential to compare it with other well-established salicylanilides.
Niclosamide: A Multifunctional Salicylanilide
Niclosamide is an FDA-approved anthelmintic drug primarily used to treat tapeworm infections. Its mechanism of action is consistent with other salicylanilides, involving the uncoupling of oxidative phosphorylation. However, recent research has unveiled its potential as a repurposed drug with a broad spectrum of activity.
Anthelmintic Activity: Niclosamide is highly effective against a variety of tapeworms.
Antibacterial Activity: Niclosamide has demonstrated significant in vitro activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has also shown efficacy against Helicobacter pylori. As mentioned earlier, it is more potent than Tribromsalan against Mycobacterium tuberculosis and Mycobacterium abscessus.
Antifungal Activity: Niclosamide exhibits activity against the pathogenic yeast Cryptococcus neoformans.
Antiviral Activity: Studies have also explored the antiviral potential of niclosamide, with reported activity against various viruses.
Closantel: A Narrow-Spectrum Anthelmintic
Closantel is another salicylanilide derivative primarily used in veterinary medicine as a narrow-spectrum anthelmintic. Its primary targets are liver flukes (e.g., Fasciola hepatica) and certain blood-sucking nematodes. Like other salicylanilides, it acts by uncoupling oxidative phosphorylation. The efficacy of closantel is highly specific to certain parasites, and it is not typically used for its antibacterial or broad-spectrum antifungal properties.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data to provide a direct comparison of the in vitro efficacy of this compound and other salicylanilides.
Table 1: Comparative Antibacterial Activity (IC90, µM)
| Compound | Mycobacterium tuberculosis | Mycobacterium abscessus |
| This compound | 76.92 | 147.4 |
| Niclosamide | 2.95 | 59.1 |
IC90: The concentration required to inhibit 90% of bacterial growth.
Table 2: Overview of Antimicrobial and Anthelmintic Spectrum
| Compound | Primary Use | Antibacterial Spectrum | Antifungal Spectrum | Anthelmintic Spectrum | Key Limitation |
| This compound | Historical topical antimicrobial | Mycobacteria, some Gram-positive bacteria | Candida albicans, Aspergillus niger, Pityrosporum ovale | Limited data | Severe photosensitization |
| Niclosamide | Anthelmintic (tapeworms) | MRSA, H. pylori, Mycobacteria | Cryptococcus neoformans | Broad-spectrum against cestodes | Low oral bioavailability |
| Closantel | Veterinary anthelmintic | Not a primary application | Not a primary application | Liver flukes, some nematodes | Narrow spectrum |
Experimental Protocols
A fundamental method for quantifying the efficacy of antimicrobial compounds is the determination of the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the salicylanilide compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the compound across the wells.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Inoculation: Inoculate each well of the microtiter plate (except for a sterility control well) with the prepared microbial suspension. A growth control well containing only the medium and the inoculum is also included.
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Mechanism and Workflow
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
A Tale of Two Uncouplers: A Comparative Guide to Tribromsalan and BAM15
For the Researcher, Scientist, and Drug Development Professional
In the intricate world of cellular bioenergetics, mitochondrial uncouplers stand out as powerful tools to modulate energy expenditure. These molecules effectively short-circuit the mitochondrial proton gradient, uncoupling substrate oxidation from ATP synthesis and dissipating the energy as heat. This guide offers an in-depth, comparative analysis of two such agents: Tribromsalan, a compound with a storied past, and BAM15, a modern contender generating significant interest for its therapeutic potential.
The Landscape of Mitochondrial Uncoupling
At its core, mitochondrial respiration is a tightly coupled process. The electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating an electrochemical gradient. The energy stored in this gradient is then harnessed by ATP synthase to produce the cell's primary energy currency, ATP. Mitochondrial uncouplers are lipophilic weak acids that disrupt this coupling by transporting protons back across the inner membrane, bypassing ATP synthase.[1][2] This forces the cell to increase its metabolic rate to compensate for the reduced ATP production efficiency, leading to increased oxygen consumption and energy expenditure.[3][4]
Tribromsalan: A Legacy of Potency and Peril
Tribromsalan (3,4′,5-tribromosalicylanilide) is a synthetic halogenated salicylanilide.[5] Historically, it was widely used as a topical antibacterial agent in medicated soaps and other personal care products.[6][7] Its antimicrobial properties stem from its ability to disrupt bacterial cell membranes and metabolic processes.
However, the widespread use of Tribromsalan came to an abrupt end. In 2016, the U.S. Food and Drug Administration (FDA) banned its use in consumer antiseptic wash products, along with 18 other active ingredients.[6][8][9][10][11] The primary reason for the ban was a lack of evidence for its effectiveness over plain soap and water, coupled with significant safety concerns, most notably its photosensitizing effects.[9] Exposure to UV light in the presence of Tribromsalan can lead to severe skin reactions.
While its primary historical application was as an antimicrobial, Tribromsalan's chemical properties also allow it to function as a mitochondrial uncoupler. However, detailed, publicly available data quantifying its specific potency and efficacy as a mitochondrial uncoupler in a research context are scarce. Its legacy is now largely defined by its toxicity profile rather than its potential as a bioenergetic tool.
BAM15: A New Generation of Selective Uncouplers
BAM15, N5,N6-Bis(2-fluorophenyl)[12]oxadiazolo[3,4-b]pyrazine-5,6-diamine, is a novel, synthetic small molecule that has emerged as a potent and selective mitochondrial uncoupler.[3][4][12] It was identified through screening for compounds that could increase mitochondrial respiration without the off-target effects that plagued earlier generations of uncouplers.[4]
The key advantage of BAM15 lies in its selectivity. Unlike classical uncouplers such as FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) and DNP (2,4-dinitrophenol), BAM15 does not significantly depolarize the plasma membrane, which is a major contributor to the cytotoxicity of older compounds.[2][3] This selectivity allows BAM15 to sustain a high rate of mitochondrial respiration over a broader concentration range with significantly lower toxicity.[2][4]
Preclinical studies have demonstrated the therapeutic potential of BAM15 in a variety of disease models, particularly those related to metabolic dysfunction. In animal models of obesity and diabetes, BAM15 has been shown to reduce body fat mass, improve insulin sensitivity, and lower blood glucose levels, all without altering food intake or causing a significant increase in body temperature.[1][4][12] These promising in vivo results have positioned BAM15 as a lead candidate for the development of new therapies for metabolic diseases.[3]
Head-to-Head: A Comparative Analysis
Due to the limited contemporary research on Tribromsalan as a mitochondrial uncoupler, a direct quantitative comparison with BAM15 is challenging. However, a qualitative and conceptual comparison based on available data highlights their stark differences.
| Feature | Tribromsalan | BAM15 |
| Chemical Identity | 3,4′,5-tribromosalicylanilide | N5,N6-Bis(2-fluorophenyl)[12]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
| Primary Historical Use | Topical antibacterial agent[6][7] | Research tool and potential therapeutic[12] |
| Regulatory Status | Banned by the FDA in consumer antiseptic washes (2016)[6][8][9][10] | Investigational compound |
| Selectivity | Non-selective, affects bacterial and mammalian cells | Selective for mitochondrial membrane over plasma membrane[2][3] |
| Known Toxicity | Photosensitization, skin irritation[9] | Low in vitro and in vivo toxicity reported in preclinical studies[2][4][13] |
| Therapeutic Potential | None currently; significant safety concerns | High potential for metabolic diseases (obesity, diabetes)[1][4][12] |
| Data Availability | Limited quantitative data on uncoupling performance | Extensive preclinical data on efficacy and safety[3][4][12] |
Mechanism of Action: A Visual Representation
The fundamental mechanism of both Tribromsalan and BAM15 as mitochondrial uncouplers involves the transport of protons across the inner mitochondrial membrane, dissipating the proton motive force.
References
- 1. Virginia Tech drug researcher develops ‘fat burning’ molecule that has implications for treatment of obesity | Virginia Tech News | Virginia Tech [news.vt.edu]
- 2. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
- 3. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. FDA stops sale of some antibacterial hand and body wash products - CBS News [cbsnews.com]
- 9. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 10. FDA bans antibacterial ingredient [rubybluebunny.com]
- 11. ewg.org [ewg.org]
- 12. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control | EMBO Molecular Medicine [link.springer.com]
- 13. Polymeric Particle BAM15 Targeting Macrophages Attenuates the Severity of LPS-Induced Sepsis: A Proof of Concept for Specific Immune Cell-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tribromsalan and Niclosamide on Cancer Cells: A Guide for Researchers
This guide provides a detailed comparative analysis of two salicylanilide compounds, Tribromsalan and Niclosamide, focusing on their mechanisms of action and effects on cancer cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to offer an in-depth understanding of their potential as anticancer agents.
Introduction: Repurposing Salicylanilides for Oncology
Salicylanilides are a class of compounds known for their wide range of biological activities.[1][2] While historically used as anthelmintics, recent research has illuminated their potential in oncology.[1][2] This guide focuses on two such compounds: Tribromsalan, a known antibacterial and antifungal agent, and Niclosamide, an FDA-approved anthelmintic drug.[2][3] Both have emerged as subjects of interest for their anticancer properties, exhibiting distinct yet overlapping mechanisms of action.
Comparative Mechanism of Action
Both Tribromsalan and Niclosamide exert their effects on cancer cells through multiple pathways. A primary shared mechanism is their role as mitochondrial uncouplers, which disrupts cellular energy metabolism.[4][5] However, their impact on specific signaling pathways shows notable differences.
Niclosamide: A Multi-Targeted Inhibitor
Niclosamide has been extensively studied and is recognized for its ability to inhibit several key oncogenic signaling pathways simultaneously.[1][2] This multi-targeted approach makes it a compelling candidate for cancer therapy.
-
Wnt/β-catenin Pathway: Niclosamide inhibits this pathway by promoting the degradation of the LRP6 co-receptor, which is crucial for signal transduction.[3]
-
mTOR Signaling: By acting as a mitochondrial uncoupler, Niclosamide can lead to the downregulation of mTOR activity.[1]
-
STAT3 Signaling: It is a potent inhibitor of the STAT3 pathway, a key regulator of cancer cell proliferation and survival.[1][2]
-
NF-κB Signaling: Niclosamide suppresses NF-κB signaling by inhibiting the phosphorylation and degradation of its inhibitor, IκBα.[1]
-
Notch Signaling: The compound has also been shown to interfere with the Notch signaling pathway.[1]
Tribromsalan: A More Focused Approach
The anticancer mechanism of Tribromsalan is less comprehensively characterized than that of Niclosamide. The primary known mechanism is its potent inhibition of the NF-κB signaling pathway.
-
NF-κB Signaling: Tribromsalan inhibits the phosphorylation of IκBα, the inhibitor of NF-κB. This action prevents the activation and nuclear translocation of NF-κB, a critical transcription factor for promoting inflammation and cell survival in cancer.
Below is a diagram illustrating the key signaling pathways affected by Niclosamide and Tribromsalan.
Caption: Comparative overview of signaling pathways modulated by Niclosamide and Tribromsalan.
Effects on Apoptosis and Cell Cycle
The induction of apoptosis (programmed cell death) and the arrest of the cell cycle are critical outcomes of effective anticancer agents.
Niclosamide: A Potent Inducer of Apoptosis and Cell Cycle Arrest
Numerous studies have demonstrated Niclosamide's ability to induce apoptosis in a variety of cancer cell lines. This is often linked to its multi-targeted mechanism, leading to the activation of apoptotic caspases and modulation of Bcl-2 family proteins.[6][7][8] Furthermore, Niclosamide has been shown to cause cell cycle arrest at different phases, depending on the cancer cell type, thereby inhibiting proliferation.[9]
Tribromsalan: Apoptotic and Cell Cycle Effects Warrant Further Investigation
While the inhibition of the pro-survival NF-κB pathway by Tribromsalan suggests a potential to induce apoptosis, detailed experimental evidence on its effects on key apoptotic markers like caspases and Bcl-2 family proteins in various cancer cell lines is not as readily available in the current literature. Similarly, its impact on cell cycle progression in cancer cells remains an area requiring more in-depth research.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes available IC50 values for Niclosamide and Tribromsalan across different cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Niclosamide | MDA-MB-231 | Breast Cancer | ~1.0 | [10] |
| A549 | Lung Cancer | ~1.5 | [11] | |
| HCT116 | Colon Cancer | ~0.5 | [12] | |
| PC-3 | Prostate Cancer | ~1.0 | [11] | |
| Tribromsalan | HeLa | Cervical Cancer | 2.8 - 4.2 | [5] |
Note: The available IC50 data for Tribromsalan is limited compared to Niclosamide, highlighting a gap in the current research landscape.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments discussed in this guide.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Tribromsalan or Niclosamide. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with the desired concentrations of Tribromsalan or Niclosamide for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample, such as those involved in apoptosis (e.g., Bcl-2, caspases).
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion and Future Directions
This comparative guide highlights Niclosamide as a well-documented multi-targeted agent with potent anticancer activity across various cancer cell lines. Its ability to simultaneously inhibit multiple oncogenic pathways, induce apoptosis, and cause cell cycle arrest makes it a strong candidate for further preclinical and clinical investigation.
Tribromsalan, while showing promise as an inhibitor of the critical NF-κB pathway and as a mitochondrial uncoupler, requires more extensive research to fully elucidate its anticancer potential. Future studies should focus on:
-
Comprehensive IC50 screening across a broader panel of cancer cell lines.
-
Detailed investigation of its effects on apoptosis , including the analysis of caspase activation and the expression of Bcl-2 family proteins.
-
Thorough analysis of its impact on cell cycle progression in different cancer models.
-
Direct comparative studies with Niclosamide under identical experimental conditions to provide a more definitive assessment of their relative potencies and mechanisms.
By addressing these knowledge gaps, the scientific community can gain a clearer understanding of Tribromsalan's potential as a repurposed anticancer drug and its standing relative to more established salicylanilides like Niclosamide.
References
- 1. mdpi.com [mdpi.com]
- 2. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis and Molecular Targeting Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 8. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Cell Cycle Profiling of Cancer Cells for Prioritizing FDA-Approved Drugs with Repurposing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of 3,4',5-Tribromosalicylanilide on IκBα Phosphorylation: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of 3,4',5-Tribromosalicylanilide (TBS), a member of the pharmacologically active salicylanilide class, on IκBα phosphorylation. We will delve into the mechanistic underpinnings of the NF-κB signaling pathway, present a detailed protocol for the experimental validation of TBS, and compare its potential efficacy with established IKKβ inhibitors.
The Critical Role of IκBα Phosphorylation in NF-κB Signaling
The Nuclear Factor kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, immune regulation, and cell survival.[1] Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and cancers.[2] The canonical NF-κB pathway is held in a quiescent state by the inhibitor of κB (IκB) proteins, with IκBα being a principal regulator. The activation of this pathway by stimuli such as tumor necrosis factor-alpha (TNF-α) converges on the IκB kinase (IKK) complex.[3] This complex, particularly its catalytic subunit IKKβ, phosphorylates IκBα at two key serine residues.[4] This phosphorylation event tags IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1] Consequently, the inhibition of IKKβ-mediated IκBα phosphorylation is a prime therapeutic target for mitigating inflammatory conditions.
Salicylanilides have emerged as a promising class of compounds with a wide array of biological activities, including anticancer properties.[5] Notably, the salicylanilide IMD-0354 has been identified as a selective inhibitor of IKKβ, demonstrating the potential of this chemical scaffold to modulate the NF-κB pathway.[5][6] This guide will focus on validating a related compound, this compound, as a potential IKKβ inhibitor.
Caption: Canonical NF-κB signaling pathway and the inhibitory point of this compound (TBS).
Comparative Analysis of IKKβ Inhibitors
To contextualize the potential of this compound, it is essential to compare it with well-characterized IKKβ inhibitors. BAY 11-7082 and Parthenolide are two such compounds frequently utilized in research.
| Inhibitor | Chemical Class | Mechanism of Action | Reported IC50 | Key Characteristics |
| This compound (TBS) | Salicylanilide | Putative IKKβ inhibitor | To be determined | Member of a class known for anti-inflammatory and anticancer properties.[5] |
| BAY 11-7082 | Vinyl sulfone | Irreversibly inhibits TNF-α-induced IκBα phosphorylation by targeting IKKβ.[7][8] | ~10 µM for TNF-α-induced IκBα phosphorylation in cells.[9][10] | Selective for IKKβ over IKKα and other kinases like JNK1 and p38α.[9] |
| Parthenolide | Sesquiterpene lactone | Inhibits IKK activity, preventing IκBα degradation and NF-κB activation.[11] | 4.3 - 7.0 µM for antiproliferative activity in various cancer cell lines.[12] | A natural product derived from the feverfew plant with known anti-inflammatory effects.[11] |
Experimental Validation of this compound
The following protocols provide a step-by-step guide to validate the inhibitory effect of TBS on IκBα phosphorylation.
Protocol 1: In Vitro IKKβ Kinase Assay
This assay directly measures the ability of TBS to inhibit the enzymatic activity of recombinant IKKβ.
Materials:
-
Recombinant human IKKβ kinase (e.g., from Cell Signaling Technology or BPS Bioscience)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)[4]
-
Kinase assay buffer
-
This compound (TBS) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine or MLN120B)[13]
-
Microplate reader (scintillation counter for radioactive assay or luminometer for ADP-Glo™)
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing kinase assay buffer, IKKtide substrate, and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of TBS in DMSO. The final DMSO concentration in the assay should not exceed 1%.[13]
-
Assay Plate Setup: Add the serially diluted TBS, positive control inhibitor, and DMSO vehicle control to the wells of a 96-well or 384-well plate.
-
Enzyme Addition: Dilute the recombinant IKKβ in kinase assay buffer and add it to all wells except the "blank" control.
-
Initiate Reaction: Add the ATP (and [γ-³²P]ATP if applicable) to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[4][13]
-
Detection:
-
For Radioactive Assay: Stop the reaction and spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Add the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]
-
-
Data Analysis: Calculate the percent inhibition for each TBS concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro IKKβ kinase assay.
Protocol 2: Cellular Validation by Western Blot
This protocol validates the inhibitory effect of TBS on IκBα phosphorylation in a cellular context using TNF-α as a stimulus.
Materials:
-
Human cell line responsive to TNF-α (e.g., HeLa, HEK293, or HT-29)
-
Cell culture medium and supplements
-
Recombinant human TNF-α[15]
-
This compound (TBS) dissolved in DMSO
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32) and Rabbit anti-IκBα
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of TBS or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 5-15 minutes) to induce IκBα phosphorylation.[15][16] Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-IκBα antibodies.
-
Re-probe the membrane with the primary antibody against total IκBα to ensure equal protein loading. A loading control like GAPDH or β-actin can also be used.
-
-
Data Analysis: Quantify the band intensities for phospho-IκBα and total IκBα. Normalize the phospho-IκBα signal to the total IκBα signal to determine the extent of inhibition by TBS.
Conclusion
This guide provides a robust framework for the validation of this compound as an inhibitor of IκBα phosphorylation. By employing both in vitro kinase assays and cellular validation through western blotting, researchers can ascertain the direct inhibitory effect of TBS on IKKβ and its functional consequence on the NF-κB signaling pathway. The comparative data with established inhibitors such as BAY 11-7082 and Parthenolide will further aid in characterizing the potency and potential of this salicylanilide derivative as a therapeutic agent for inflammatory diseases.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. promega.com [promega.com]
- 5. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Physiological levels of TNFα stimulation induce stochastic dynamics of NF-κB responses in single living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor necrosis factor alfa and interleukin 1 alfa induced phosphorylation and degradation of inhibitory kappa B alpha are regulated by estradiol in endometrial cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Tribromsalan's antimicrobial activity in different bacterial strains.
This guide offers an in-depth, technical comparison of Tribromsalan's antimicrobial activity, tailored for researchers, scientists, and drug development professionals. By providing a framework for cross-validation against diverse bacterial strains and contextualizing its performance with supporting data, this document serves as a robust resource for evaluating the potential of this halogenated salicylanilide.
Introduction: Re-evaluating a Legacy Antimicrobial
Tribromsalan (3,4',5-tribromosalicylanilide) is a synthetic antimicrobial agent that was historically used in topical antiseptic products.[1] Despite its eventual restriction in consumer goods due to concerns about photosensitization, its potent antimicrobial properties merit renewed investigation, particularly in an era of escalating antibiotic resistance.[2] This guide provides the scientific groundwork for a rigorous cross-validation of Tribromsalan's efficacy, enabling researchers to make data-driven assessments of its potential applications.
The antimicrobial action of salicylanilides, including Tribromsalan, is primarily attributed to their ability to disrupt the bacterial cell membrane's integrity.[3] They are believed to function as protonophores, dissipating the proton motive force across the cytoplasmic membrane. This disruption of the electrochemical gradient inhibits ATP synthesis and other essential cellular processes, ultimately leading to bacterial cell death.
Experimental Framework for Cross-Validation
A robust assessment of an antimicrobial agent's efficacy hinges on standardized, reproducible methodologies. The following protocols, aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a validated framework for determining the antimicrobial spectrum of Tribromsalan.[4][5][6]
Diagram: Workflow for Antimicrobial Susceptibility Testing
Caption: A streamlined workflow for evaluating antimicrobial efficacy.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol for determining MIC values.[7][8]
Methodology:
-
Preparation of Tribromsalan Dilutions: A stock solution of Tribromsalan is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the Tribromsalan dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of Tribromsalan at which there is no visible growth of the bacteria.
Protocol 2: Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative assessment of antimicrobial susceptibility and is observed as a zone of growth inhibition around a disk impregnated with the antimicrobial agent.[9][10][11]
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacterium (matching the turbidity of a 0.5 McFarland standard) is prepared.
-
Plate Inoculation: The surface of a Mueller-Hinton Agar (MHA) plate is evenly inoculated with the bacterial suspension using a sterile swab.
-
Disk Application: Sterile paper disks of a standard diameter are impregnated with a known concentration of Tribromsalan and placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters.
Comparative Antimicrobial Spectrum of Tribromsalan
The efficacy of Tribromsalan, like many salicylanilides, is notably dependent on the bacterial cell wall structure.[12][13] The available literature consistently indicates that these compounds are significantly more active against Gram-positive bacteria than Gram-negative bacteria.[4][5][14] This is largely attributed to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier.[15]
The following table presents a summary of expected antimicrobial activity based on published data for salicylanilides against representative bacterial strains.
| Bacterial Strain | Gram Type | Expected Tribromsalan MIC (µg/mL) | Comparator Antimicrobial | Comparator MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.125 - 2 | Vancomycin | ≤ 2[12] |
| Enterococcus faecalis | Positive | 0.25 - 4 | Vancomycin | 4[12] |
| Escherichia coli | Negative | > 64 | Ciprofloxacin | ≤ 1 |
| Pseudomonas aeruginosa | Negative | > 128 | Ciprofloxacin | ≤ 1 |
Data Interpretation:
-
Gram-Positive Efficacy: Tribromsalan is expected to demonstrate potent activity against Gram-positive organisms like Staphylococcus aureus and Enterococcus faecalis, with MIC values in the low microgram-per-milliliter range.[5][14]
-
Gram-Negative Limitation: The efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is anticipated to be significantly lower, with high MIC values indicating resistance.[5][14]
-
Comparative Context: When compared to standard-of-care antibiotics, Tribromsalan's potency against Gram-positive strains is noteworthy. However, its lack of significant activity against Gram-negative strains is a key consideration for its potential therapeutic spectrum.
Diagram: Tribromsalan's Proposed Mechanism of Action
Caption: Tribromsalan acts as a protonophore, disrupting the proton motive force.
Conclusion and Future Perspectives
This guide outlines a comprehensive framework for the cross-validation of Tribromsalan's antimicrobial activity. The evidence strongly suggests that Tribromsalan possesses significant bactericidal or bacteriostatic effects against clinically relevant Gram-positive bacteria. Its limited activity against Gram-negative organisms, however, defines its spectrum of potential applications.
For researchers in drug development, Tribromsalan and other salicylanilides represent a chemical scaffold with a validated mechanism of action that could be exploited for the development of new therapeutics. Future research should focus on structure-activity relationship (SAR) studies to potentially broaden the antimicrobial spectrum or enhance potency. Furthermore, investigating synergistic effects with other antimicrobial agents could unveil novel combination therapies to overcome resistance mechanisms in Gram-negative bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Assay to Screen Antimicrobial Compounds Potentiating the Activity of Current Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In vitro Study to Determine the Antibacterial Activity of Chlorhexidine and Herbal Mouthrinses against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates [mdpi.com]
- 5. Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylanilide N-monosubstituted carbamates: Synthesis and in vitro antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. ijbs.com [ijbs.com]
- 9. Assessment of Antimicrobial Activity of Different Intracanal Medicaments against Enterococcus faecalis and Candida albicans: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. singerinstruments.com [singerinstruments.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. Salicylanilide diethyl phosphates: synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vivo Validation of 3,4',5-Tribromosalicylanilide's Anticancer Effects
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of the anticancer effects of 3,4',5-Tribromosalicylanilide (Tribromsalan). We will delve into the mechanistic rationale derived from the broader class of salicylanilides, propose a multi-phased in vivo validation strategy, and compare its potential performance against relevant alternatives.
Introduction: Repurposing Salicylanilides for Oncology
Salicylanilides are a class of pharmacologically active compounds historically recognized for their anthelmintic properties.[1][2] In recent years, a key trend in oncology has been drug repurposing—finding new applications for existing approved drugs—which can significantly reduce development costs and timelines.[1] Within this strategy, halogenated salicylanilides, most notably Niclosamide, have emerged as promising candidates for anticancer therapy, demonstrating cytotoxic and cytostatic effects in numerous preclinical studies.[1][2][3]
This compound, also known as Tribromsalan, belongs to this chemical class.[4] While historically used as an antiseptic, its structural similarity to other salicylanilides with proven anticancer activity suggests its potential as an oncology therapeutic. This guide outlines a robust, scientifically-grounded strategy for validating these potential anticancer effects in vivo, moving from foundational toxicity assessments to comprehensive efficacy and metastasis studies.
The Mechanistic Landscape: Why Salicylanilides Are Effective
The anticancer potential of salicylanilides is attributed to their ability to modulate multiple, critical signaling pathways often dysregulated in cancer.[1][2][3] Understanding these mechanisms is paramount as it informs the selection of appropriate cancer models and biomarkers for in vivo studies. Key pathways inhibited by this class of compounds include:
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation and survival. Salicylanilide derivatives have been shown to inhibit STAT3 activation and its transcriptional function, leading to tumor apoptosis.[5]
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt pathway is a hallmark of several cancers, particularly colorectal cancer. Niclosamide and other salicylanilides can suppress Wnt/β-catenin signaling, inhibiting cancer cell growth.[1][6]
-
mTOR Signaling: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Salicylanilides can downregulate mTOR activity, contributing to their antiproliferative effects.[1]
-
NF-κB Signaling: The NF-κB pathway is crucial for inflammation-associated cancer, promoting cell survival and proliferation. Certain salicylanilides have been shown to inhibit NF-κB activation.[1]
These multifaceted mechanisms suggest that Tribromsalan may overcome the resistance often seen with therapies targeting a single pathway.
Comparative Analysis Framework: Benchmarking Tribromsalan
To objectively evaluate the preclinical potential of Tribromsalan, its performance must be compared against both a relevant compound from the same class and a current standard-of-care (SoC) agent. Niclosamide serves as an excellent internal benchmark due to the wealth of available preclinical data. The choice of a SoC agent will be dependent on the selected cancer model (e.g., Paclitaxel for breast cancer, Docetaxel for prostate cancer).
| Compound | Class | Primary Mechanism(s) | Reported In Vivo Efficacy (Example) | Potential Advantages | Potential Liabilities |
| This compound | Salicylanilide | Multi-pathway inhibitor (Hypothesized: STAT3, Wnt, mTOR) | To be determined via studies outlined in this guide. | Multi-targeted approach may overcome resistance. | Photosensitivity is a known issue for this compound class.[4] |
| Niclosamide | Salicylanilide | Multi-pathway inhibitor (STAT3, Wnt, mTOR, NF-κB)[1][2] | Significant tumor growth inhibition in various xenograft models.[1] | Extensive preclinical validation. | Poor aqueous solubility and bioavailability. |
| Paclitaxel | Taxane (SoC) | Microtubule stabilizer, induces cell cycle arrest.[7] | Widely used, effective against numerous solid tumors.[7] | Established clinical efficacy. | Neurotoxicity, myelosuppression, development of resistance. |
| Docetaxel | Taxane (SoC) | Microtubule stabilizer, induces cell cycle arrest.[7] | Potent agent for breast, prostate, and other cancers.[7][8] | Strong clinical track record. | Significant side effects, including neutropenia and fluid retention. |
Experimental Design for In Vivo Validation
A phased approach to in vivo validation is critical for generating robust and interpretable data. This process begins with safety and dose-finding, progresses to efficacy testing in multiple models, and culminates in an assessment of metastatic potential.
Phase 1: Maximum Tolerated Dose (MTD) and Toxicity Study
Causality: Before assessing efficacy, it is imperative to establish a safe and tolerable dose range. The Maximum Tolerated Dose (MTD) is the highest dose that does not induce unacceptable toxicity (e.g., >20% body weight loss or mortality) and is used to guide dose selection for subsequent efficacy studies.[9][10][11]
Detailed Protocol:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., BALB/c nude for xenografts, C57BL/6 for syngeneic models).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 escalating dose groups of Tribromsalan.
-
Administration: Administer the compound and vehicle via the intended clinical route (e.g., intraperitoneal, oral gavage) daily or on a specified schedule for 14-21 days.
-
Monitoring: Record body weight, food/water intake, and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.[10]
-
Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (liver and kidney function markers).[12] Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any tissue damage.[10]
Data Presentation:
| Group | Dose (mg/kg) | Mean Body Weight Change (%) | Key Clinical Observations | Mortality |
| 1 | Vehicle Control | +5% | Normal | 0/5 |
| 2 | 10 | +3% | Normal | 0/5 |
| 3 | 30 | -2% | Normal | 0/5 |
| 4 | 60 | -12% | Mild lethargy noted days 5-8 | 0/5 |
| 5 | 100 | -25% | Significant lethargy, ruffled fur | 2/5 |
Table represents hypothetical data for an MTD study.
Phase 2: Efficacy Evaluation in a Subcutaneous Xenograft Model
Causality: The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the foundational model for assessing the direct antitumor activity of a compound on human cancer cells without the complexity of an immune response.[9][13] Its results provide the initial proof-of-concept for efficacy.
Detailed Protocol:
-
Cell Line Selection: Choose a human cancer cell line known to be sensitive to the pathways targeted by salicylanilides (e.g., HCT-116 colorectal cancer for Wnt, A549 lung cancer for STAT3).
-
Cell Preparation: Culture cells to the exponential growth phase. Harvest, wash, and resuspend cells in a sterile, serum-free medium, often mixed with an extracellular matrix like Matrigel® to improve tumor engraftment.[9]
-
Implantation: Subcutaneously inject 1-5 x 10⁶ cells into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle control, Tribromsalan at 1-2 doses below MTD, Positive control/SoC drug).[9]
-
Treatment & Monitoring: Administer treatments as per the defined schedule. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[14] Monitor body weight as a proxy for toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size. Euthanize animals, excise, and weigh the tumors.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 210 | 0% | +4% |
| Tribromsalan | 30 | 750 ± 150 | 50% | -3% |
| Tribromsalan | 60 | 450 ± 95 | 70% | -10% |
| SoC (e.g., Paclitaxel) | 10 | 525 ± 110 | 65% | -8% |
Table represents hypothetical data for a xenograft efficacy study.
Phase 3: Efficacy Evaluation in a Syngeneic Model
Causality: While xenografts are useful, they lack a functional immune system. Syngeneic models, which involve implanting mouse tumor cells into immunocompetent mice of the same genetic background, are essential for evaluating how a drug interacts with the immune system.[15][16][17] This is critical for modern cancer drugs, which may have direct tumor-killing effects and/or immunomodulatory activities.
Detailed Protocol:
-
Model Selection: Choose a well-characterized syngeneic model (e.g., CT26 colon carcinoma in BALB/c mice, B16-F10 melanoma in C57BL/6 mice).[18]
-
Implantation & Treatment: Follow similar procedures for implantation, randomization, and treatment as the xenograft model.
-
Advanced Monitoring: In addition to tumor volume and body weight, this model allows for immune-related readouts.
Phase 4: Assessment of Anti-Metastatic Potential
Causality: The majority of cancer-related deaths are due to metastasis.[19] Therefore, evaluating a compound's ability to inhibit this process is a critical step in preclinical validation. Two primary models are used:
-
Experimental Metastasis Model: This model is rapid and suited for testing therapies that target the later stages of metastasis.[20] Tumor cells are injected directly into the bloodstream (e.g., via the tail vein), and the formation of metastatic nodules in a target organ (typically the lung) is quantified.[21][22]
-
Spontaneous Metastasis Model: This is a more physiologically relevant model where metastases arise from a primary, orthotopically implanted tumor.[21][23] For example, a breast cancer cell line would be implanted into the mammary fat pad. This allows for the evaluation of the entire metastatic cascade.[19]
Detailed Protocol (Experimental Metastasis):
-
Cell Injection: Inject a luciferase-expressing cancer cell line (e.g., 4T1-Luc for breast cancer) via the tail vein into the appropriate mouse strain.
-
Treatment: Begin treatment with Tribromsalan, vehicle, or SoC either before or after cell injection, depending on the study design.
-
Monitoring: Monitor metastatic burden over time using in vivo imaging systems (IVIS) to detect bioluminescence.[23]
-
Endpoint: At the study's end, harvest the target organs (e.g., lungs), and count the metastatic nodules on the surface. Histological analysis can confirm the presence of tumor cells.
Conclusion
The in vivo validation of this compound requires a systematic and scientifically rigorous approach. Based on the well-documented, multi-pathway inhibitory action of the broader salicylanilide class, Tribromsalan holds considerable promise as a novel anticancer agent. By progressing through the phased experimental plan detailed in this guide—from establishing a safe therapeutic window to demonstrating efficacy in both immunodeficient and immunocompetent models and finally assessing anti-metastatic potential—researchers can generate the comprehensive data package needed to justify further preclinical and clinical development. The comparative framework provided ensures that the compound's performance is contextualized against both its chemical relatives and the current standards of care, providing a clear picture of its therapeutic potential.
References
- 1. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Plant-Derived Anticancer Compounds as New Perspectives in Drug Discovery and Alternative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. championsoncology.com [championsoncology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 18. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 19. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modeling Metastasis In Vivo - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Video: Experimental Metastasis Assay [jove.com]
- 23. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Comparing Gene Expression Profiles After Tribromsalan Treatment
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments comparing the gene expression profiles induced by Tribromsalan and its alternatives. We will move beyond a simple recitation of protocols to explore the underlying scientific rationale, ensuring a robust and insightful experimental outcome.
Introduction: Understanding Tribromsalan and the Need for Transcriptomic Analysis
Tribromsalan (3,4′,5-tribromosalicylanilide) is a salicylanilide derivative with known antibacterial and antifungal properties, historically used as a disinfectant in medicated soaps.[1] Its mechanism of action in prokaryotes, while not as extensively studied as some alternatives, is understood to involve the inhibition of key cellular processes. In eukaryotic systems, it has been shown to inhibit IkappaBalpha phosphorylation, thereby suppressing NF-kappaB signaling.[2] However, for its antimicrobial effects, a more direct impact on essential bacterial pathways is the primary mode of action.
Many salicylanilide compounds and their derivatives are known to possess broad-spectrum antimicrobial activity, including against problematic strains like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] To truly understand the efficacy, potential resistance mechanisms, and comparative performance of Tribromsalan, a global analysis of its impact on the bacterial transcriptome is indispensable. Gene expression profiling, whether through microarrays or RNA sequencing (RNA-Seq), offers a panoramic view of the cellular response to a compound, revealing the up- and down-regulation of genes across thousands of pathways simultaneously.[5][6][7] This approach allows us to move beyond simple minimum inhibitory concentration (MIC) assays to a mechanistic understanding of a drug's impact.
Part 1: Foundational Technologies for Gene Expression Profiling
The choice of technology is the first critical decision in experimental design. The two primary methods for large-scale gene expression analysis are DNA microarrays and RNA-Seq.
-
DNA Microarrays : This technology utilizes a solid surface with attached DNA probes of known sequence. Labeled nucleic acids from an experimental sample are hybridized to the chip, and the intensity of the signal at each probe location corresponds to the abundance of that specific transcript. Microarrays are a powerful tool for detecting the presence of specific genes, such as those conferring antibiotic resistance.[8][9][10][11]
-
RNA Sequencing (RNA-Seq) : RNA-Seq has become the gold standard for transcriptomics.[12] It involves next-generation sequencing of complementary DNA (cDNA) reverse-transcribed from RNA. This method provides a highly sensitive and accurate measurement of gene expression across the entire transcriptome, without the need for pre-designed probes.[13][14] Its advantages include a wider dynamic range, the ability to detect novel transcripts, and higher resolution.[12]
For the purposes of this guide, we will focus on an RNA-Seq workflow due to its comprehensive and quantitative superiority for discovery-based research.
Part 2: Designing a Comparative Transcriptomics Study
A well-designed experiment is self-validating. The goal is not just to generate data, but to generate interpretable data. Here, we outline a robust experimental design to compare the effects of Tribromsalan against a well-characterized antimicrobial, Triclosan, using Staphylococcus aureus as a model organism. Triclosan is an excellent comparator as it is also a broad-spectrum antimicrobial known to inhibit the enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis.[15][16]
Experimental Workflow Overview
The overall process involves several distinct stages, from sample preparation to bioinformatics analysis and interpretation.
Caption: High-level workflow for a comparative transcriptomics experiment.
Detailed Experimental Protocol: RNA-Seq Analysis
1. Bacterial Culture and Treatment:
-
Strain: Staphylococcus aureus (e.g., ATCC 29213 or a relevant clinical isolate).
-
Growth: Inoculate tryptic soy broth (TSB) and grow overnight at 37°C with shaking. Subculture into fresh, pre-warmed TSB to an optical density at 600 nm (OD600) of ~0.05.
-
Treatment: Grow cultures to mid-logarithmic phase (OD600 ≈ 0.4-0.5). Split the culture into triplicate flasks for each condition:
-
Vehicle Control (e.g., DMSO).
-
Tribromsalan (at a sub-inhibitory concentration, e.g., 0.5x MIC).
-
Triclosan (at a sub-inhibitory concentration, e.g., 0.5x MIC).
-
-
Incubation: Treat for a defined period (e.g., 60 minutes) to capture the primary transcriptomic response. The use of sub-inhibitory concentrations is crucial as it allows for the analysis of regulatory changes without inducing widespread cell death.[17]
-
Harvesting: Rapidly harvest cells by centrifugation after adding an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to preserve the in vivo transcript profile.
2. RNA Extraction and Library Preparation:
-
Lysis: Perform mechanical lysis (e.g., bead beating) in the presence of a chaotropic agent to ensure efficient disruption of the tough staphylococcal cell wall.
-
Purification: Use a column-based RNA purification kit to isolate high-quality total RNA. Treat with DNase I to remove contaminating genomic DNA.
-
Quality Control: Assess RNA integrity using a Bioanalyzer or similar instrument. A high RNA Integrity Number (RIN) (≥ 6.0) is essential for reliable results.[14]
-
rRNA Depletion: Bacterial total RNA is >95% ribosomal RNA (rRNA). This must be depleted to allow for efficient sequencing of messenger RNA (mRNA).
-
Library Construction: Prepare strand-specific sequencing libraries from the rRNA-depleted RNA.[14] This involves RNA fragmentation, cDNA synthesis, ligation of sequencing adapters, and PCR amplification.[12][13]
3. Sequencing and Bioinformatic Analysis:
-
Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., HiSeq, NovaSeq) to generate FASTQ files.[14]
-
Data Processing: Utilize a standardized bioinformatic pipeline.[18][19]
-
Quality Control: Trim adapter sequences and low-quality bases from raw reads using tools like Trimmomatic.[18]
-
Alignment: Align the cleaned reads to a reference S. aureus genome using an aligner like Bowtie2.[18]
-
Read Counting: Quantify the number of reads mapping to each annotated gene using tools such as htseq-count.[18]
-
Normalization: This is a critical step to correct for technical variations like sequencing depth and gene length, making gene expression levels comparable across samples.[20][21]
-
| Normalization Method | Principle | Primary Use Case |
| CPM (Counts Per Million) | Normalizes for sequencing depth only. Simple and intuitive.[21] | General comparison of relative abundance. |
| TPM (Transcripts Per Million) | Normalizes for both sequencing depth and gene length.[20][21] | Comparing the proportion of transcripts from a gene within a sample. |
| TMM (Trimmed Mean of M-values) | Calculates scaling factors based on the assumption that most genes are not differentially expressed.[22] | Robust method for differential expression analysis (used in edgeR). |
| DESeq2/RLE | Calculates size factors based on the median ratio of gene counts relative to a pseudo-reference sample.[23] | Robust method for differential expression analysis (used in DESeq2). |
-
Differential Gene Expression (DGE) Analysis: Use packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression between treatment groups and the control.[23] The output is typically a list of genes with associated log2 fold changes and p-values.
Part 3: Interpreting the Data - A Comparative Framework
The DGE list is the starting point for biological interpretation. The key is to identify patterns and affected pathways that reveal the drug's mechanism of action.
Hypothetical Gene Expression Signatures
Based on the known mechanisms of Triclosan and related compounds, we can hypothesize the expected transcriptomic signatures.
| Biological Pathway | Expected Effect of Tribromsalan/Triclosan | Rationale |
| Fatty Acid Biosynthesis (FASII) | Upregulation of fab genes | This is a classic feedback response. When an enzyme in a pathway (like FabI) is inhibited, the cell often attempts to compensate by upregulating the genes in that pathway.[24] |
| Cell Wall/Membrane Stress | Upregulation of genes related to cell envelope stress response | Disruption of fatty acid synthesis compromises the integrity of the cell membrane, triggering a stress response. |
| Virulence Factors | Downregulation of toxins, adhesins (e.g., hla, spa) | Many antibiotics, particularly those that inhibit essential metabolic pathways, can repress the expression of virulence factors.[24] However, some, like β-lactams, can have the opposite effect.[24] |
| Drug Efflux Pumps | Upregulation of efflux pump genes (e.g., norA) | This is a common bacterial defense mechanism to expel toxic compounds from the cell.[25] |
| Global Regulators | Altered expression of two-component systems (e.g., saeRS, agr) | Treatment with antimicrobials can trigger global stress responses mediated by regulatory systems that control large sets of genes, including those for virulence.[16][17] |
Visualizing Mechanistic Insights
Pathway diagrams are essential for synthesizing DGE data into a coherent mechanistic model. Below is a hypothetical pathway illustrating how Tribromsalan might activate a stress response.
References
- 1. 3,4',5-Tribromosalicylanilide | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microarray analysis of toxicogenomic effects of triclosan on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene expression profiling after treatment with the histone deacetylase inhibitor trichostatin A reveals altered expression of both pro- and anti-apoptotic genes in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Personalized Treatment Strategies via Integration of Gene Expression Biomarkers in Molecular Profiling of Laryngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Evaluation of an Expanded Microarray for Detecting Antibiotic Resistance Genes in a Broad Range of Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Microarray-based ARGs Analysis - CD Genomics [cd-genomics.com]
- 11. Use of a DNA Microarray for Simultaneous Detection of Antibiotic Resistance Genes among Staphylococcal Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RNA-Seq for Bacterial Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 15. What is the mechanism of Triclosan? [synapse.patsnap.com]
- 16. Treatment of Staphylococcus aureus with environmentally relevant concentrations of triclosan activates SaeRS-dependent virulence factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Anti-staphylococcus Antibiotics Interfere With the Transcription of Leucocidin ED Gene in Staphylococcus aureus Strain Newman [frontiersin.org]
- 18. GitHub - barricklab/brnaseq: Basic analysis of bacterial RNAseq data for differential gene expression [github.com]
- 19. Data analysis for RNA-seq for bacterial gene expression [people.binf.ku.dk]
- 20. bigomics.ch [bigomics.ch]
- 21. pluto.bio [pluto.bio]
- 22. The Impact of Normalization Methods on RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of normalization methods for differential gene expression analysis in RNA-Seq experiments: A matter of relative size of studied transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Perturbation of Staphylococcus aureus Gene Expression by the Enoyl-Acyl Carrier Protein Reductase Inhibitor AFN-1252 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Signature gene expression profile of triclosan-resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 3,4',5-Tribromosalicylanilide Experiments: The Critical Role of Positive and Negative Controls
As researchers and drug development professionals, the integrity of our data is paramount. An experiment, no matter how elegantly designed, is only as strong as its controls. When investigating the biological effects of a compound like 3,4',5-Tribromosalicylanilide (TBS), the selection of appropriate positive and negative controls is not a mere formality; it is the cornerstone of a self-validating system that ensures our results are both meaningful and reproducible.
This guide provides an in-depth, experience-driven perspective on selecting and implementing controls for experiments involving TBS, a halogenated salicylanilide with known antibacterial, antifungal, and potential anticancer properties.[1][2] We will move beyond rote protocols to explore the causal logic behind control selection, grounded in the compound's mechanism of action.
Pillar 1: Understanding the Primary Mechanism to Define Your Controls
Before a single control can be chosen, we must first understand the molecular pathways perturbed by TBS. Salicylanilides are a broad class of compounds, and many, including the well-studied anthelmintic drug Niclosamide, exert their anticancer effects by inhibiting key signaling pathways.[3] A prominent target for this class is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[4][5] Constitutive activation of STAT3 is a hallmark of many cancers, promoting proliferation, survival, and angiogenesis.[6][7] Salicylanilides can disrupt this pathway by inhibiting the phosphorylation of STAT3, a critical step for its activation and nuclear translocation.[4][5]
Therefore, a primary hypothesis for TBS's anticancer activity is the inhibition of STAT3 phosphorylation. This hypothesis will serve as the framework for our control selection.
Caption: The STAT3 signaling pathway and the putative inhibitory point of TBS.
Pillar 2: The Positive Control – A Known and Potent Pathway Inhibitor
A positive control must reliably produce the effect you are measuring. For a TBS experiment focused on STAT3 inhibition, the ideal positive control is a well-characterized, potent inhibitor of the STAT3 pathway.
Our Recommendation: Niclosamide
Niclosamide is an excellent choice for a positive control.[8] It is also a halogenated salicylanilide, making it structurally relevant to TBS, and its role as a STAT3 inhibitor is extensively documented.[4][7] It has been shown to suppress STAT3 transcriptional activity and inhibit STAT3 phosphorylation, making it a direct and reliable comparator for the hypothesized action of TBS.[4][5]
Alternative Positive Controls: While Niclosamide is ideal, other potent STAT3 inhibitors can also serve this purpose. Their performance relative to TBS can provide a broader context for its potency.
| Compound | Target(s) | Typical IC50 / Effective Concentration | Citation |
| Niclosamide | STAT3, Wnt, mTOR, NF-κB | ~1-10 µM for STAT3 inhibition in cells | [5][7] |
| Stattic | STAT3 SH2 Domain | ~5 µM | [5][9] |
| FLLL32 | JAK2 / STAT3 SH2 Domain | ~5 µM | [9][10] |
| BBI608 (Napabucasin) | STAT3 / Cancer Stemness | Phase III Clinical Trials | [9][11] |
Experimental Protocol: Western Blot for Phospho-STAT3 (p-STAT3)
This protocol is designed to measure the direct effect of TBS and controls on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a key activation marker.
-
Cell Culture & Treatment:
-
Seed a relevant cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer, DU145 prostate cancer) in 6-well plates.[8]
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells for a predetermined time (e.g., 24 hours) with:
-
Vehicle Control (e.g., 0.1% DMSO).
-
TBS (at various concentrations, e.g., 1, 5, 10 µM).
-
Positive Control: Niclosamide (e.g., 5 µM).[8]
-
Negative Control Compound (see next section).
-
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-phospho-STAT3 (Tyr705) antibody.
-
Rabbit anti-total-STAT3 antibody.
-
Mouse anti-β-actin antibody (as a loading control).
-
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Outcome: A successful experiment will show a strong band for p-STAT3 in the vehicle control lane, a significantly reduced or absent p-STAT3 band in the Niclosamide (positive control) lane, and a dose-dependent reduction in the TBS-treated lanes. Total STAT3 and β-actin levels should remain relatively constant across all lanes.
Pillar 3: The Negative Control – The Importance of an Inactive Analogue
The negative control is designed to demonstrate specificity. It confirms that the observed effects are due to the specific molecular action of TBS and not some general property of the chemical scaffold or experimental conditions.
The Gold Standard: A Structurally Related Inactive Compound
A vehicle control (like DMSO) is essential, but it is not a true negative control.[12] It controls for the solvent's effect but not for the effects of the core salicylanilide structure itself. The ideal negative control is a compound that is structurally as close as possible to TBS but lacks the key functional group responsible for its activity.
Structure-activity relationship studies of salicylanilides have shown that the phenolic hydroxyl group at the C2 position is critical for their biological activity.[13] Its removal often results in a loss of function.
Our Recommendation: N-(4-bromophenyl)-3,5-dibromobenzamide
This compound is an excellent negative control candidate. It is identical to TBS except for the crucial 2-hydroxy group. Synthesizing or sourcing this analogue provides the most rigorous test of TBS's specific activity.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol validates that the concentrations of TBS and its controls being used to assess STAT3 signaling are also affecting cell viability, and crucially, that the negative control is non-toxic.
-
Cell Seeding:
-
Compound Treatment:
-
Treat cells with a range of concentrations of:
-
TBS.
-
Positive Control (Niclosamide).
-
Negative Control (N-(4-bromophenyl)-3,5-dibromobenzamide).
-
Vehicle Control (DMSO).
-
-
Incubate for a specified period (e.g., 72 hours).[7]
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Measurement:
-
Carefully remove the media.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 560-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Expected Outcome: Both TBS and Niclosamide should show a dose-dependent decrease in cell viability. The negative control compound should show no significant decrease in viability across the same concentration range, confirming its inactivity.
Integrated Experimental Workflow
A well-designed experiment integrates these controls into a logical flow, allowing for clear interpretation of the results.
Caption: A comprehensive workflow integrating controls for TBS experiments.
Conclusion: Controls as the Engine of Discovery
In the pursuit of novel therapeutics, this compound represents a promising scaffold. However, the true value of our findings hinges on the rigor of our experimental design. By employing a potent, mechanistically relevant positive control like Niclosamide, and a specific, structurally analogous negative control, we create a self-validating system. This approach allows us to confidently attribute observed changes in cell signaling and viability to the specific action of TBS, transforming data into credible, publishable insights that drive the field of drug development forward.
References
- 1. Salicylanilide - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 6. Dietary compounds as potent inhibitors of the signal transducers and activators of transcription (STAT) 3 regulatory network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity [mdpi.com]
- 13. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
Assessing the Specificity of 3,4',5-Tribromosalicylanilide as a TMPRSS4 Inhibitor: A Comparative Guide
Introduction: TMPRSS4 as a High-Value Therapeutic Target
Transmembrane Serine Protease 4 (TMPRSS4) has emerged as a significant therapeutic target in oncology and virology. As a member of the Type II Transmembrane Serine Protease (TTSP) family, TMPRSS4 is anchored to the cell membrane with its catalytic domain facing the extracellular space.[1] This positioning allows it to play a critical role in modulating the cellular microenvironment. In numerous cancers, including colorectal, pancreatic, and lung cancer, elevated TMPRSS4 expression is strongly correlated with increased tumor cell invasion, migration, and metastasis, often leading to a poor prognosis for patients.[2][3] The protease facilitates these malignant phenotypes by activating signaling cascades such as the ERK1/2 and PI3K/AKT pathways and by cleaving and activating other proteins like the urokinase-type plasminogen activator (uPA), a key player in tissue remodeling.[2][4]
Beyond its role in cancer, TMPRSS4, alongside its well-studied relative TMPRSS2, has been identified as a host cell factor that can facilitate the entry of viruses, including influenza viruses and coronaviruses like SARS-CoV-2.[5] By cleaving viral spike proteins, these proteases "prime" the virus for fusion with the host cell membrane. This dual role in driving cancer progression and enabling viral infection makes TMPRSS4 a compelling target for small molecule inhibitors. This guide provides an in-depth assessment of 3,4',5-Tribromosalicylanilide, a representative of the 2-hydroxydiarylamide (salicylanilide) class of compounds, as a potential TMPRSS4 inhibitor. Its performance is objectively compared with other known serine protease inhibitors, supported by a framework of established experimental protocols to guide researchers in their own validation studies.
The Case for Salicylanilides: this compound as a TMPRSS4 Inhibitor Candidate
While direct inhibitory data for this compound against TMPRSS4 is not yet prevalent in the public domain, a seminal study by Kang et al. provides a strong rationale for its investigation.[6] Their work identified the 2-hydroxydiarylamide scaffold, the core structure of salicylanilides, as a potent source of TMPRSS4 inhibitors.[6][7] This research demonstrated that derivatives of this class exhibit good inhibitory activity against the TMPRSS4 serine protease domain and effectively suppress the invasion of colon cancer cells that overexpress the enzyme.[6]
For instance, the 2-hydroxydiarylamide derivative IMD-0354 was reported to inhibit TMPRSS4 with an IC50 of 11 µM, and a further optimized derivative, KRT1853, showed even stronger inhibition.[2] Given that this compound (also known as Tribromsalan) shares this fundamental chemical architecture, it stands as a strong candidate for possessing similar inhibitory activity.[8] Its halogenated structure is a common feature in many biologically active salicylanilides. The primary objective of this guide is to provide the scientific community with the tools and comparative data necessary to rigorously evaluate this hypothesis.
Comparative Analysis of TMPRSS4 Inhibitors
To accurately assess the potential of this compound, its performance must be benchmarked against other compounds known to inhibit TMPRSS4 or related serine proteases. The following table summarizes key inhibitors, highlighting their mechanisms and reported potencies. It is important to note that while some of these agents are well-characterized TMPRSS2 inhibitors, their cross-reactivity with TMPRSS4 makes them relevant for specificity comparisons.
| Inhibitor Class | Compound Name | Target(s) | Reported IC50 | Key Insights & Limitations |
| Salicylanilide | This compound | TMPRSS4 (Hypothesized) | Not Reported | Belongs to the 2-hydroxydiarylamide class, shown to inhibit TMPRSS4. Direct experimental validation is required.[6] |
| Salicylanilide Derivative | IMD-0354 | TMPRSS4, IKK-β | 11 µM (for TMPRSS4) | Demonstrates that the salicylanilide scaffold is effective against TMPRSS4, but also has known off-target effects (IKK-β).[2] |
| Serine Protease Inhibitor | Nafamostat Mesylate | TMPRSS2, TMPRSS4, Trypsin, etc. | ~0.27 nM (for TMPRSS2)[9] | A broad-spectrum inhibitor. Potently inhibits TMPRSS2 and has been shown to block TMPRSS4-mediated viral entry.[5][10] Excellent positive control but lacks specificity. |
| Serine Protease Inhibitor | Camostat Mesylate | TMPRSS2, TMPRSS4, Trypsin, etc. | ~6.2 nM (for TMPRSS2)[9] | Similar to Nafamostat, it is a potent but non-specific serine protease inhibitor. Widely used as a tool compound.[11][12] |
| Mucolytic Agent | Bromhexine Hydrochloride | TMPRSS2 | 0.75 µM (for TMPRSS2)[13] | A repurposed drug identified as a selective TMPRSS2 inhibitor. Its effect on TMPRSS4 is not well-quantified but provides a useful comparison for specificity against a related protease.[14][15] |
Experimental Design for Assessing Specificity and Efficacy
A robust evaluation of a potential inhibitor requires a multi-faceted approach, moving from direct enzyme inhibition to cell-based functional outcomes. The following protocols provide a self-validating workflow to assess the specificity and efficacy of compounds like this compound.
Diagram: Workflow for Inhibitor Specificity Assessment
Caption: Workflow for assessing TMPRSS4 inhibitor specificity.
Protocol 1: In Vitro TMPRSS4 Fluorogenic Enzymatic Assay
This biochemical assay directly measures the ability of a compound to inhibit the proteolytic activity of recombinant TMPRSS4.
Causality: The choice of a fluorogenic peptide substrate like Boc-Gln-Ala-Arg-AMC is based on its known cleavage by TMPRSS2 and other trypsin-like serine proteases, making it a suitable tool for assessing TMPRSS4 activity.[16][17][18] The release of the fluorescent AMC (7-amino-4-methylcoumarin) group upon cleavage provides a direct, quantifiable measure of enzyme activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl.
-
Recombinant Human TMPRSS4: Dilute to a final concentration of ~150-200 nM in Assay Buffer.
-
Substrate: Prepare a 10 mM stock of Boc-Gln-Ala-Arg-AMC in DMSO. Dilute in Assay Buffer to a working concentration of 20 µM (final concentration will be 10 µM).
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
-
Assay Procedure (384-well format):
-
To a black, flat-bottom 384-well plate, add 50 nL of the serially diluted test compound or DMSO vehicle control.
-
Add 12.5 µL of recombinant TMPRSS4 solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 12.5 µL of the 20 µM substrate solution to each well.
-
-
Data Acquisition:
-
Immediately begin reading the plate on a fluorescent plate reader (Excitation: ~340-360 nm, Emission: ~440-460 nm).
-
Collect readings every 1-2 minutes for 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Protease Specificity Panel
To assess specificity, the inhibitor should be tested against a panel of related and unrelated proteases.
Causality: TMPRSS4 belongs to the trypsin-like serine protease family. Testing against other members (e.g., TMPRSS2, Trypsin, Thrombin, Plasmin) is critical to determine if the inhibition is specific to TMPRSS4 or broad-spectrum. Including proteases from other classes (e.g., metalloproteases, cysteine proteases) serves as a negative control.
Methodology:
-
Select a commercially available protease profiling service or establish in-house assays for a panel of proteases.
-
The panel should ideally include:
-
Related Serine Proteases: TMPRSS2, Trypsin, Thrombin, Plasmin, Kallikrein.
-
Unrelated Proteases: A selection of Matrix Metalloproteinases (MMPs), Caspases, and Cathepsins.
-
-
Screen the test compound (e.g., this compound) at a fixed concentration (e.g., 10 µM) against the entire panel.
-
For any proteases showing significant inhibition (>50%), perform a full IC50 determination as described in Protocol 1.
-
Compare the IC50 value for TMPRSS4 against the IC50 values for other proteases to establish a selectivity index.
Protocol 3: Cell-Based Boyden Chamber Invasion Assay
This functional assay measures the impact of the inhibitor on the ability of cancer cells to invade through a basement membrane matrix, a process highly dependent on proteases like TMPRSS4.
Causality: This assay provides a physiologically relevant context. Inhibition of invasion in a TMPRSS4-overexpressing cell line, which is not observed in a low-expressing line, strongly suggests the anti-invasive effect is mediated through on-target TMPRSS4 inhibition.
Methodology:
-
Cell Culture: Use a cancer cell line with high endogenous TMPRSS4 expression (e.g., HCT116 colorectal cancer cells) and a control line with low expression.
-
Chamber Preparation: Use Boyden chamber inserts (8.0 µm pore size) coated with a basement membrane extract like Matrigel®.[19][20] Rehydrate the chambers according to the manufacturer's protocol.
-
Assay Setup:
-
Serum-starve the cells for 24 hours.
-
Resuspend the cells in serum-free media containing various concentrations of the test compound or DMSO vehicle.
-
Add 5 x 10⁴ cells to the upper chamber of the insert.
-
Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Quantification:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have invaded to the bottom of the membrane (e.g., with Crystal Violet or a fluorescent dye).
-
Elute the stain and measure the absorbance or fluorescence, or count the cells in multiple fields using a microscope.
-
-
Data Analysis: Compare the number of invading cells in treated wells to the vehicle control to determine the percent inhibition of invasion.
TMPRSS4 Signaling and Point of Inhibition
Understanding the signaling pathways regulated by TMPRSS4 is crucial for interpreting the results of cell-based assays. TMPRSS4 activity leads to the activation of multiple downstream effectors that promote cell proliferation, survival, and motility.
Diagram: Simplified TMPRSS4 Signaling Pathway
Caption: TMPRSS4 signaling pathways and the proposed point of inhibition.
As the diagram illustrates, an effective TMPRSS4 inhibitor like this compound would block the initial proteolytic activity of the enzyme. This would prevent the activation of downstream pathways, leading to a measurable decrease in cellular invasion and proliferation, which can be validated using the protocols described above.
Conclusion and Future Directions
The evidence strongly suggests that the salicylanilide chemical scaffold is a promising starting point for the development of potent and specific TMPRSS4 inhibitors. This compound represents a readily testable member of this class. While its direct inhibitory activity against TMPRSS4 awaits empirical validation, the established activity of structurally related compounds provides a solid foundation for its investigation.
For researchers in drug development, the path forward is clear. The primary step is to perform the quantitative in vitro enzymatic assay (Protocol 1) to determine the IC50 of this compound against TMPRSS4. This should be followed by comprehensive specificity profiling (Protocol 2) to understand its off-target activity profile in comparison to broad-spectrum inhibitors like Nafamostat. Finally, validating its on-target effect in functional cell-based assays (Protocol 3) will be crucial to confirm its therapeutic potential. This systematic approach, grounded in the established protocols and comparative data presented in this guide, will enable a definitive assessment of this compound and pave the way for the development of next-generation, highly specific TMPRSS4 inhibitors.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. TMPRSS4, a type II transmembrane serine protease, as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMPRSS4 transmembrane serine protease 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2-hydroxydiarylamide derivatives as TMPRSS4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gni :: Genomics & Informatics [genominfo.org]
- 8. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Identification of Nafamostat as a Potent Inhibitor of Middle East Respiratory Syndrome Coronavirus S Protein-Mediated Membrane Fusion Using the Split-Protein-Based Cell-Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Repurposing the mucolytic cough suppressant and TMPRSS2 protease inhibitor bromhexine for the prevention and management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 20. corning.com [corning.com]
Benchmarking Tribromsalan's potency against established antimicrobial agents.
A Comparative Analysis of the Antimicrobial Potency of Tribromsalan
A Guide for Researchers in Antimicrobial Drug Development
This guide provides a detailed comparative analysis of the antimicrobial agent Tribromsalan against established agents, namely Triclosan and Chlorhexidine. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven benchmark of Tribromsalan's potency, underpinned by robust experimental methodologies.
Introduction: Contextualizing Tribromsalan and Comparator Agents
The selection of an appropriate antimicrobial agent is a critical decision in the development of therapeutic and antiseptic formulations. This choice depends on a nuanced understanding of potency, spectrum of activity, mechanism of action, and safety profile. This guide focuses on Tribromsalan, a halogenated salicylanilide, and benchmarks its performance against two widely recognized agents: Triclosan, a broad-spectrum bisphenol, and Chlorhexidine, a cationic bisbiguanide.
-
Tribromsalan (3,4′,5-tribromosalicylanilide): Historically used as a disinfectant in products like medicated soaps, Tribromsalan is a member of the salicylanilide class of compounds known for antibacterial and antifungal properties[1]. However, its use in consumer products has been significantly curtailed by regulatory bodies like the U.S. Food and Drug Administration (FDA) due to its potential to cause photosensitization[1][2][3]. Despite this, its potent antimicrobial activity warrants continued investigation within controlled research contexts.
-
Triclosan: A well-documented antimicrobial, Triclosan has been incorporated into a vast array of consumer products, from toothpastes to soaps[4][5]. Its primary mechanism involves the inhibition of bacterial fatty acid synthesis, a pathway essential for building cell membranes[5][6]. Like Tribromsalan, its widespread use has come under regulatory scrutiny, leading to restrictions in certain product categories[7][8][9].
-
Chlorhexidine: A cornerstone of infection control in clinical settings, Chlorhexidine is a broad-spectrum antiseptic valued for its efficacy and substantivity (persistence on the skin)[10]. It acts by disrupting microbial cell membranes, leading to leakage of intracellular components[10]. It remains a critical tool in surgical scrubs, oral rinses, and skin antisepsis[11].
The rationale for choosing Triclosan and Chlorhexidine as comparators is based on their historical significance as topical antimicrobials and their distinct mechanisms of action, which provides a comprehensive framework for evaluating Tribromsalan's relative potency.
Mechanisms of Action: A Comparative Overview
Understanding how these agents inhibit or kill microbial cells is fundamental to interpreting potency data. Each compound interacts with different essential cellular processes.
Tribromsalan: The Protonophore
Tribromsalan functions primarily as a protonophore. This mechanism does not target a specific enzyme but rather disrupts the fundamental energy-generating process of the cell.
Causality of Action: Bacteria maintain a proton gradient (proton-motive force) across their cytoplasmic membrane, which is essential for synthesizing ATP, transporting nutrients, and maintaining cellular homeostasis. Tribromsalan, being a lipophilic molecule with an acidic proton, inserts into the bacterial membrane. It "shuttles" protons from the exterior to the interior of the cell, dissipating this critical gradient. This uncoupling of oxidative phosphorylation effectively short-circuits the cell's energy production, leading to growth inhibition and, at higher concentrations, cell death.
Caption: Mechanism of Tribromsalan as a protonophore.
Comparator Mechanisms
-
Triclosan: At lower, bacteriostatic concentrations, Triclosan specifically targets and inhibits the enoyl-acyl carrier protein reductase (FabI), an enzyme crucial for the elongation step in fatty acid synthesis[6][12]. At higher, bactericidal concentrations, it can cause broader membrane disruption[13][14].
-
Chlorhexidine: As a cationic molecule, Chlorhexidine is strongly attracted to the negatively charged components of bacterial cell surfaces. It binds to the cell wall and membrane, increasing permeability and causing the leakage of cytoplasmic contents, ultimately leading to cell death[10].
Caption: Mechanisms of comparator agents Triclosan and Chlorhexidine.
Comparative Potency Analysis: In Vitro Data
The most common metric for quantifying antimicrobial potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents visible microbial growth. The data presented below is a synthesis of values reported in scientific literature to provide a representative comparison.
Rationale for Organism Selection:
-
Staphylococcus aureus : A Gram-positive bacterium and a significant human pathogen, often associated with skin and soft tissue infections. It serves as a key benchmark for agents intended for topical use.
-
Escherichia coli : A Gram-negative bacterium, representing a different cell wall structure and a common benchmark for broad-spectrum activity.
| Antimicrobial Agent | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Primary Target/Mechanism |
| Tribromsalan | ~1-2[15][16] | ~64[15][16] | Proton-Motive Force Disruption |
| Triclosan | 0.025 - 1[4] | 0.5 - 1[16] | Fatty Acid Synthesis (FabI) |
| Chlorhexidine | ~1-4 (as µg/mL)[17] | ~4-8 (as µg/mL)[17] | Cell Membrane Disruption |
Note: MIC values can vary between studies due to differences in strains, media, and testing conditions. The values presented are representative ranges for susceptible isolates.
Interpretation of Data: The data indicates that Tribromsalan demonstrates potent activity against the Gram-positive organism S. aureus. However, its efficacy is significantly lower against the Gram-negative E. coli. This is a common characteristic of protonophores, as the outer membrane of Gram-negative bacteria can present a formidable barrier, limiting the compound's access to the cytoplasmic membrane.
In comparison, Triclosan shows high potency against both bacterial types, although resistance can be an issue[6][18]. Chlorhexidine also displays broad-spectrum activity with relatively low MIC values against both representative organisms[17][19][20].
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the trustworthiness and reproducibility of potency data, a standardized methodology is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, is the gold standard for determining MIC values[21][22][23][24][25].
Principle of the Method: This protocol involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined following incubation by identifying the lowest concentration that inhibits visible growth. This method is self-validating through the inclusion of positive (no drug) and negative (no bacteria) controls.
Caption: Standardized workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent:
-
Accurately weigh the antimicrobial powder (e.g., Tribromsalan) and dissolve in a minimal amount of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Rationale: DMSO is often used for its ability to dissolve hydrophobic compounds like salicylanilides. The initial concentration must be high enough to ensure the final solvent concentration in the assay is non-inhibitory to the bacteria (typically ≤1%).
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the antimicrobial stock, appropriately diluted in CAMHB, to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no drug).
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from an overnight agar plate.
-
Inoculate a tube of broth and incubate until it reaches the logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Rationale: Standardizing the inoculum density is critical for reproducibility. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL for E. coli and S. aureus.
-
Dilute this suspension in CAMHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final standardized inoculum to each well (wells 1-12), bringing the total volume to 100 µL.
-
Seal the plate or cover with a lid to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
Following incubation, place the plate on a dark, non-reflective surface.
-
The MIC is recorded as the concentration in the first well that shows no visible turbidity (i.e., is completely clear).
-
Conclusion and Future Directions
This guide establishes that Tribromsalan is a potent antimicrobial agent, particularly against Gram-positive bacteria like S. aureus. Its mechanism as a protonophore, while effective, is hindered against Gram-negative organisms, likely due to the outer membrane barrier. When benchmarked against established agents, its potency against S. aureus is comparable to that of Chlorhexidine, though generally less potent than Triclosan.
The significant drawback of Tribromsalan remains its photosensitizing potential, which led to its removal from many consumer applications[1][7][26]. However, for research purposes, particularly in the development of novel compounds or in applications where light exposure is not a factor, it serves as a valuable reference compound. Its distinct mechanism of action makes it a useful tool for studying bacterial energy metabolism and for screening new compounds that may operate through similar pathways.
Future research could focus on developing derivatives of salicylanilides that retain the antimicrobial potency of Tribromsalan while mitigating its photosensitizing effects, potentially leading to new classes of effective and safe antimicrobial agents[27].
References
- 1. 3,4',5-Tribromosalicylanilide | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound: TRIBROMSALAN (CHEMBL24944) - ChEMBL [ebi.ac.uk]
- 3. Spectroscopic studies of cutaneous photosensitizing agents--XIV. The spin trapping of free radicals formed during the photolysis of halogenated salicylanilide antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Triclosan? [synapse.patsnap.com]
- 6. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 8. Federal Register :: Safety and Effectiveness of Consumer Antiseptics; Topical Antimicrobial Drug Products for Over-the-Counter Human Use [federalregister.gov]
- 9. FDA rules against 19 active ingredients in hand wash [cosmeticsbusiness.com]
- 10. Antimicrobial efficacy of chlorhexidine-treated surfaces against clinical isolates implicated in nosocomial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Bactericial activity of chlorhexidine gluconate against recent clinical isolates of various bacterial species in Japan] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5. Can bacteria become resistant to Triclosan? [ec.europa.eu]
- 13. The Widely Used Antimicrobial Triclosan Induces High Levels of Antibiotic Tolerance In Vitro and Reduces Antibiotic Efficacy up to 100-Fold In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triclosan and antimicrobial resistance in bacteria: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains | Publisso [journals.publisso.de]
- 17. mdpi.com [mdpi.com]
- 18. Reduced Triclosan Susceptibility in Methicillin-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 22. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 23. standards.globalspec.com [standards.globalspec.com]
- 24. testinglab.com [testinglab.com]
- 25. researchgate.net [researchgate.net]
- 26. registrarcorp.com [registrarcorp.com]
- 27. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4',5-Tribromosalicylanilide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of specialized chemical compounds demand meticulous procedures grounded in scientific principles and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3,4',5-Tribromosalicylanilide (CAS RN: 87-10-5), a potent halogenated compound. Adherence to these protocols is essential not only for laboratory safety but also for ensuring environmental protection.
Hazard Profile & Safety Imperatives of this compound
This compound, also known as Tribromsalan, is a salicylanilide derivative historically used as an antimicrobial agent in soaps and detergents.[1][2] However, its use in consumer products was restricted by the FDA due to its potential for photosensitization.[3][4] Understanding its hazard profile is the first step in ensuring safe handling and disposal.
The primary hazards associated with this compound are:
-
Acute Oral Toxicity: It is classified as harmful if swallowed.[3][5]
-
Environmental Hazard: It is very toxic to aquatic life, with long-lasting effects. This persistence and bioaccumulation potential necessitate that it never be disposed of via the sanitary sewer system.[3][6]
As a brominated organic compound, it falls under the category of halogenated organic compounds (HOCs) , which are subject to specific waste regulations by agencies such as the U.S. Environmental Protection Agency (EPA).[7][8][9]
Personal Protective Equipment (PPE) & Safe Handling
Before handling this compound in any form—pure substance, solution, or waste—the following personal protective equipment is mandatory. This is a non-negotiable baseline for preventing exposure.
| Hazard Type | Required PPE | Rationale & OSHA Standard |
| Skin Contact | Nitrile or Butyl Rubber Gloves | Prevents dermal absorption and irritation. Required under OSHA 29 CFR 1910.132.[10] |
| Eye Contact | Safety Glasses with Side Shields or Goggles | Protects against dust particles or splashes. Required under OSHA 29 CFR 1910.133.[10] |
| General Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Dust Inhalation | Use in a Chemical Fume Hood | When handling the solid powder, all work should be performed in a fume hood or well-ventilated area to prevent the generation and inhalation of dust.[5][11] If a hood is not available, a NIOSH-approved respirator may be required based on your institution's Chemical Hygiene Plan.[10] |
Safe Handling Practices:
-
Avoid creating dust when handling the solid.[11]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
Waste Characterization & Segregation: The Foundation of Proper Disposal
Proper disposal begins with correct waste characterization. Due to its chemical structure containing carbon-bromine bonds, this compound is classified as a halogenated organic hazardous waste .
The Causality of Segregation: It is critical to segregate this waste stream from others. Improper mixing can lead to dangerous chemical reactions or complicate the disposal process, increasing costs and environmental risk.
-
DO NOT mix with non-halogenated organic solvent waste.[13][14]
-
DO NOT mix with strong oxidizing agents, with which it is incompatible.[5]
-
DO NOT dispose of in regular trash or down the drain.[13][6]
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for disposing of this compound and materials contaminated with it. This workflow is designed to be a self-validating system, ensuring compliance and safety at each stage.
Step 1: Waste Identification and Containment
The type of container is dictated by the form of the waste.
-
Unused or Expired Solid: If possible, keep the chemical in its original, clearly labeled container. Ensure the lid is tightly sealed.[5]
-
Contaminated Solid Debris: For items like contaminated gloves, weigh paper, or absorbent pads, collect them in a heavy-duty, sealable plastic bag or a designated solid waste container. This container must be clearly labeled "Hazardous Waste."
-
Contaminated Sharps: Needles, contaminated broken glass, or other puncture hazards must be placed in a dedicated, puncture-proof sharps container labeled for chemical waste.[13]
-
Contaminated Solutions: If the compound was dissolved in a solvent, it must be collected in a designated container for halogenated organic liquid waste . The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, sealing cap. Do not fill the container beyond 75% capacity to allow for vapor expansion.[14]
Step 2: Labeling
Immediately upon starting a waste container, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all components and their approximate percentages (including solvents).
-
The associated hazards (e.g., Toxic, Environmental Hazard).
-
The date the waste was first added to the container.
Step 3: Storage
Store all waste containers in a designated and properly marked Satellite Accumulation Area (SAA) .[13] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from heat, open flames, or ignition sources.[15]
-
In a location that minimizes the risk of a spill.
Step 4: Arranging for Disposal
Once a waste container is full (or within your institution's specified time limit for SAAs), arrange for its removal.
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[5][12]
-
Ensure all paperwork and manifests required by your institution and local/federal regulations are completed accurately.
The following diagram illustrates the decision-making process for proper waste stream management.
Caption: Disposal workflow for this compound waste streams.
Spill & Decontamination Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify everyone in the immediate area.
-
Assess the Spill: If the spill is large, flammable, or you are not trained to handle it, evacuate the area and contact your EHS emergency line.
-
Don PPE: At a minimum, wear the PPE outlined in Section 2.
-
Containment: For a small spill of the solid powder, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container.[11] For liquids, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Collection: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.[15]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of this compound is a multi-step process that reflects a laboratory's commitment to safety, regulatory compliance, and environmental responsibility. By understanding the compound's hazards, using appropriate PPE, and rigorously following the protocols for segregation, containment, and disposal, we uphold the highest standards of scientific integrity. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and EHS guidelines to ensure full compliance.
References
- 1. chemotechnique.se [chemotechnique.se]
- 2. 3,5,4'-TRIBROMOSALICYLANILIDE | 87-10-5 [chemicalbook.com]
- 3. This compound | C13H8Br3NO2 | CID 14868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3',4',5-Tetrachlorosalicylanilide | C13H7Cl4NO2 | CID 14385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds: | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. osha.gov [osha.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. nswai.org [nswai.org]
- 14. nipissingu.ca [nipissingu.ca]
- 15. harwick.com [harwick.com]
Navigating the Safe Handling of 3,4',5-Tribromosalicylanilide: A Guide for Laboratory Professionals
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3,4',5-Tribromosalicylanilide (TBS), a compound noted for its historical use as an antimicrobial agent and its significant photosensitizing properties.[1] Adherence to these protocols is crucial for minimizing exposure risk and ensuring the integrity of your research.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a solid, crystalline powder that presents several key hazards that must be respected to ensure safe handling.[2] A thorough understanding of these risks is the foundation of a robust safety protocol.
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[3]
-
Photosensitivity: Halogenated salicylanilides, including TBS, are potent photosensitizers.[4] Exposure to the chemical followed by exposure to ultraviolet (UV) light (including sunlight) can cause severe skin reactions, including photoallergic contact dermatitis. This is a critical consideration for all handling procedures.
-
Skin and Eye Irritation: As with many powdered chemicals, TBS is an irritant upon contact with skin and eyes.[3]
-
Aquatic Toxicity: This chemical is very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[3]
Given these hazards, a risk assessment should be conducted before any new procedure involving TBS. This assessment should consider the quantity of material being handled, the potential for dust generation, and the duration of the handling task.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE and the rationale for each component.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. | Protects against splashes and airborne dust particles that can cause serious eye irritation.[5] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals.[6] Double-gloving is a best practice when handling potent or sensitizing compounds.[7] |
| Body Protection | A long-sleeved laboratory coat, buttoned completely. | Prevents incidental skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 or P100 respirator is recommended when handling the powder outside of a certified chemical fume hood, or when there is a potential for dust generation. | Minimizes the inhalation of airborne particles.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is critical to minimizing exposure. The following workflow provides a procedural guide for laboratory professionals.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Dispensing
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment: analytical balance, spatulas, weigh paper, and labeled receiving containers.
-
Don all required PPE as specified in the table above.
-
-
Dispensing:
-
Carefully open the stock container of this compound inside the chemical fume hood.
-
Using a clean spatula, transfer the desired amount of powder onto the weigh paper on the analytical balance.
-
Minimize any movements that could generate dust.
-
Once the desired weight is achieved, carefully transfer the powder to the receiving container.
-
Securely close both the stock and receiving containers.
-
-
Post-Dispensing:
-
Wipe the spatula with a damp cloth and dispose of the cloth in the designated hazardous waste container.
-
Carefully fold the weigh paper and dispose of it in the hazardous waste container.
-
Decontaminate the work surface and the exterior of the containers with 70% ethanol, followed by a thorough cleaning with soap and water.
-
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill, a calm and methodical response is crucial.
-
Minor Spill (within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Use absorbent pads to gently cover the spill to prevent further dust generation.
-
Carefully collect the absorbed material and contaminated pads and place them in a labeled hazardous waste container.
-
Decontaminate the area with 70% ethanol followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Restrict access to the area.
-
Allow only trained personnel with appropriate respiratory protection to clean up the spill.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Avoid direct sunlight on the affected area.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Caption: Disposal workflow for this compound waste.
As a halogenated organic compound, all waste streams containing this compound must be segregated and disposed of in accordance with local, state, and federal regulations.[9] Do not dispose of this chemical down the drain or in regular trash.
By implementing these comprehensive safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
- 1. Photodynamic Therapy: Occupational Hazards and Preventative Recommendations for Clinical Administration by Healthcare Providers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. safetyware.com [safetyware.com]
- 7. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 8. 3m.com [3m.com]
- 9. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
